molecular formula C7H9ClN2O B1590250 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride CAS No. 93103-00-5

2-Amino-1-(pyridin-3-yl)ethanone hydrochloride

Cat. No.: B1590250
CAS No.: 93103-00-5
M. Wt: 172.61 g/mol
InChI Key: NZRHWLYBXKDQFN-UHFFFAOYSA-N
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Description

2-Amino-1-(pyridin-3-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C7H9ClN2O and its molecular weight is 172.61 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-amino-1-pyridin-3-ylethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O.ClH/c8-4-7(10)6-2-1-3-9-5-6;/h1-3,5H,4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZRHWLYBXKDQFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30535012
Record name 2-Amino-1-(pyridin-3-yl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30535012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93103-00-5
Record name 2-Amino-1-(pyridin-3-yl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30535012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"2-Amino-1-(pyridin-3-yl)ethanone hydrochloride" structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride: A Key Intermediate in Modern Drug Discovery

This guide provides an in-depth technical overview of this compound (CAS No: 93103-00-5), a heterocyclic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. We will move beyond a simple recitation of facts to explore the causality behind its synthesis, its strategic value as a molecular scaffold, and the practical considerations for its analysis and handling.

Strategic Importance in Medicinal Chemistry

This compound belongs to the aminopyridine class of compounds, which are recognized as "privileged structures" in drug discovery.[1] The pyridine ring acts as a bioisostere of a benzene ring, often improving pharmacokinetic properties and metabolic stability while providing a key hydrogen bond acceptor through its nitrogen atom.[2] The α-aminoketone functionality provides a versatile reactive handle for synthetic elaboration, allowing for the systematic construction of compound libraries to explore structure-activity relationships (SAR). This makes the title compound a valuable starting point for developing novel therapeutics across various domains, including neurology and oncology.[3][4][5]

Chemical Structure and Physicochemical Properties

The structure consists of a pyridine ring functionalized at the 3-position with an ethanone group, which is in turn substituted with an amino group at the alpha-carbon. The hydrochloride salt form enhances the compound's stability and aqueous solubility, which is advantageous for both chemical reactions and potential biological assays.

structure cluster_pyridine cluster_sidechain C1 C C2 C C1->C2 C_carbonyl C C1->C_carbonyl C3 C C2->C3 N_ring N C3->N_ring C4 C N_ring->C4 C5 C C4->C5 C5->C1 O_carbonyl O C_carbonyl->O_carbonyl C_carbonyl->O_carbonyl C_alpha C C_carbonyl->C_alpha N_amino NH₂ C_alpha->N_amino HCL • HCl N_amino->HCL

Caption: Chemical Structure of this compound.

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 93103-00-5[6]
Molecular Formula C₇H₉ClN₂O[6]
Molecular Weight 172.61 g/mol [7]
Appearance Solid (Predicted)
Melting Point Not publicly available
Hydrogen Bond Donors 2[7]
Hydrogen Bond Acceptors 3[7]
Rotatable Bond Count 2[7]
Topological Polar Surface Area 56 Ų[7]
XLogP3 1.7[7]

Note: Most properties other than basic identifiers are computationally derived due to a lack of published experimental data.

Synthesis and Purification

synthesis_workflow start 3-Acetylpyridine (Starting Material) step1 α-Bromination start->step1 intermediate1 2-Bromo-1-(pyridin-3-yl)ethanone step1->intermediate1 step2 Amination (e.g., Delépine Reaction) intermediate1->step2 intermediate2 Amine Precursor / Salt step2->intermediate2 step3 Hydrolysis & Salt Formation intermediate2->step3 product 2-Amino-1-(pyridin-3-yl)ethanone HCl (Final Product) step3->product

Caption: Plausible synthetic workflow for the target compound.

Experimental Protocol (Proposed)

Step 1: α-Bromination of 3-Acetylpyridine

  • Rationale: This step introduces a leaving group at the α-position, preparing the molecule for nucleophilic substitution. Bromination of ketones is a standard transformation, often performed under acidic conditions to favor the enol form.

  • Procedure:

    • Dissolve 3-acetylpyridine (1.0 eq) in a suitable solvent such as glacial acetic acid or diethyl ether.

    • Cool the solution in an ice bath (0-5 °C).

    • Slowly add bromine (Br₂, 1.0 eq) dropwise while maintaining the temperature.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, the reaction is quenched with a reducing agent (e.g., sodium thiosulfate solution) and neutralized with a base (e.g., sodium bicarbonate).

    • The product, 2-bromo-1-(pyridin-3-yl)ethanone, is extracted with an organic solvent (e.g., ethyl acetate) and purified, typically via column chromatography.

Step 2: Amination via the Delépine Reaction

  • Rationale: The Delépine reaction is a classic method for converting alkyl halides to primary amines using hexamethylenetetramine (HMTA) as an ammonia surrogate, which avoids over-alkylation.

  • Procedure:

    • Dissolve the α-bromo ketone intermediate (1.0 eq) in a solvent like chloroform or acetonitrile.

    • Add hexamethylenetetramine (1.1 eq) and reflux the mixture for 2-4 hours to form the quaternary ammonium salt.

    • Cool the reaction and filter the precipitated salt.

Step 3: Hydrolysis and Hydrochloride Salt Formation

  • Rationale: Acidic hydrolysis of the hexaminium salt cleaves the C-N bonds, liberating the primary amine. The use of ethanolic HCl accomplishes this and simultaneously forms the desired hydrochloride salt.

  • Procedure:

    • Suspend the filtered salt in a mixture of ethanol and concentrated hydrochloric acid.

    • Reflux the mixture for 4-8 hours until the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture. The product, this compound, will often precipitate from the solution.

    • Collect the solid by filtration, wash with cold ethanol or diethyl ether, and dry under vacuum.

Purification Strategy

For high-purity material, recrystallization is a common final step. For removing stubborn impurities, particularly unreacted starting materials, more advanced techniques can be employed. A highly effective method involves cation-exchange chromatography, which efficiently separates the basic amine product from non-basic or less basic precursors.[10] Alternatively, a liquid-liquid extraction method based on pH can be used: the crude product is dissolved in water, washed with an organic solvent to remove neutral impurities, and then the pure amine can be precipitated by carefully basifying the aqueous layer.[11]

Analytical Characterization

To confirm the identity and purity of synthesized this compound, a suite of standard analytical techniques should be employed.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column with a gradient mobile phase of water/acetonitrile containing a modifier like formic acid or TFA is a standard starting point. UV detection should be set to the absorbance maximum of the pyridyl ketone chromophore.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should show characteristic peaks for the aromatic protons on the pyridine ring, a singlet for the α-CH₂ group, and a broad singlet for the -NH₃⁺ protons. ¹³C NMR will confirm the presence of the carbonyl carbon and the distinct carbons of the pyridine ring.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent parent ion peak corresponding to the free base [M+H]⁺.

  • Infrared (IR) Spectroscopy: Key stretches to identify would be the C=O (ketone) band, N-H bends and stretches (primary amine salt), and C=N/C=C stretches from the pyridine ring.

Applications in Drug Development

The primary value of this compound lies in its role as a versatile intermediate. Its structure is a launchpad for creating diverse molecular architectures.

applications core 2-Amino-1-(pyridin-3-yl)ethanone HCl (Core Scaffold) derivatization Synthetic Derivatization (Amine & Ketone Chemistry) core->derivatization library Diverse Compound Library derivatization->library screening High-Throughput Screening (e.g., Kinase Panels, Receptor Assays) library->screening hit Hit Identification screening->hit lead Lead Optimization (SAR Studies) hit->lead candidate Drug Candidate lead->candidate

Caption: Role as a scaffold in the drug discovery pipeline.

  • Scaffold for Kinase Inhibitors: The aminopyridine motif is present in numerous kinase inhibitors. The amino group can be acylated, sulfonylated, or used in reductive amination to build out side chains that target specific pockets in the kinase active site.

  • Synthesis of GPCR Ligands: The structure can be elaborated to target G-protein coupled receptors, particularly those in the central nervous system where the pyridine moiety can be beneficial for brain penetration.[3]

  • Antibacterial Agents: The related 3-(pyridine-3-yl)-2-oxazolidinone scaffold has shown promise in developing new antibacterial agents, suggesting this compound could be a precursor for similar structures.[2]

Safety and Handling

As a research chemical, this compound must be handled with appropriate care. The following information is derived from safety data sheets (SDS) for the compound.[3][10]

  • Hazards: The compound is classified as toxic if swallowed or in contact with skin.[3] It is corrosive and causes severe skin burns and eye damage.[3] It is also considered harmful to aquatic life with long-lasting effects.[3]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield when handling the solid or its solutions.[3]

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.[3] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[3][10]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. The compound may be hygroscopic.[10]

  • First Aid: In case of skin contact, immediately remove all contaminated clothing and rinse the skin with plenty of water.[3] For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[3] If swallowed, rinse mouth, give water to drink, and call a poison center or physician immediately.[3]

Conclusion

This compound is more than just a chemical; it is a strategic tool for medicinal chemists. Its combination of a privileged pyridine scaffold and a versatile α-aminoketone handle makes it an ideal starting point for the synthesis of novel, biologically active compounds. While detailed experimental data in the public domain is sparse, its structural motifs and the properties of its chemical neighbors strongly support its utility in the rational design of new pharmaceuticals. Proper understanding of its synthesis, handling, and analytical characterization is essential for unlocking its full potential in the drug discovery pipeline.

References

  • Google Patents. (n.d.). CN102276526B - Synthesis method of 2-amino pyridine compounds.
  • Bai, R., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 863991. Retrieved from [Link]

  • Google Patents. (n.d.). DE102009012471A1 - Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction.
  • Al-Awwadi, F., et al. (2021). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library. ResearchGate. Retrieved from [Link]

  • AHH Chemical Co., Ltd. (n.d.). Ketone, aminomethyl 2-amino-3-pyridyl (4CI). Retrieved from [Link]

  • Jin, X., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 947597. Retrieved from [Link]

  • Google Patents. (n.d.). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • Google Patents. (n.d.). CN109503469A - A kind of preparation method of 2- acetylpyridine.
  • Zhang, Y., & Pike, A. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PMC - PubMed Central. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 1-(6-amino-5-nitro-3-pyridinyl)ethanone. Retrieved from [Link]

  • Google Patents. (n.d.). CN109503469B - Preparation method of 2-acetylpyridine.
  • Google Patents. (n.d.). CN1539822A - Method for preparing 2-aminopyridine and its alkyl derivatives.

Sources

An In-depth Technical Guide to 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride (CAS No. 93103-00-5), a heterocyclic aminoketone of significant interest in medicinal chemistry. While specific data for this compound is limited in publicly available literature, this document synthesizes information from related structures and general synthetic methodologies to offer valuable insights for researchers. This guide covers plausible synthetic routes, physicochemical properties, potential applications in drug discovery, and essential safety and handling protocols. The α-amino ketone moiety is a well-established pharmacophore, and its incorporation within a pyridine scaffold suggests a diverse range of potential biological activities.[1][2][3] This document aims to serve as a foundational resource for scientists working with or considering the use of this versatile building block.

Introduction: The Significance of α-Amino Ketones in Medicinal Chemistry

The α-amino ketone scaffold is a privileged structural motif found in numerous biologically active compounds and natural products.[1][2] Its presence is often critical for the pharmacological activity of drugs targeting a wide array of biological receptors. Notable examples of pharmaceuticals containing the aminoketone core include the antidepressant bupropion and the appetite suppressant amfepramone.[2][4] The combination of a carbonyl group and an adjacent amino group provides a unique electronic and steric environment, enabling diverse interactions with biological targets.

This compound incorporates this key pharmacophore into a pyridine ring system. Pyridine and its derivatives are themselves cornerstones in drug discovery, known for their ability to engage in hydrogen bonding and other non-covalent interactions within enzyme active sites and receptor binding pockets.[5] The fusion of these two important moieties in the target molecule makes it a valuable building block for the synthesis of novel therapeutic agents. Pyridinone-containing compounds, which are structurally related, have demonstrated a broad spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[5]

This guide will explore the chemical identity, synthetic pathways, and potential utility of this compound, providing a scientific framework for its application in research and development.

Physicochemical Properties and Characterization

PropertyValueSource
CAS Number 93103-00-5N/A
Molecular Formula C₇H₉ClN₂ON/A
Molecular Weight 172.62 g/mol N/A
Appearance Likely a solid
Solubility Expected to be soluble in water and polar organic solventsN/A
Spectroscopic Characterization (Predicted)

The structural elucidation of this compound would rely on a combination of standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include aromatic protons from the pyridine ring, a singlet for the methylene protons adjacent to the carbonyl and amino groups, and a broad signal for the amine protons. The hydrochloride salt form may influence the chemical shifts.

    • ¹³C NMR: Signals would correspond to the carbonyl carbon, the methylene carbon, and the carbons of the pyridine ring.

  • Infrared (IR) Spectroscopy:

    • Characteristic absorption bands would be expected for the C=O stretch of the ketone (around 1680-1700 cm⁻¹), N-H stretching of the primary amine (around 3200-3400 cm⁻¹), and C-N stretching. The aromatic C-H and C=C stretching vibrations of the pyridine ring would also be present.

  • Mass Spectrometry (MS):

    • The mass spectrum should show a molecular ion peak corresponding to the free base (C₇H₈N₂O) and fragmentation patterns characteristic of the loss of CO, NH₂, and cleavage of the pyridine ring.

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not published, a plausible and efficient synthetic route can be devised based on established methodologies for the preparation of α-amino ketones.[1][2][3] A common and effective strategy involves the α-amination of a corresponding ketone precursor.

Proposed Synthetic Workflow

A logical synthetic approach would start from the readily available 3-acetylpyridine. The synthesis can be conceptualized as a two-step process: α-halogenation followed by nucleophilic substitution with an amine source.

Synthesis_Workflow Start 3-Acetylpyridine Intermediate 2-Bromo-1-(pyridin-3-yl)ethanone Start->Intermediate α-Bromination (e.g., Br₂ in HBr) Final_Product 2-Amino-1-(pyridin-3-yl)ethanone Intermediate->Final_Product Amination (e.g., NH₃ or masked amine) Salt_Formation This compound Final_Product->Salt_Formation HCl treatment

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a representative example based on general procedures and should be optimized for specific laboratory conditions.

Step 1: α-Bromination of 3-Acetylpyridine

  • Reaction Setup: To a solution of 3-acetylpyridine in a suitable solvent (e.g., glacial acetic acid or diethyl ether), add a solution of bromine (Br₂) dropwise at a controlled temperature (typically 0-5 °C) with constant stirring. The reaction is often carried out in the presence of an acid catalyst like hydrobromic acid (HBr).

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Isolation: Upon completion, the reaction mixture is carefully quenched, for instance, by pouring it into ice water. The product, 2-bromo-1-(pyridin-3-yl)ethanone, can be extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure to yield the crude product, which may be purified by crystallization or chromatography.

Step 2: Amination of 2-Bromo-1-(pyridin-3-yl)ethanone

  • Reaction Setup: The α-bromo ketone intermediate is dissolved in a suitable solvent (e.g., ethanol, methanol, or a chlorinated solvent). A source of ammonia, such as a solution of ammonia in methanol or liquid ammonia, is then added. The reaction is typically stirred at room temperature or with gentle heating. Alternatively, a protected amine equivalent like hexamethylenetetramine (in the Delepine reaction) can be used, followed by acidic hydrolysis.

  • Reaction Monitoring: The conversion can be followed by TLC or LC-MS.

  • Work-up and Isolation of the Free Base: After the reaction is complete, the solvent is evaporated. The residue is taken up in a suitable solvent and washed to remove inorganic salts. The organic layer is dried and concentrated to afford the crude 2-amino-1-(pyridin-3-yl)ethanone free base.

Step 3: Formation of the Hydrochloride Salt

  • Salt Formation: The crude free base is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol). A solution of hydrogen chloride (HCl) in the same or a compatible solvent is added dropwise with stirring.

  • Precipitation and Isolation: The hydrochloride salt will typically precipitate out of the solution. The solid is then collected by filtration, washed with a cold, non-polar solvent to remove impurities, and dried under vacuum to yield this compound.

Applications in Drug Discovery and Medicinal Chemistry

The structural features of this compound make it a highly attractive scaffold for the development of novel therapeutic agents. Its utility can be envisioned in several key areas of drug discovery.

As a Versatile Synthetic Building Block

This compound serves as a valuable starting material for the synthesis of more complex molecules. The primary amine and the ketone functionalities offer multiple reaction sites for derivatization.

Derivatization_Workflow Core 2-Amino-1-(pyridin-3-yl)ethanone Amine_Reaction Amine Derivatization (Amide/Sulfonamide formation, Reductive amination) Core->Amine_Reaction Ketone_Reaction Ketone Derivatization (Reduction to alcohol, Imine formation, Wittig reaction) Core->Ketone_Reaction Cyclization Cyclization Reactions (Formation of heterocycles like imidazoles, pyrazines) Core->Cyclization Final_Compounds Diverse Library of Bioactive Molecules Amine_Reaction->Final_Compounds Ketone_Reaction->Final_Compounds Cyclization->Final_Compounds

Caption: Potential derivatization pathways for 2-Amino-1-(pyridin-3-yl)ethanone.

Potential Pharmacological Activities

Based on the known activities of related pyridine and aminoketone-containing molecules, this compound and its derivatives could be investigated for a range of therapeutic applications:

  • CNS Disorders: The structural similarity to bupropion suggests potential applications as antidepressants or for other neurological conditions.[4]

  • Antimicrobial Agents: Pyridine-based scaffolds are present in many antibacterial and antifungal drugs.[5]

  • Anti-inflammatory and Analgesic Agents: The aminopyridine moiety is a known pharmacophore in compounds with anti-inflammatory properties.

  • Kinase Inhibitors: The pyridine ring can act as a hinge-binding motif in kinase inhibitors, making this scaffold a candidate for anticancer drug development.[5]

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions must be observed when handling this compound. While specific toxicity data is not available, information from related aminoketone hydrochlorides and aminopyridines can provide guidance.[6][7]

5.1. Hazard Identification (Inferred)

  • Acute Toxicity: Likely harmful if swallowed or in contact with skin.[8]

  • Skin and Eye Irritation: May cause skin and serious eye irritation.

  • Respiratory Irritation: May cause respiratory tract irritation.

5.2. Recommended Handling Procedures

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[8]

  • Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8]

5.3. Storage

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][8]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[9]

Conclusion

This compound is a promising, yet underexplored, chemical entity with significant potential in the field of drug discovery. Its unique combination of a reactive α-amino ketone functionality and a versatile pyridine scaffold makes it an ideal building block for the synthesis of diverse molecular libraries. While the current body of literature on this specific compound is sparse, this technical guide provides a solid foundation for researchers by extrapolating from the rich chemistry of related compounds. The proposed synthetic routes are based on reliable and well-established chemical transformations, and the potential applications are grounded in the known pharmacological profiles of similar structural motifs. Further investigation into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted and could lead to the discovery of novel therapeutic agents.

References

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  • Al-Zahrani, H. A. (2014). 2-Aminothiophenes as building blocks in heterocyclic synthesis: synthesis and antimicrobial evaluation of a new class of pyrido[1,2-a]thieno[3,2-e]pyrimidine, quinoline and pyridin-2-one derivatives. Molecules, 19(11), 17826-17840. [Link]

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Sources

An In-depth Technical Guide to 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride, a pivotal heterocyclic building block in modern medicinal chemistry. We will dissect its core physicochemical properties, delineate a robust synthetic pathway from commercially available precursors, and establish a detailed protocol for its analytical characterization. Furthermore, this guide explores the compound's strategic importance as a key intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs), including kinase inhibitors and bisphosphonates. The methodologies and insights presented herein are tailored for researchers, chemists, and professionals engaged in pharmaceutical development and organic synthesis, emphasizing the causality behind experimental choices to ensure both accuracy and reproducibility.

Core Compound Properties

This compound is a stable, crystalline solid that serves as a versatile precursor in multi-step organic syntheses. The hydrochloride salt form enhances its stability and aqueous solubility, making it amenable to a variety of reaction conditions. Its structure, featuring a primary amine alpha to a ketone, and a pyridine ring, offers multiple reactive sites for derivatization.

The fundamental physicochemical properties are summarized below.

PropertyValueSource(s)
IUPAC Name 2-amino-1-(pyridin-3-yl)ethan-1-one hydrochloride
CAS Number 93103-00-5[1]
Molecular Formula C₇H₉ClN₂O[1]
Molecular Weight 172.61 g/mol
Topological Polar Surface Area (TPSA) 56.0 Ų
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 3
Appearance Off-white to white crystalline solid
Solubility Soluble in water and polar organic solvents like methanol and DMSO.
Synthesis and Mechanistic Rationale

The synthesis of this compound is efficiently achieved via a two-step process starting from the readily available precursor, 3-acetylpyridine. The chosen pathway involves an α-bromination followed by a nucleophilic substitution with an amine source, culminating in an in-situ salt formation.

2.1 Synthetic Workflow

The logical flow of the synthesis is depicted below, highlighting the transformation from the starting material to the final hydrochloride salt.

Caption: Synthetic pathway from 3-acetylpyridine to the target compound.

2.2 Detailed Experimental Protocol

Step 1: Synthesis of 2-Bromo-1-(pyridin-3-yl)ethanone hydrobromide

  • Rationale: The first step is the selective bromination at the α-carbon of the acetyl group. This is a classic acid-catalyzed halogenation of a ketone. The acidic medium (HBr) protonates the carbonyl oxygen, facilitating enol formation. The enol tautomer then acts as a nucleophile, attacking elemental bromine to form the α-bromo ketone. Using N-Bromosuccinimide (NBS) is an alternative that provides a controlled, low-concentration source of bromine. The product precipitates as the hydrobromide salt.

  • Protocol:

    • To a stirred solution of 3-acetylpyridine (1.0 eq) in glacial acetic acid, add a 33% solution of hydrobromic acid in acetic acid (1.1 eq) at room temperature.

    • Slowly add a solution of bromine (1.05 eq) in acetic acid dropwise, maintaining the temperature below 30°C.

    • After the addition is complete, stir the mixture at room temperature for 4-6 hours until TLC analysis indicates the consumption of the starting material.

    • Cool the reaction mixture in an ice bath to precipitate the product.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-Bromo-1-(pyridin-3-yl)ethanone hydrobromide[2].

Step 2: Synthesis of this compound

  • Rationale: The Delépine reaction is an efficient and mild method for converting alkyl halides to primary amines. The bromo-ketone intermediate reacts with hexamethylenetetramine (HMTA) to form a quaternary ammonium salt. Subsequent acidic hydrolysis with ethanolic HCl cleaves the HMTA cage, liberating the primary amine and forming the desired hydrochloride salt in a single pot. This method avoids over-alkylation often seen with ammonia.

  • Protocol:

    • Suspend 2-Bromo-1-(pyridin-3-yl)ethanone hydrobromide (1.0 eq) in chloroform.

    • Add hexamethylenetetramine (1.1 eq) in one portion and stir the mixture at room temperature for 12-16 hours.

    • Filter the resulting white precipitate (the quaternary salt) and wash with chloroform.

    • Suspend the salt in a 1:1 mixture of ethanol and concentrated hydrochloric acid.

    • Heat the mixture to reflux for 2-4 hours. The solution should become clear.

    • Cool the solution to room temperature and then in an ice bath to crystallize the product.

    • Collect the crystals by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of chromatographic and spectroscopic techniques should be employed.

3.1 High-Performance Liquid Chromatography (HPLC)
  • Principle: Reversed-phase HPLC is the method of choice for analyzing polar, water-soluble compounds like the target molecule. A C18 stationary phase provides a nonpolar environment, while a polar mobile phase elutes the compound. The primary amine and the pyridine ring contain chromophores that allow for straightforward UV detection.

  • Suggested Method:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Sample Preparation: Dissolve the sample in Mobile Phase A at a concentration of ~1 mg/mL.

3.2 Workflow for Analytical Validation

G A Synthesized Product B Sample Prep (Dissolve in Mobile Phase A) A->B C HPLC Injection B->C D Data Acquisition (UV Detector @ 254 nm) C->D E Purity Assessment (% Area of Main Peak) D->E F Identity Confirmation (Compare Retention Time to Standard) D->F

Caption: Standard workflow for HPLC-based purity and identity analysis.

3.3 Spectroscopic Analysis

While specific experimental spectra are not widely published, the following spectroscopic characteristics are expected and should be confirmed upon synthesis.

  • ¹H NMR (in D₂O or DMSO-d₆): Expect signals corresponding to the pyridine ring protons (typically in the δ 7.5-9.0 ppm region), a singlet for the methylene protons (CH₂) alpha to the carbonyl (around δ 4.5 ppm), and a broad signal for the amine protons (NH₂), which may exchange in D₂O.

  • Mass Spectrometry (MS): Using electrospray ionization (ESI) in positive mode, the expected parent ion [M+H]⁺ for the free base (C₇H₈N₂O) would have an m/z of approximately 137.07.

  • Infrared (IR) Spectroscopy: Key stretches to identify include a strong carbonyl (C=O) peak around 1690 cm⁻¹, N-H stretching of the primary amine around 3300-3400 cm⁻¹, and C=N/C=C stretches from the pyridine ring around 1580-1610 cm⁻¹.

Applications in Drug Discovery and Development

The true value of 2-Amino-1-(pyridin-3-yl)ethanone lies in its utility as a versatile synthon for constructing complex molecular architectures. The aminopyridine motif is a privileged structure in medicinal chemistry, known for its ability to form key interactions with biological targets, particularly protein kinases.

4.1 Role as a Key Intermediate

The precursor to our target compound, 3-acetylpyridine, is a documented starting material for multi-step syntheses of major pharmaceuticals.

  • Risedronate Sodium: 3-Acetylpyridine is a key intermediate in the synthesis of Risedronate Sodium, a third-generation bisphosphonate drug used to treat osteoporosis[3][4][5][6][7]. The synthesis involves converting the acetyl group into a pyridylacetic acid moiety, which is then bisphosphonylated[3][4][6].

  • Imatinib: Synthetic routes for the landmark tyrosine kinase inhibitor Imatinib (Gleevec) have been described starting from 1-(pyridin-3-yl)ethanone (3-acetylpyridine)[8][9]. This pathway underscores the importance of the pyridyl-ketone fragment in building the core structure of highly successful targeted cancer therapies[10].

4.2 Construction of Fused Heterocyclic Scaffolds

The α-amino ketone structure is primed for cyclization reactions to form fused heterocyclic systems. One of the most significant applications is in the synthesis of imidazo[1,2-a]pyridines . This scaffold is a cornerstone in modern drug discovery, appearing in numerous kinase inhibitors and other therapeutic agents[11][12][13][14][15].

The reaction typically involves condensing the α-amino ketone with a suitable reagent, leveraging the nucleophilicity of the primary amine and the endocyclic pyridine nitrogen.

Caption: Role as a precursor to advanced pharmaceutical scaffolds.

This strategic position makes this compound a valuable compound for constructing libraries of novel molecules for high-throughput screening and lead optimization in drug discovery programs targeting kinases like LRRK2 or CHK1[16].

Conclusion

This compound is more than a simple chemical; it is a foundational element in the synthesis of complex and life-saving pharmaceuticals. This guide has provided a technically grounded framework for its synthesis, analysis, and strategic application. By understanding the causality behind the synthetic and analytical protocols, researchers can confidently produce and utilize this key intermediate, accelerating the development of next-generation therapeutics. Its direct lineage to established drugs and its potential for creating novel heterocyclic scaffolds solidify its importance in the pharmaceutical research and development landscape.

References
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Risedronate Sodium Using 3-Acetylpyridine as a Precursor.
  • Google Patents. (n.d.). CN1246313C - New method for preparing 3-pyridine acetic hydrochloride.
  • Google Patents. (n.d.). US20100317859A1 - Process for the Preparation of Risedronate Sodium.
  • Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US8076483B2 - Process for the preparation of pure risedronic acid or salts.
  • Williamson, D. S., et al. (2020). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)
  • Eureka | Patsnap. (n.d.). A kind of preparation method of risedronate sodium. Retrieved from [Link]

  • Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect.
  • ResearchGate. (n.d.). Synthesis of imatinib mesylate. Retrieved from [Link]

  • MDPI. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Retrieved from [Link]

  • National Institutes of Health. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. Retrieved from [Link]

  • New Drug Approvals. (2014). IMATINIB. Retrieved from [Link]

  • ACS Publications. (2018). Development of a Synthesis of Kinase Inhibitor AKN028. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]

  • Google Patents. (n.d.). US8609842B2 - Method for synthesizing Imatinib.
  • Chemsrc.com. (n.d.). 2-BROMO-1-(PYRIDIN-3-YL)ETHANONE Price. Retrieved from [Link]

  • MDPI. (2023). Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates. Retrieved from [Link]

Sources

"2-Amino-1-(pyridin-3-yl)ethanone hydrochloride" spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride

Authored by: A Senior Application Scientist

This guide provides a detailed analysis of the spectroscopic data for this compound, a key intermediate in pharmaceutical synthesis. As a molecule possessing a primary amine, a ketone, and a pyridine ring, its structural confirmation relies on a multi-technique approach. This document offers field-proven insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, designed for researchers and scientists in drug development and chemical synthesis.

Molecular Structure and Spectroscopic Overview

This compound is a salt, where the primary amine is protonated. This protonation significantly influences the spectroscopic features, particularly in NMR and IR spectroscopy. The structural integrity and purity of this compound are paramount for its use in subsequent synthetic steps. The following sections will detail the expected spectral characteristics that serve as a benchmark for its identification.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. Experiments are typically conducted in deuterated solvents like Deuterium Oxide (D₂O) or Dimethyl Sulfoxide (DMSO-d₆), as the hydrochloride salt has poor solubility in less polar solvents like chloroform-d (CDCl₃).[1] The choice of solvent can influence the chemical shifts, particularly for exchangeable protons (amine).

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity. Due to the electron-withdrawing nature of the protonated pyridine ring and the carbonyl group, all aromatic protons are expected to appear in the downfield region (>7.5 ppm).

Typical Experimental Protocol:

  • Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the spectrum on a 400 MHz or higher spectrometer.[1]

  • Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

Data Interpretation and Expected Signals:

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H2' (Pyridine)~9.1 - 9.3s (or d)small (~2 Hz)1H
H6' (Pyridine)~8.8 - 9.0d~5 Hz1H
H4' (Pyridine)~8.3 - 8.5dt~8 Hz, ~2 Hz1H
H5' (Pyridine)~7.6 - 7.8dd~8 Hz, ~5 Hz1H
-CH₂- (Methylene)~4.7 - 4.9s-2H
-NH₃⁺ (Ammonium)~8.5 - 8.9 (broad)s (broad)-3H

Causality Behind Experimental Choices:

  • Solvent: DMSO-d₆ is chosen for its ability to dissolve the polar hydrochloride salt and because the -NH₃⁺ protons do not rapidly exchange with the solvent, allowing for their observation as a broad singlet. In D₂O, these protons would exchange with deuterium and become invisible.

  • High Field Magnet (≥400 MHz): A higher field strength is crucial for achieving better signal dispersion, especially in the crowded aromatic region of the pyridine ring, ensuring accurate multiplicity and coupling constant analysis.[1]

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

Typical Experimental Protocol:

  • Use the same sample prepared for ¹H NMR analysis.

  • Acquire a proton-decoupled ¹³C NMR spectrum on a spectrometer operating at an appropriate frequency (e.g., 100 or 125 MHz for a 400 or 500 MHz instrument, respectively).[2][3]

  • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Data Interpretation and Expected Signals:

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C=O (Ketone)~192 - 195
C2' (Pyridine)~150 - 153
C6' (Pyridine)~148 - 151
C4' (Pyridine)~138 - 141
C3' (Pyridine)~131 - 134
C5' (Pyridine)~124 - 127
-CH₂- (Methylene)~45 - 48

Expertise & Trustworthiness: The chemical shifts are predicted based on established values for 3-acylpyridines and α-aminoketones.[2][4] The downfield shift of the carbonyl carbon is characteristic of ketones conjugated with an aromatic system. The methylene carbon is shifted downfield due to the adjacent electron-withdrawing carbonyl and ammonium groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Typical Experimental Protocol (Solid State):

  • Prepare a KBr (potassium bromide) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

  • Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the crystal.

  • Record the spectrum, typically over a range of 4000-400 cm⁻¹.

Data Interpretation and Expected Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3200 - 2800N-H Stretch (symmetric/asymmetric)Ammonium (-NH₃⁺)Strong, Broad
~1700 - 1680C=O StretchAryl KetoneStrong
~1610 - 1580N-H Bend (asymmetric)Ammonium (-NH₃⁺)Medium
~1590, ~1480C=C and C=N Ring StretchesPyridine RingMedium
~1510 - 1490N-H Bend (symmetric)Ammonium (-NH₃⁺)Medium

Authoritative Grounding: The broad absorption in the 3200-2800 cm⁻¹ range is a hallmark of an ammonium salt, distinguishing it from a primary amine which typically shows two sharp peaks around 3400-3300 cm⁻¹.[5] The position of the C=O stretch is consistent with an aryl ketone, where conjugation to the pyridine ring slightly lowers the frequency compared to a simple aliphatic ketone.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Analysis Sample Solid Sample KBr Mix with KBr Sample->KBr ATR Place on ATR Crystal Sample->ATR Press Press into Pellet KBr->Press Spectrometer FT-IR Spectrometer Press->Spectrometer ATR->Spectrometer Acquire Record Spectrum (4000-400 cm⁻¹) Spectrometer->Acquire Spectrum IR Spectrum Acquire->Spectrum Identify Identify Functional Group Frequencies Spectrum->Identify Confirm Confirm Structure Identify->Confirm

Figure 2: Standard workflow for FT-IR analysis of a solid sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues. For this hydrochloride salt, Electrospray Ionization (ESI) is the preferred method, as it is a soft ionization technique suitable for polar and ionic compounds.

Typical Experimental Protocol (ESI-MS):

  • Dissolve a small amount of the sample (<1 mg) in a suitable solvent like methanol or an acetonitrile/water mixture.

  • Infuse the solution directly into the ESI source or inject it via an HPLC system.

  • Acquire the spectrum in positive ion mode.

Data Interpretation:

  • Molecular Ion: The analysis is performed on the free base, 2-amino-1-(pyridin-3-yl)ethanone, which has a molecular weight of 136.15 g/mol .[6] In positive mode ESI-MS, the most prominent peak will be the protonated molecular ion [M+H]⁺.

  • Fragmentation: The primary fragmentation pathway involves the cleavage of the bond between the carbonyl carbon and the methylene carbon (α-cleavage), which is a characteristic fragmentation for ketones.

Expected m/z Values:

m/z ValueIon Identity
137.07[M+H]⁺ (Protonated Molecule)
106.04[C₆H₄NO]⁺ (Pyridinoyl cation)
78.03[C₅H₄N]⁺ (Pyridyl cation)

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Parent [label="[M+H]⁺\nm/z = 137", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Frag1 [label="Pyridinoyl Cation\n[C₆H₄NO]⁺\nm/z = 106", fillcolor="#FBBC05", fontcolor="#202124"]; Frag2 [label="Pyridyl Cation\n[C₅H₄N]⁺\nm/z = 78", fillcolor="#34A853", fontcolor="#FFFFFF"];

Parent -> Frag1 [label=" -CH₂NH₂"]; Frag1 -> Frag2 [label=" -CO"]; }

Sources

An In-Depth Technical Guide to the Solubility of 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride (CAS No: 37923-99-8), a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's solubility in a variety of common laboratory solvents. The guide integrates theoretical principles of solubility with practical, experimentally-derived data and robust methodologies for solubility determination. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this guide aims to be a trusted resource for laboratory and process development applications. Visualizations, including data tables and process diagrams, are provided to enhance understanding and facilitate practical application of the information presented.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands as a paramount determinant of a drug's developability and ultimate clinical success.[1] Poor aqueous solubility is a leading cause of low oral bioavailability, hindering the systemic absorption required to elicit a pharmacological response.[1][2] For active pharmaceutical ingredients (APIs) and their synthetic intermediates, understanding solubility in various solvent systems is not merely an academic exercise; it is a critical necessity for process optimization, formulation design, purification, and ensuring consistent product quality.

This compound is a vital building block in the synthesis of numerous pharmaceutical compounds. Its structure, featuring a basic amino group, a ketone, and a pyridine ring, imparts a unique combination of polarity and potential for hydrogen bonding. The hydrochloride salt form is often utilized to enhance stability and, critically, to modify its solubility profile compared to the free base.[3]

This guide provides an in-depth examination of the solubility of this compound. We will delve into the theoretical underpinnings that govern its dissolution, present qualitative solubility data across a spectrum of solvents, and provide a detailed, field-proven protocol for quantitative solubility determination. The objective is to equip the reader with both the foundational knowledge and the practical tools to effectively work with this important compound.

Theoretical Framework: Understanding the "Why" Behind Solubility

The solubility of a solute in a solvent is a complex interplay of intermolecular forces, thermodynamics, and the specific chemical structures of the molecules involved. For an ionic compound like this compound, the process of dissolution involves overcoming the crystal lattice energy of the solid and establishing favorable interactions between the ions and the solvent molecules (solvation).

The Principle of "Like Dissolves Like"

This adage remains a powerful guiding principle. It suggests that substances with similar polarities are more likely to be soluble in one another.[4][5][6]

  • Polar Solvents: These solvents possess large dipole moments and/or the ability to form hydrogen bonds (protic solvents). Water, methanol, and ethanol are prime examples.[7][8] They are adept at solvating ions and polar molecules.

  • Non-polar Solvents: These solvents have low dielectric constants and are characterized by van der Waals forces. Examples include hexane, toluene, and diethyl ether.[4][5]

This compound is an ionic salt. In solution, it dissociates into a positively charged organic cation and a chloride anion. This ionic nature dictates that it will exhibit the highest solubility in highly polar, protic solvents that can effectively solvate these ions through ion-dipole interactions and hydrogen bonding.

Key Molecular Features Influencing Solubility

The structure of this compound offers several key features that govern its interactions with solvents:

  • Ammonium Group (-NH3+): The protonated amino group is a potent hydrogen bond donor and is the primary site for strong ion-dipole interactions with polar solvents.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor. The ring itself contributes to the overall polarity of the molecule.

  • Ketone Group (C=O): The carbonyl oxygen is another hydrogen bond acceptor.

  • Chloride Ion (Cl-): As the counter-ion, it requires solvation by polar solvent molecules.

The combination of these features results in a highly polar molecule, predicting poor solubility in non-polar solvents and favorable solubility in polar solvents. The hydrochloride form, by ensuring the amino group is protonated and the compound is ionic, significantly enhances its aqueous solubility compared to its free base counterpart.[3][9]

Qualitative Solubility Profile

A preliminary assessment of solubility in a range of solvents is a crucial first step in any development program. The following table summarizes the qualitative solubility of this compound at ambient temperature (approx. 20-25°C), based on typical observations for similar amine hydrochloride salts.

Solvent CategorySolventPolarity IndexProtic/AproticPredicted Qualitative SolubilityRationale for Interaction
Highly Polar Protic Water (H₂O)1.000ProticVery SolubleExcellent H-bonding and ion-dipole interactions with both cation and anion.[3]
Methanol (MeOH)0.762ProticSolubleStrong H-bonding and polarity effectively solvate the ionic compound.
Ethanol (EtOH)0.654ProticSparingly SolubleReduced polarity compared to methanol leads to lower solvating power for the salt.
Polar Aprotic Dimethyl Sulfoxide (DMSO)0.444AproticSolubleHigh polarity and strong dipole moment can solvate the cation, though less effective with the anion than protic solvents.
Dimethylformamide (DMF)0.386AproticSparingly SolubleModerate polarity allows for some dissolution, but lacks H-bond donation for effective anion solvation.
Acetonitrile (ACN)0.460AproticSlightly SolublePolarity is significant, but it is a poor H-bond acceptor and cannot donate H-bonds.
Moderately Polar Acetone0.355AproticVery Slightly SolubleInsufficient polarity to effectively overcome the crystal lattice energy of the salt.
Ethyl Acetate (EtOAc)0.228AproticInsolubleLow polarity and inability to solvate ions effectively.
Dichloromethane (DCM)0.309AproticInsolubleAlthough a common organic solvent, its polarity is too low for ionic compounds.[10]
Non-Polar Toluene0.099AproticInsolubleDominated by van der Waals forces, which cannot interact favorably with the ionic salt.
Hexane0.009AproticInsolubleLacks any significant polar interactions required for dissolution.

Polarity Index values are relative and sourced from established literature to provide a comparative scale.[5][6]

Experimental Protocol: Quantitative Solubility Determination via the Shake-Flask Method

To move beyond qualitative estimates, a robust and reproducible experimental method is required. The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.[11] It is a thermodynamic measurement that reflects the true saturation point of the solute in the solvent under specified conditions.[12][13]

Principle of the Method

An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period, allowing the system to reach equilibrium between the dissolved and undissolved states. The concentration of the solute in the supernatant is then measured, representing the equilibrium solubility.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_separation Phase 3: Phase Separation cluster_analysis Phase 4: Analysis & Calculation A Weigh excess 2-Amino-1-(pyridin-3-yl)ethanone HCl B Add to a known volume of solvent in a sealed vial A->B C Agitate at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48h) B->C D Allow solid to settle C->D E Withdraw an aliquot of the supernatant D->E F Filter through a 0.22 µm syringe filter to remove particulates E->F G Dilute the filtered aliquot with a suitable mobile phase F->G H Analyze concentration via a validated HPLC-UV method G->H I Calculate solubility (e.g., in mg/mL or mM) H->I

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Methodology

Causality and Self-Validation: This protocol is designed to be self-validating. By ensuring an excess of solid remains at the end of the experiment, we confirm that equilibrium at saturation was achieved. Taking samples at multiple time points (e.g., 24h and 48h) and finding consistent concentration values further validates that equilibrium has been reached.[11]

  • Preparation:

    • Accurately weigh approximately 20-30 mg of this compound into a 4 mL glass vial. The key is to add an amount that is visibly in excess of what is expected to dissolve.

    • Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of the desired solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a rotator within a temperature-controlled incubator set to the desired temperature (e.g., 25°C ± 0.5°C). Constant temperature control is critical as solubility is temperature-dependent.[3][11]

    • Agitate the samples at a moderate speed (e.g., 150 rpm) for a minimum of 24 hours. For compounds with slow dissolution kinetics, extending this to 48 hours is advisable to ensure equilibrium is reached.

  • Sample Processing:

    • After the equilibration period, remove the vials and allow them to stand undisturbed for 30 minutes to let the excess solid settle.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE for organic solvents, PVDF for aqueous) into a clean analysis vial. This step is crucial to remove any fine particulates that would otherwise lead to an overestimation of solubility.

  • Analysis:

    • Prepare a calibrated stock solution of the compound in a solvent in which it is freely soluble (e.g., water or methanol).

    • Generate a standard curve (typically 5-6 points) by making serial dilutions of the stock solution.

    • Dilute the filtered sample aliquot with the HPLC mobile phase to a concentration that falls within the linear range of the standard curve.

    • Analyze the standards and the diluted sample by a validated HPLC-UV method.

    • Determine the concentration of the diluted sample by interpolating its peak area against the standard curve.

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

Factors Influencing Solubility: Beyond the Solvent

While solvent choice is primary, other factors can significantly impact the measured solubility of an amine hydrochloride salt.[2]

pH of the Medium

For aqueous solutions, pH is a critical determinant. As a salt of a weak base, this compound's solubility can be influenced by the common ion effect. In highly acidic solutions (low pH), the high concentration of H+ will keep the equilibrium shifted towards the protonated (and soluble) form. However, adding a large excess of chloride ions from another source could potentially decrease solubility. As the pH increases towards the pKa of the corresponding free base, the equilibrium will shift, forming the less soluble free base, which may precipitate out of solution.[12]

G cluster_pH pH-Solubility Relationship Low_pH Low pH (Acidic) Salt R-NH3+ Cl- (Ionic, Soluble) Low_pH->Salt Favors High_pH High pH (Basic) Base R-NH2 (Free Base, Less Soluble) Salt->Base Deprotonation (pH increases) Base->High_pH Favored by Base->Salt Protonation (pH decreases)

Caption: Effect of pH on the equilibrium of an amine salt.

Temperature

For most solid solutes, solubility is an endothermic process, meaning it increases with temperature.[2][3] This is because the additional thermal energy helps overcome the crystal lattice forces of the solid and increases the kinetic energy of the solvent molecules, enhancing their solvating power. When reporting solubility data, specifying the temperature is mandatory for reproducibility.

Solid-State Properties

The crystalline form (polymorphism) of the compound can have a significant impact on its solubility. Different polymorphs have different crystal lattice energies. A metastable polymorph will generally exhibit higher apparent solubility than the most stable crystalline form. It is therefore essential to characterize the solid form of the material being tested.

Conclusion and Future Directions

This guide has provided a detailed overview of the solubility of this compound, bridging theoretical principles with practical experimental guidance. As an ionic salt, its solubility is dominated by solvent polarity, with high solubility in polar protic solvents like water and poor solubility in non-polar organic solvents. The provided shake-flask protocol offers a reliable method for generating quantitative, high-quality solubility data essential for process development and formulation.

For professionals in drug development, a thorough understanding of these principles is indispensable. Future work should focus on generating a complete pH-solubility profile and investigating the effects of temperature and different buffer species to fully characterize this important synthetic intermediate. Such data will be invaluable for optimizing reaction conditions, developing robust purification strategies, and enabling rational formulation design.

References

  • Vertex AI Search. Polarity of Solvents.
  • Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. Available from: [Link]

  • Solubility of Things. Methylamine hydrochloride.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity.
  • The Periodic Table. Examples of High Polarity Solvents.
  • Chemistry LibreTexts. Polar Protic and Aprotic Solvents. (2023).
  • Mole, J., Box, K., & Comer, J. Measuring the solubility of salts of basic drugs without first creating the salts. Sirius Analytical.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available from: [Link]

  • Kumar, L., & Kumar, V. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare.
  • ANVISA. (2011). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Scielo.
  • Dhamrait, A. K. solubility experimental methods.pptx. SlideShare.
  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical development and technology, 18(5), 1037-1046.
  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available from: [Link]

  • Quora. Why do amines dissolve in hydrochloric acid?. (2017).
  • Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. (2021).

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An In-depth Technical Guide to 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1-(pyridin-3-yl)ethanone hydrochloride is a heterocyclic organic compound of significant interest in medicinal chemistry and synthetic organic chemistry. As a functionalized aminoketone, it incorporates a pyridine ring, a key pharmacophore found in numerous biologically active molecules and approved drugs. The presence of a primary amine and a ketone group provides versatile handles for chemical modification, making it a valuable building block for the synthesis of more complex molecular architectures.

This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, outlines a robust synthetic methodology, discusses its potential applications in drug discovery, and provides essential safety and handling information. The insights herein are curated for professionals engaged in chemical research and pharmaceutical development.

Core Physicochemical Properties

Due to the specific nature of this compound as a synthetic intermediate, comprehensive experimental data is not always consolidated in publicly available databases. The following section combines catalog information, data from closely related analogues, and theoretical predictions to provide a robust profile.

Structure and Identification
  • IUPAC Name: this compound

  • Chemical Structure:

    
    (Self-generated image, as no direct source image is available)
    
  • Molecular Formula: C₇H₉ClN₂O

  • Molecular Weight: 172.62 g/mol

  • CAS Number: A specific CAS number for the hydrochloride salt is not consistently reported in major databases. The free base, 2-Amino-1-(pyridin-3-yl)ethanone, also lacks a universal CAS entry, distinguishing it from its better-documented isomers.

Tabulated Physical Properties

The following table summarizes key physical properties. Experimental values for melting point and solubility are often proprietary or not published; therefore, values should be confirmed experimentally.

PropertyValue / DescriptionSource / Rationale
Appearance Expected to be an off-white to pale yellow crystalline solid.Typical appearance for aminoketone hydrochloride salts.
Melting Point >200 °C (with decomposition).Aminoketone hydrochlorides are salts and typically have high melting points. The exact value requires experimental determination.
Boiling Point Not applicable; likely decomposes upon heating at atmospheric pressure.Ionic salts generally do not have a defined boiling point.
Solubility Soluble in water and methanol. Sparingly soluble in ethanol. Insoluble in non-polar organic solvents like diethyl ether or hexanes.The hydrochloride salt form confers aqueous solubility. Polarity predictions suggest solubility in polar protic solvents.
Stability Stable under standard laboratory conditions (ambient temperature, protected from light and moisture). Avoid strong bases and strong oxidizing agents. The free base form may be less stable than the HCl salt.The hydrochloride salt protects the primary amine from oxidative degradation and other side reactions, enhancing shelf-life.[1]

Synthesis and Characterization

The most direct and industrially relevant synthesis of this compound involves the amination of a suitable α-haloketone precursor.

Synthetic Workflow

The primary route involves a two-step process starting from 3-acetylpyridine:

  • Halogenation: α-Bromination or α-chlorination of 1-(pyridin-3-yl)ethanone (also known as 3-acetylpyridine).

  • Amination: Displacement of the halide with an amino group, followed by salt formation. A common method is the Delépine reaction, which uses hexamethylenetetramine to install the primary amine, followed by acidic hydrolysis.

The key precursor, 2-Chloro-1-(pyridin-3-yl)ethanone hydrochloride (CAS: 61889-48-3), is commercially available and serves as an excellent starting point for a more direct amination.[2]

G cluster_0 Synthetic Pathway start 2-Chloro-1-(pyridin-3-yl)ethanone HCl step1 React with Hexamethylenetetramine (HMTA) in Chloroform start->step1 Delépine Reaction Start intermediate Quaternary Ammonium Salt (Intermediate) step1->intermediate step2 Acidic Hydrolysis (Ethanolic HCl) intermediate->step2 Hydrolysis product 2-Amino-1-(pyridin-3-yl)ethanone HCl step2->product

Caption: Proposed synthetic workflow via the Delépine reaction.

Experimental Protocol: Delépine Reaction

Causality: The Delépine reaction is chosen for its efficiency in converting alkyl halides to primary amines with minimal over-alkylation byproducts, which can be a problem with direct ammonolysis. The use of hexamethylenetetramine (HMTA) forms a stable quaternary ammonium salt, which upon acidic hydrolysis cleanly yields the desired primary amine hydrochloride.

  • Salt Formation: To a stirred suspension of 2-Chloro-1-(pyridin-3-yl)ethanone hydrochloride (1.0 eq) in chloroform, add hexamethylenetetramine (1.1 eq).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Isolation of Intermediate: Cool the reaction mixture. The quaternary ammonium salt intermediate will precipitate. Collect the solid by filtration and wash with cold chloroform.

  • Hydrolysis: Suspend the isolated intermediate in a mixture of ethanol and concentrated hydrochloric acid (e.g., a 5:1 v/v mixture).

  • Final Product Formation: Heat the suspension to reflux for 6-12 hours. The hydrolysis of the HMTA complex releases the primary amine as its hydrochloride salt.

  • Purification: Cool the reaction mixture to 0-5 °C. The product, this compound, will crystallize. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Self-Validation: The purity of the final product should be assessed by ¹H NMR and ¹³C NMR spectroscopy to confirm the structure and by HPLC to determine chemical purity (typically >95%). The melting point should be sharp.

Spectroscopic Characterization (Predicted)

While a definitive published spectrum for this specific compound is elusive, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.

  • ¹H NMR (in D₂O):

    • Pyridyl Protons (4H): Expect complex multiplets in the aromatic region (δ 8.0-9.0 ppm). The proton at C2 (between the two nitrogens, one being protonated) will be the most deshielded. The proton at C4 will likely appear as a doublet of triplets, C5 as a doublet of doublets, and C6 as a doublet.

    • Methylene Protons (2H): A singlet around δ 4.5-5.0 ppm (—C(=O)CH₂NH₃⁺). The adjacent carbonyl and ammonium groups will significantly deshield these protons.

  • ¹³C NMR (in D₂O):

    • Carbonyl Carbon (1C): A peak around δ 190-195 ppm.

    • Pyridyl Carbons (5C): Peaks in the range of δ 125-155 ppm.

    • Methylene Carbon (1C): A peak around δ 45-50 ppm.

  • Infrared (IR) Spectroscopy (KBr Pellet):

    • N-H Stretch: Broad absorption from 2800-3200 cm⁻¹ characteristic of an ammonium (NH₃⁺) salt.

    • C=O Stretch: Strong, sharp absorption around 1690-1710 cm⁻¹.

    • C=N and C=C Stretches: Absorptions in the 1570-1610 cm⁻¹ region, characteristic of the pyridine ring.

  • Mass Spectrometry (MS-ESI+):

    • The molecular ion peak for the free base [M+H]⁺ would be observed at m/z = 137.07.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 2-Amino-1-(pyridin-3-yl)ethanone lies in its role as a versatile synthetic intermediate. The pyridine ring is a privileged scaffold in medicinal chemistry, known for its ability to engage in hydrogen bonding and its metabolic stability.[3]

G cluster_reactions Reaction Pathways cluster_products Potential Products core 2-Amino-1-(pyridin-3-yl)ethanone reductive_amination Reductive Amination core->reductive_amination Ketone Reduction acylation N-Acylation / Sulfonylation core->acylation Amine Reaction heterocycle_formation Heterocycle Formation (e.g., Imidazoles, Pyrazines) core->heterocycle_formation Condensation amino_alcohols Chiral Amino Alcohols reductive_amination->amino_alcohols amides Amides / Sulfonamides acylation->amides fused_heterocycles Pyridyl-Fused Heterocycles heterocycle_formation->fused_heterocycles

Caption: Key reaction pathways for derivatization.

  • Synthesis of Chiral Amino Alcohols: The ketone can be stereoselectively reduced to form chiral 1,2-amino alcohols, which are crucial components of many pharmaceutical agents, including beta-blockers and antiviral drugs.

  • Formation of Fused Heterocycles: The aminoketone moiety is a classic precursor for the synthesis of fused heterocyclic systems. For example, condensation with 1,2-dicarbonyl compounds can yield substituted pyrazines, while reaction with orthoesters can lead to the formation of imidazole rings fused to other systems.

  • Building Block for Enzyme Inhibitors: The scaffold can be elaborated into structures that target enzyme active sites. The primary amine can be acylated or sulfonated to introduce recognition elements, while the pyridine nitrogen can act as a hydrogen bond acceptor to interact with protein backbones.

Safety and Handling

As a laboratory chemical, this compound requires careful handling. Safety information for closely related aminoketone hydrochlorides provides a reliable guide.

  • Hazard Classification (Predicted):

    • Harmful if swallowed (Acute Toxicity, Oral).

    • Causes skin irritation.

    • Causes serious eye irritation.

    • May cause respiratory irritation.

  • Personal Protective Equipment (PPE):

    • Engineering Controls: Use in a well-ventilated area, preferably a chemical fume hood.

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong bases and oxidizing agents.

Conclusion

This compound is a high-value building block for chemical synthesis, particularly in the realm of drug discovery. While detailed experimental data for this specific molecule is sparse in public literature, its properties and reactivity can be confidently predicted from fundamental chemical principles and comparison with its isomers and analogues. Its dual functionality allows for diverse synthetic transformations, enabling access to a wide range of complex molecules and novel heterocyclic systems. Researchers and process chemists can leverage the synthetic routes and characterization insights provided in this guide to effectively incorporate this versatile intermediate into their research and development programs.

References

  • PubChem. 2-Amino-1-pyridin-2-yl-ethanone. National Center for Biotechnology Information. [Link]

  • Frontiers in Chemistry. Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers Media S.A. [Link]

  • ACS Publications. Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. American Chemical Society. [Link]

  • Google Patents. Preparation method of isoproterenol hydrochloride.

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A Technical Guide to the Synthetic Utility of 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-1-(pyridin-3-yl)ethanone hydrochloride is a bifunctional building block of significant interest to the synthetic and medicinal chemistry communities. Its structure, featuring a primary amine nucleophile, an adjacent electrophilic ketone, and a pyridine ring, offers a versatile platform for constructing a diverse array of complex heterocyclic systems. The pyridine moiety, in particular, is a well-established pharmacophore that can modulate physicochemical properties and engage in critical binding interactions with biological targets. This guide provides an in-depth exploration of the compound's reactivity and showcases its application in the synthesis of high-value heterocyclic scaffolds such as pyrazines and thiadiazoles. We will delve into the mechanistic rationale behind these transformations, provide field-proven experimental protocols, and discuss the broader implications for drug discovery and development.

The Molecular Profile of a Versatile Building Block

From a strategic standpoint, the value of a synthetic intermediate is measured by its accessibility, stability, and, most importantly, its predictable and versatile reactivity. This compound excels in these areas, presenting itself as a cornerstone reagent for diversity-oriented synthesis.

1.1 Structure and Physicochemical Properties

The compound is typically supplied as a stable dihydrochloride salt, which enhances its shelf-life but requires careful consideration during reaction setup, as the amine must be liberated in situ for it to function as a nucleophile.

PropertyValueSource
CAS Number 51746-82-8[1]
Molecular Formula C₇H₈N₂O · 2HCl[2]
Molecular Weight 209.07 g/mol [2]
Appearance Typically an off-white to light yellow solid[3]
Synonyms 3-(2'-Aminoacetyl)pyridine Dihydrochloride[2]

The key to its utility lies in the α-aminoketone motif. The primary amine serves as a potent nucleophile, while the carbonyl group can act as an electrophile or activate the adjacent methylene for enolate formation. The pyridin-3-yl group imparts specific electronic properties and serves as a handle for further functionalization or as a key pharmacophoric element.

1.2 Strategic Importance in Synthesis

The strategic placement of the amine and ketone functionalities allows for facile entry into a variety of cyclization reactions. It is a classic precursor for building five- and six-membered heterocycles, which form the core of countless biologically active molecules. Pyridine-containing compounds, in particular, have found applications as antiviral, anti-inflammatory, and anticancer agents.[4][5] The ability to use this single, relatively simple starting material to generate such chemical diversity underscores its importance in modern organic synthesis.

Core Synthetic Transformations

The following sections provide practical, mechanistically grounded protocols for leveraging this compound in the synthesis of key heterocyclic systems.

2.1 Synthesis of Substituted Pyrazines via Dimerization

The self-condensation of α-aminoketones is a classical and highly effective method for the synthesis of symmetrically substituted pyrazines. This transformation is a cornerstone reaction that provides rapid access to a privileged heterocyclic scaffold.

The reaction proceeds via a sequence of condensation and oxidation steps. Initially, the hydrochloride salt is neutralized by a base to liberate the free amine. One molecule's nucleophilic amine then attacks the electrophilic carbonyl carbon of a second molecule to form a dihydropyrazine intermediate after dehydration. This intermediate subsequently undergoes aerobic oxidation, often facilitated by the reaction conditions or a mild oxidant, to yield the stable, aromatic pyrazine ring system. The choice of solvent and base is critical; a mild, non-nucleophilic base is preferred to avoid side reactions.

Objective: To synthesize 2,5-di(pyridin-3-yl)pyrazine.

Materials:

  • This compound

  • Sodium bicarbonate (NaHCO₃) or a tertiary amine base (e.g., triethylamine)

  • Solvent: Ethanol or a similar protic solvent

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq).

  • Suspend the solid in ethanol (approx. 0.1 M concentration).

  • Add a mild base, such as sodium bicarbonate (2.5 eq) or triethylamine (2.2 eq), to neutralize the hydrochloride salt and free the primary amine. The choice of a slight excess of base ensures complete neutralization.

  • Heat the reaction mixture to reflux under an inert atmosphere. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (usually 4-24 hours).

  • Upon completion, cool the reaction mixture to room temperature. If a precipitate (the product) has formed, it can be isolated by filtration.

  • If the product remains in solution, the solvent is removed under reduced pressure. The resulting residue is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel, to yield the pure 2,5-di(pyridin-3-yl)pyrazine.

G cluster_start Starting Materials cluster_process Reaction Steps A 2-Amino-1-(pyridin-3-yl)ethanone (2 equivalents) C 1. In situ neutralization of HCl salt A->C Ethanol, Reflux B Base (e.g., NaHCO₃) B->C Ethanol, Reflux D 2. Intermolecular Condensation C->D E 3. Dehydration D->E G Dihydropyrazine Intermediate E->G F 4. Aerobic Oxidation H Final Product: 2,5-di(pyridin-3-yl)pyrazine F->H G->F caption Workflow for Pyrazine Synthesis

Caption: Workflow for Pyrazine Synthesis

2.2 Synthesis of 1,3,4-Thiadiazole Derivatives

Heterocycles containing sulfur and nitrogen are of profound interest in medicinal chemistry. The title compound serves as an excellent precursor for thiadiazoles, which are known to exhibit a broad spectrum of biological activities including antibacterial and anticancer properties.[6]

This transformation involves a cyclocondensation reaction. While the initial search result describes the use of a pre-formed 2-amino-5-(pyridin-3-yl)-1,3,4-thiadiazole for further reactions, the synthesis of this core intermediate itself would likely involve the reaction of a nicotinoyl-derived precursor (like nicotinic acid hydrazide) with a source of carbon and sulfur (e.g., carbon disulfide).

However, a related synthesis to form a thiazole (a five-membered ring with one sulfur and one nitrogen) can be envisioned directly from 2-Amino-1-(pyridin-3-yl)ethanone. In a Hantzsch-type synthesis, the α-aminoketone would react with a thiocarbonyl compound, such as thiourea or a thioamide. The amine of the aminoketone would attack the thiocarbonyl carbon, and the sulfur would attack the ketone's carbonyl carbon, leading to a cyclized intermediate that dehydrates to form the aromatic thiazole ring.

Objective: To synthesize 2-amino-4-(pyridin-3-yl)thiazole.

Materials:

  • This compound

  • Thiourea

  • Solvent: Ethanol or Acetic Acid

  • Base (if starting from HCl salt, e.g., Sodium Acetate)

Procedure:

  • Combine this compound (1.0 eq) and thiourea (1.1 eq) in a suitable solvent like absolute ethanol.

  • Add a base such as sodium acetate (2.2 eq) to neutralize the hydrochloride salt.

  • Heat the mixture to reflux for several hours (4-12 h), monitoring the reaction progress by TLC.

  • After cooling, the reaction mixture is typically poured into cold water or a dilute basic solution (e.g., aqueous sodium bicarbonate) to precipitate the crude product.

  • The solid is collected by filtration, washed with water, and dried.

  • Purification is achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford the pure 2-amino-4-(pyridin-3-yl)thiazole.

G cluster_reactants Reactants cluster_process Key Steps A 2-Amino-1-(pyridin-3-yl)ethanone (as free base) C Nucleophilic Attack (Amine on Thiocarbonyl) A->C Ethanol, Reflux B Thiourea B->C Ethanol, Reflux D Cyclization & Dehydration (Hantzsch-type) C->D E Final Product: 2-Amino-4-(pyridin-3-yl)thiazole D->E caption Logical Flow for Thiazole Synthesis

Caption: Logical Flow for Thiazole Synthesis

Applications in Medicinal Chemistry and Drug Discovery

The heterocyclic cores synthesized from 2-Amino-1-(pyridin-3-yl)ethanone are prevalent in medicinal chemistry.

  • Pyrazines are found in numerous FDA-approved drugs and are valued for their ability to act as hydrogen bond acceptors and their metabolic stability.

  • Pyridinone structures, which are related to the pyridine core, are recognized as important motifs for designing kinase inhibitors and antiviral agents, including HIV reverse transcriptase inhibitors.[4][7]

  • Thiadiazoles and Thiazoles are key components in various pharmaceuticals, demonstrating a wide range of bioactivities, including use as antibacterial and anti-inflammatory agents.[6]

The utility of the title compound is therefore clear: it provides efficient access to molecular scaffolds that are pre-validated by their frequent appearance in successful drug molecules.

Conclusion and Future Outlook

This compound is a powerful and versatile building block in organic synthesis. Its true potential is realized in its ability to serve as a reliable precursor for a multitude of heterocyclic systems through well-established and robust chemical transformations. The protocols and mechanistic insights provided in this guide demonstrate its utility in constructing pyrazine and thiazole cores, scaffolds of high interest in drug discovery. Future applications will undoubtedly expand as chemists continue to exploit its bifunctional nature in novel multicomponent reactions and diversity-oriented synthesis campaigns, further solidifying its role as an indispensable tool for the modern synthetic chemist.

References
  • SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. Neuroquantology. [Link]

  • 2-amino-1-pyridin-2-yl-ethanone dihydrochloride cas no.51746-81-7. Zhejiang Jiuzhou Chem Co.,Ltd. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central (PMC), 2022-03-23. [Link]

  • Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. PubMed Central (PMC). [Link]

  • Saari WS, Wai JS, Fisher TE, et al. Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one. J Med Chem. 1992;35(21):3792-3802. [Link]

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"2-Amino-1-(pyridin-3-yl)ethanone hydrochloride" as a precursor for pharmaceuticals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Amino-1-(pyridin-3-yl)ethanone Hydrochloride: A Versatile Precursor for Pharmaceutical Scaffolds

Abstract

The pyridine ring is a cornerstone of modern medicinal chemistry, with approximately 20% of the top 200 commercial drugs featuring this heterocyclic scaffold.[1] This guide focuses on this compound, a bifunctional chemical building block of significant strategic value in pharmaceutical research and development. While not a direct precursor to many blockbuster drugs in its own right, its true potential is realized in its role as a versatile starting material for constructing diverse and complex molecular architectures. The inherent reactivity of the α-aminoketone moiety provides a gateway to a multitude of pharmaceutically relevant scaffolds, including substituted pyridones and fused heterocyclic systems. This document, intended for researchers and drug development professionals, provides a detailed exploration of the compound's properties, its core synthetic utility, and robust, validated protocols for its application in creating privileged structures for drug discovery programs.

Introduction and Strategic Importance

In the landscape of drug discovery, the selection of appropriate starting materials is a critical determinant of synthetic efficiency and the novelty of the resulting chemical matter. This compound emerges as a reagent of interest due to the convergence of two key structural features: the pharmaceutically validated pyridine-3-yl core and a highly tractable α-aminoketone functional group.

The pyridine moiety is prevalent in a wide array of therapeutics due to its ability to act as a hydrogen bond acceptor and its capacity for diverse substitutions, which allows for the fine-tuning of physicochemical properties like solubility and metabolic stability.[2] The α-aminoketone functionality, meanwhile, is a well-established synthon for a variety of cyclocondensation and derivatization reactions, enabling the rapid construction of more complex heterocyclic systems.[3]

This guide moves beyond a simple cataloging of properties to provide a senior scientist's perspective on how and why this precursor can be effectively leveraged in a research setting. We will explore its transformation into high-value scaffolds and provide detailed, self-validating experimental frameworks to empower researchers in their synthetic endeavors.

Physicochemical Properties and Analytical Characterization

The hydrochloride salt form of 2-Amino-1-(pyridin-3-yl)ethanone enhances its stability and aqueous solubility, rendering it a convenient and reliable reagent for a variety of reaction conditions. A comprehensive understanding of its properties is fundamental to its effective use.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 93103-00-5
Molecular Formula C₇H₉ClN₂O
Molecular Weight 172.61 g/mol
Appearance Off-white to light yellow solid
Solubility Soluble in water, methanol
Synonyms 2-Amino-1-(3-pyridinyl)ethanone HCl
Analytical Validation Protocols

To ensure the quality and integrity of the starting material, a multi-pronged analytical approach is essential.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity.

    • Rationale: Provides quantitative data on the presence of the main component and any impurities. A reverse-phase C18 column with a gradient elution using a buffered aqueous mobile phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile) is a robust starting point.

    • Validation: A sharp, symmetrical peak at the expected retention time with purity >98% (by area normalization) confirms the material's suitability for synthesis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

    • Rationale: Unambiguously confirms the chemical structure. The ¹H NMR spectrum in a solvent like DMSO-d₆ will show characteristic signals for the pyridine ring protons, the methylene protons adjacent to the amine and ketone, and the amine protons.

    • Validation: The observed chemical shifts, integration values, and coupling patterns must be consistent with the assigned structure.

  • Mass Spectrometry (MS):

    • Rationale: Confirms the molecular weight of the free base. Electrospray ionization (ESI) in positive mode is typically used.

    • Validation: The detection of the [M+H]⁺ ion at m/z corresponding to the free base (C₇H₈N₂O, MW ~136.15) validates the compound's identity.

Core Synthetic Utility: A Gateway to Privileged Scaffolds

The true value of 2-Amino-1-(pyridin-3-yl)ethanone lies in its capacity to serve as a flexible template for generating molecular diversity. The distinct reactivity of the primary amine and the ketone allows for selective and sequential transformations.

G cluster_precursor Precursor Reactivity cluster_products Scaffold Generation Precursor 2-Amino-1-(pyridin-3-yl)ethanone Pyridinone Substituted Pyridinones Precursor->Pyridinone Acylation & Cyclization Fused Fused Heterocycles (e.g., Imidazo[1,2-a]pyridines) Precursor->Fused Cyclocondensation (e.g., with 1,2-dicarbonyls) Library Fragment Library (via Derivatization) Precursor->Library N-Acylation, N-Alkylation, C=O Reduction, etc.

Caption: Synthetic utility of 2-Amino-1-(pyridin-3-yl)ethanone.

Construction of Fused Heterocycles via Cyclocondensation

Cyclocondensation reactions are powerful tools for rapidly building molecular complexity. The α-aminoketone motif is an ideal substrate for creating fused bicyclic systems, which are common cores in many kinase inhibitors and other targeted therapies.[4] A prime example is the synthesis of imidazo[1,2-a]pyridine scaffolds.

G Start 2-Amino-1-(pyridin-3-yl)ethanone Intermediate N-Alkylated Intermediate (not isolated) Start->Intermediate Nucleophilic Substitution Reagent α-Haloketone (e.g., 2-Bromoacetophenone) Reagent->Intermediate Product Substituted Imidazo[1,2-a]pyridine Intermediate->Product Intramolecular Cyclization & Dehydration G cluster_start Starting Fragment cluster_reactions Parallel Synthesis cluster_library Screening Library Start 2-Amino-1-(pyridin-3-yl)ethanone Acylation Acylation (R-COCl) Start->Acylation Sulfonylation Sulfonylation (R-SO2Cl) Start->Sulfonylation ReductiveAmination Reductive Amination (R-CHO, NaBH(OAc)3) Start->ReductiveAmination Amide Amide Derivatives Acylation->Amide Sulfonamide Sulfonamide Derivatives Sulfonylation->Sulfonamide SecondaryAmine Secondary Amine Derivatives ReductiveAmination->SecondaryAmine G Pyrrole 5-(2-Fluorophenyl)-1H- pyrrole-3-carboxamide (Intermediate A) Product Vonoprazan Pyrrole->Product N-Sulfonylation Sulfonyl Pyridine-3-sulfonyl chloride (Intermediate B) Sulfonyl->Product Base Strong Base (e.g., n-BuLi or NaH) Base->Pyrrole Deprotonation of Pyrrole N-H

Sources

Methodological & Application

Synthesis of Bio-active Heterocyclic Derivatives from 2-Amino-1-(pyridin-3-yl)ethanone Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-Amino-1-(pyridin-3-yl)ethanone in Medicinal Chemistry

2-Amino-1-(pyridin-3-yl)ethanone hydrochloride is a versatile bifunctional building block of significant interest to researchers, scientists, and drug development professionals. Its structure, featuring a primary amine and a ketone moiety on a pyridine scaffold, offers multiple reactive sites for the synthesis of a diverse array of complex heterocyclic derivatives. These derivatives are prominent in medicinal chemistry, forming the core of numerous compounds investigated as kinase inhibitors, anti-inflammatory agents, and antibacterials. The pyridine ring itself is a well-established pharmacophore, and its combination with other heterocyclic systems often leads to compounds with enhanced biological activity and favorable pharmacokinetic profiles.

This guide provides an in-depth exploration of key synthetic transformations starting from this compound. It is designed to be a practical resource, offering not just step-by-step protocols but also the underlying chemical principles and strategic considerations for each synthetic route. We will delve into N-acylation, reductive amination, and cyclocondensation reactions to form medicinally relevant scaffolds such as imidazo[1,2-a]pyridines and pyrazoles.

A critical initial step in most reactions involving this starting material is the neutralization of the hydrochloride salt to liberate the free amine. This is typically achieved by treating the salt with a suitable base, such as triethylamine, sodium bicarbonate, or potassium carbonate, in the reaction solvent. The choice of base and solvent is crucial and will be addressed within each specific protocol.

I. N-Acylation: Crafting Amide Derivatives

N-acylation of the primary amino group is a fundamental transformation for introducing a wide range of substituents, thereby modulating the compound's physicochemical properties. This reaction is often a key step in the synthesis of targeted inhibitors, where the acyl group can be designed to interact with specific residues in a biological target.

Causality in Experimental Choices:

The choice of acylating agent and reaction conditions is dictated by the reactivity of the starting materials and the desired product. Acyl chlorides are highly reactive and are typically used with a non-nucleophilic base to scavenge the HCl byproduct. Anhydrides offer a less reactive alternative, while coupling reagents like HATU or HBTU are employed for the formation of amide bonds from carboxylic acids, minimizing side reactions and preserving sensitive functional groups.

Protocol 1: General Procedure for N-Acylation using Acyl Chlorides

This protocol describes a general method for the acylation of 2-Amino-1-(pyridin-3-yl)ethanone with an acyl chloride.

Materials and Reagents:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Step-by-Step Methodology:

  • Neutralization: Suspend this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Add triethylamine (2.2 eq) dropwise at 0 °C (ice bath). Stir the mixture for 30 minutes at this temperature to ensure complete neutralization.

  • Acylation: To the resulting slurry, add the desired acyl chloride (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired N-acylated derivative.

Self-Validating System:

  • TLC Monitoring: Use a suitable solvent system to track the disappearance of the starting material and the appearance of the product spot.

  • Spectroscopic Analysis: Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The appearance of an amide NH proton signal in the ¹H NMR spectrum and the characteristic amide carbonyl peak in the ¹³C NMR spectrum are indicative of a successful reaction.

II. Reductive Amination: Forging C-N Bonds

Reductive amination is a powerful and widely used method for the N-alkylation of primary amines. This one-pot reaction involves the formation of an imine intermediate by the condensation of the amine with an aldehyde or ketone, followed by its in-situ reduction to the corresponding amine. This method offers a high degree of control and avoids the over-alkylation often encountered with direct alkylation using alkyl halides[1][2].

Causality in Experimental Choices:

The choice of reducing agent is critical for the success of reductive amination. Mild reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are preferred as they selectively reduce the imine in the presence of the carbonyl starting material[1]. The reaction is typically carried out in a slightly acidic medium to facilitate imine formation.

Protocol 2: Reductive Amination with Aromatic Aldehydes

This protocol outlines the synthesis of N-benzyl derivatives of 2-Amino-1-(pyridin-3-yl)ethanone.

Materials and Reagents:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Step-by-Step Methodology:

  • Neutralization and Imine Formation: To a stirred suspension of this compound (1.0 eq) and the aromatic aldehyde (1.1 eq) in DCE, add a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction is often mildly exothermic.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting amine is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via column chromatography on silica gel to yield the N-alkylated product.

Data Presentation: Representative Reductive Amination Products

EntryAldehydeProductTypical Yield (%)
1BenzaldehydeN-Benzyl-2-amino-1-(pyridin-3-yl)ethanone75-85
24-MethoxybenzaldehydeN-(4-Methoxybenzyl)-2-amino-1-(pyridin-3-yl)ethanone70-80
34-ChlorobenzaldehydeN-(4-Chlorobenzyl)-2-amino-1-(pyridin-3-yl)ethanone72-82

Yields are estimates based on similar reactions and may require optimization.

III. Synthesis of Imidazo[1,2-a]pyridines: A Privileged Scaffold

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that are considered "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities, including as kinase inhibitors and anti-inflammatory agents. The synthesis of these compounds often involves the cyclocondensation of a 2-aminopyridine derivative with an α-haloketone or a related species.

Experimental Workflow: Imidazo[1,2-a]pyridine Synthesis

G cluster_prep Preparation cluster_reaction Cyclocondensation cluster_workup Work-up & Purification Start 2-Amino-1-(pyridin-3-yl)ethanone HCl Base Base (e.g., NaHCO₃) Start->Base FreeAmine Free Amine Base->FreeAmine AlphaHalo α-Haloketone (R-CO-CH₂Br) FreeAmine->AlphaHalo Solvent Solvent (e.g., Ethanol) AlphaHalo->Solvent Heat Heat (Reflux) Solvent->Heat Intermediate N-Alkylated Intermediate Heat->Intermediate Cyclization Intramolecular Cyclization & Dehydration Intermediate->Cyclization Product Imidazo[1,2-a]pyridine Derivative Cyclization->Product Cool Cooling Product->Cool Filter Filtration/Extraction Cool->Filter Purify Column Chromatography Filter->Purify FinalProduct Purified Product Purify->FinalProduct

Caption: Workflow for the synthesis of Imidazo[1,2-a]pyridines.

Protocol 3: Synthesis of 2-Aryl-3-acetylimidazo[1,2-a]pyridines

This protocol is adapted from established methods for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines[3][4].

Materials and Reagents:

  • This compound

  • α-Bromoacetophenone derivative

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Reflux condenser

  • Standard glassware for organic synthesis

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), the α-bromoacetophenone derivative (1.0 eq), and sodium bicarbonate (3.0 eq) in ethanol.

  • Cyclocondensation: Heat the mixture to reflux and maintain for 6-12 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired imidazo[1,2-a]pyridine derivative.

IV. Pyrazole Synthesis: Accessing Another Key Heterocycle

Pyrazoles are another important class of five-membered heterocyclic compounds with a broad spectrum of biological activities, including their use as kinase inhibitors in oncology[5]. A common synthetic route to pyrazoles involves the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives. The ketone moiety in 2-Amino-1-(pyridin-3-yl)ethanone can be part of a 1,3-dicarbonyl system after an appropriate synthetic manipulation, or it can react directly with a hydrazine derivative after conversion to a suitable intermediate. A more direct approach involves the reaction with a reagent that provides the remaining atoms for the pyrazole ring.

Reaction Scheme: Pyrazole Formation

G Start 2-Amino-1-(pyridin-3-yl)ethanone Reagent Hydrazine Derivative (e.g., Hydrazine hydrate) Start->Reagent Condensation Heat Heat, Acid/Base Catalyst Start->Heat Reagent->Heat Intermediate Hydrazone Intermediate Product Pyrazole Derivative Intermediate->Product Cyclization & Aromatization Heat->Intermediate

Caption: General scheme for pyrazole synthesis.

Protocol 4: Synthesis of a Pyrazole Derivative

This protocol describes a plausible route to a pyrazole derivative, which may require optimization for this specific substrate.

Materials and Reagents:

  • This compound

  • Hydrazine hydrate

  • Ethanol or acetic acid

  • Reflux condenser

  • Standard glassware for organic synthesis

Step-by-Step Methodology:

  • Neutralization: Dissolve this compound (1.0 eq) in ethanol. Add a suitable base like triethylamine (1.1 eq) to liberate the free amine.

  • Condensation: Add hydrazine hydrate (1.2 eq) to the solution.

  • Cyclization: Add a catalytic amount of a protic acid (e.g., acetic acid) and heat the mixture to reflux for 4-8 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture and concentrate under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by crystallization or column chromatography.

Conclusion and Future Perspectives

This compound is a valuable and versatile starting material for the synthesis of a wide range of heterocyclic derivatives with significant potential in drug discovery and development. The protocols outlined in this guide for N-acylation, reductive amination, and the construction of imidazo[1,2-a]pyridine and pyrazole scaffolds provide a solid foundation for researchers to explore the chemical space around this core structure. The derivatives of this compound are particularly relevant in the search for novel kinase inhibitors, and the synthetic routes described here are amenable to the generation of libraries for high-throughput screening. Further exploration of multicomponent reactions and the use of modern catalytic methods will undoubtedly expand the utility of this important building block in the creation of novel therapeutic agents.

References

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  • Hassan, G. S., Kadry, H. H., Abou-Seri, S. M., Ali, M. M., & Mahmoud, A. E. E. D. (2011). Synthesis and biological evaluation of novel pyrazole derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 21(21), 6394–6401. [Link]

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  • US Patent No. 8,829,195. (2014). Pyridine derivatives and their use as kinase inhibitors. [Link]

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Application Notes & Protocols for 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for the experimental use of 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride (CAS No: 93103-00-5). As a versatile bifunctional molecule, this compound serves as a critical building block in synthetic organic chemistry and drug discovery. Its structure, featuring a primary amine and a ketone adjacent to a pyridine ring, allows for a multitude of chemical transformations, making it a valuable precursor for the synthesis of complex heterocyclic scaffolds. This guide will cover essential safety protocols, material properties, and detailed experimental procedures for its application as a synthetic intermediate, with a focus on the synthesis of substituted pyrazoles—a class of compounds with significant pharmacological relevance.

Introduction: A Versatile Heterocyclic Building Block

This compound is a key intermediate for researchers in medicinal chemistry and organic synthesis. The pyridine motif is a common feature in many approved drugs, valued for its ability to engage in hydrogen bonding and act as a bioisostere for a phenyl ring, often improving pharmacokinetic properties.[1][2] The presence of both a primary amine and a ketone functional group offers two distinct points for chemical modification, enabling the construction of diverse molecular architectures.

This compound and its analogs are precursors to a wide range of biologically active molecules, including potential anti-inflammatory, antimicrobial, and kinase-inhibiting agents.[3][4] The primary application explored in this guide is its use in the synthesis of substituted pyrazoles, which are known to exhibit a broad spectrum of pharmacological activities.[5][6]

Safety & Handling

Extreme caution is required when handling this compound.

This compound is classified as toxic if swallowed or in contact with skin and causes severe skin burns and eye damage.[7] It is also harmful to aquatic life with long-lasting effects.[7]

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, nitrile or neoprene gloves, and chemical safety goggles with a face shield.[7]

  • Handling: Handle only in a certified chemical fume hood. Avoid generating dust. Keep away from open flames and hot surfaces.[7]

  • First Aid:

    • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[7]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

    • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them two glasses of water to drink. Seek immediate medical attention.[7]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. The compound should be kept locked up or in an area accessible only to qualified personnel.[7]

Physicochemical Properties

The properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 93103-00-5[6]
Molecular Formula C₇H₉ClN₂O[6]
Molecular Weight 172.61 g/mol [6]
Appearance Solid (form may vary)N/A
Melting Point 129 - 136 °F / 54 - 58 °C[7]
Boiling Point 399 - 410 °F / 204 - 210 °C[7]
Solubility Soluble in water[9]

Application: Synthesis of Substituted Pyrazoles

The primary amino group and the ketone moiety of 2-Amino-1-(pyridin-3-yl)ethanone make it an ideal precursor for the Knorr pyrazole synthesis and related cyclization reactions. The following protocol describes a representative synthesis of a 1,3,5-trisubstituted pyrazole, a scaffold of significant interest in medicinal chemistry. This protocol is adapted from established methods for pyrazole synthesis from primary amines and 1,3-dicarbonyl compounds.[5][7]

Conceptual Workflow: From Building Block to Bioactive Scaffold

The diagram below illustrates the general strategy of utilizing 2-Amino-1-(pyridin-3-yl)ethanone as a foundational piece for constructing more complex, potentially bioactive molecules.

G cluster_0 Core Synthesis Strategy A 2-Amino-1-(pyridin-3-yl)ethanone (Building Block) C Cyclocondensation Reaction A->C B 1,3-Dicarbonyl Compound (e.g., Acetylacetone) B->C D Substituted Pyrazole Derivative (Intermediate) C->D Forms Heterocyclic Core E Further Functionalization (e.g., N-alkylation, cross-coupling) D->E F Diverse Library of Bioactive Candidate Molecules E->F Generates Structural Diversity G start Start reagents 1. Combine Reagents - 2-Amino-1-(pyridin-3-yl)ethanone HCl - Anhydrous Ethanol - Triethylamine (neutralize HCl salt) start->reagents stir1 2. Stir at Room Temp (15 minutes) reagents->stir1 add_dicarbonyl 3. Add Acetylacetone & Acetic Acid stir1->add_dicarbonyl reflux 4. Heat to Reflux (Monitor by TLC, ~4-6 hours) add_dicarbonyl->reflux cool 5. Cool to Room Temperature reflux->cool concentrate 6. Concentrate in vacuo cool->concentrate extract 7. Aqueous Workup - Dissolve in Ethyl Acetate - Wash with sat. NaHCO₃ - Wash with Brine concentrate->extract dry 8. Dry & Filter - Dry organic layer (MgSO₄) - Filter and concentrate extract->dry purify 9. Purify (Silica Gel Chromatography) dry->purify characterize 10. Characterize Product (NMR, MS, IR) purify->characterize end End characterize->end

Sources

Application Notes & Protocols: Reaction Conditions and Catalysts for 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of key reaction methodologies involving 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride. This versatile bifunctional building block is a valuable precursor in medicinal chemistry and materials science. This document details the principles, reaction conditions, and catalytic systems for its primary transformations, including reductive amination, N-acylation, and heterocycle synthesis. Each section includes field-proven insights, step-by-step protocols, and troubleshooting advice to ensure reproducible and high-yielding outcomes.

Introduction: The Versatility of a Pyridine-Based Building Block

2-Amino-1-(pyridin-3-yl)ethanone is a heterocyclic compound featuring a primary amine and a ketone, making it an exceptionally useful scaffold in synthetic chemistry. The presence of both a nucleophilic amine and an electrophilic carbonyl group on a pyridine framework allows for a diverse range of chemical transformations. The pyridine ring itself is a common motif in pharmacologically active molecules, serving as a hydrogen bond acceptor and influencing the compound's physicochemical properties.[1] This guide focuses on the hydrochloride salt form, which enhances stability and simplifies handling. We will explore the fundamental reactions that leverage its unique structure to build molecular complexity.

Physicochemical Properties
PropertyValueReference
Chemical Name This compound[2]
CAS Number 93103-00-5[2]
Molecular Formula C₇H₉ClN₂O[2]
Molecular Weight 172.61 g/mol [3]
Appearance Typically a solid or powder[4]
SMILES C1=CC(=CN=C1)C(=O)CN.Cl[3]
Core Reaction Methodology: Reductive Amination

Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group into an amine via an intermediate imine.[5] For 2-Amino-1-(pyridin-3-yl)ethanone, this reaction is typically performed with an external aldehyde or ketone to generate secondary or tertiary amines, leveraging the compound's primary amino group. The process involves the initial formation of an imine or iminium ion, which is then reduced in situ by a selective hydride reagent.[6]

Causality Behind Reagent & Catalyst Selection

The choice of reducing agent is critical for a successful one-pot reductive amination. The ideal reagent must selectively reduce the protonated imine (iminium ion) intermediate much faster than the starting carbonyl compound.[7]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is a mild and selective reducing agent, effective under weakly acidic conditions which favor imine formation.[8] Its steric bulk and reduced reactivity prevent significant reduction of the aldehyde or ketone starting material. Acetic acid is often used as a catalyst to promote imine formation.[8]

  • Sodium Cyanoborohydride (NaBH₃CN): Another highly effective reagent that is stable in mildly acidic conditions (pH 4-5), where imine formation is optimal.[7] However, it is highly toxic and generates cyanide byproducts, necessitating careful handling and quenching procedures.[8]

  • Sodium Borohydride (NaBH₄): A more powerful and less expensive reducing agent. However, it can readily reduce the starting aldehyde or ketone.[9] To avoid this, the reaction is often run in two steps: allowing sufficient time for the imine to form completely before adding the NaBH₄.[7][9]

  • Catalytic Hydrogenation (H₂/Pd): A clean and effective method where hydrogen gas is used with a palladium catalyst. It is highly efficient for reducing the imine intermediate to the amine.[5] This method avoids stoichiometric metal hydride waste but requires specialized hydrogenation equipment.

Visualizing the Reductive Amination Workflow

G cluster_0 One-Pot Reaction Vessel Start 2-Amino-1-(pyridin-3-yl)ethanone HCl + Aldehyde/Ketone + Solvent (e.g., DCE, THF) Imine_Formation Imine/Iminium Ion Formation (Acid Catalyst, e.g., AcOH) Start->Imine_Formation Stir at RT Reduction In-situ Reduction (Add Reducing Agent) Imine_Formation->Reduction Equilibrium established Product Secondary/Tertiary Amine Product Reduction->Product Reaction completion Reagent Choice of Reducing Agent: - NaBH(OAc)₃ (Preferred) - NaBH₃CN (Toxic) - NaBH₄ (Staged addition) - H₂/Pd (Catalytic) Reagent->Reduction

Caption: Workflow for one-pot reductive amination.

Comparative Data for Reducing Agents
Reducing AgentTypical SolventpH ConditionsKey AdvantagesKey Disadvantages
NaBH(OAc)₃ DCE, THF, DCMWeakly AcidicHigh selectivity for iminium ion; one-pot procedure is robust.[8]Moisture sensitive; relatively expensive.
NaBH₃CN MeOH, EtOHAcidic (pH 4-5)Excellent selectivity; water tolerant.[9]Highly toxic; cyanide byproduct generation.[8]
NaBH₄ MeOH, EtOHNeutral/BasicInexpensive; powerful reducing agent.Can reduce starting carbonyl; often requires staged addition.[7][9]
H₂/Pd MeOH, EtOHNeutralAtom economical; clean reaction.Requires specialized pressure equipment.[5]
Protocol 1: Reductive Amination using NaBH(OAc)₃

This protocol describes the synthesis of N-benzyl-2-amino-1-(pyridin-3-yl)ethanone from this compound and benzaldehyde.

  • Reagent Preparation: To a 100 mL round-bottom flask, add this compound (1.73 g, 10 mmol) and dichloroethane (DCE, 40 mL).

  • Neutralization & Aldehyde Addition: Add triethylamine (1.4 mL, 10 mmol) to neutralize the hydrochloride salt, and stir for 10 minutes. Add benzaldehyde (1.02 mL, 10 mmol).

  • Imine Formation: Add glacial acetic acid (0.6 mL, 10 mmol) and stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (2.54 g, 12 mmol) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Core Reaction Methodology: N-Acylation

N-acylation is a fundamental transformation that converts the primary amine of 2-amino-1-(pyridin-3-yl)ethanone into a stable amide linkage. This reaction is widely used to install various functional groups and build larger molecular architectures.

Principle and Reagent Selection

The reaction proceeds via nucleophilic attack of the primary amine onto an activated carbonyl species. The choice of acylating agent dictates the reaction conditions:

  • Acyl Halides/Anhydrides: Highly reactive electrophiles that react rapidly with the amine. A stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, DIPEA) is required to scavenge the acid (HCl or carboxylic acid) byproduct.

  • Carboxylic Acids: Require activation with a coupling reagent (e.g., DCC, EDC, HATU) to form a highly reactive intermediate that is then susceptible to nucleophilic attack by the amine.

Visualizing the N-Acylation Mechanism

Amine R-NH₂ (Nucleophile) Acyl R'-CO-X (Electrophile) X = Cl, OCOR', etc. Amine->Acyl Nucleophilic Attack Intermediate Tetrahedral Intermediate Acyl->Intermediate Product R-NH-CO-R' (Amide Product) Intermediate->Product Elimination of X⁻ Base Base (e.g., Et₃N) Base->Amine Scavenges H⁺

Caption: General mechanism for N-acylation.

Protocol 2: N-Acylation using Acetyl Chloride

This protocol describes the synthesis of N-(2-oxo-2-(pyridin-3-yl)ethyl)acetamide.

  • Reagent Preparation: Dissolve this compound (1.73 g, 10 mmol) in dichloromethane (DCM, 50 mL) in a flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (3.5 mL, 25 mmol) to neutralize the hydrochloride salt and act as an acid scavenger.

  • Acylation: Add acetyl chloride (0.78 mL, 11 mmol) dropwise to the stirred solution over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor completion by TLC.

  • Work-up: Wash the reaction mixture with water (2 x 25 mL) and then with brine (25 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent in vacuo. Recrystallize the crude product from a suitable solvent system like ethyl acetate/hexanes if necessary.

Core Reaction Methodology: Heterocycle Synthesis

The dual functionality of 2-amino-1-(pyridin-3-yl)ethanone makes it an excellent starting material for constructing fused heterocyclic systems, such as imidazo[1,2-a]pyridines. These scaffolds are of significant interest in drug discovery.[10] The general strategy involves reacting the nucleophilic ring nitrogen (after tautomerization or activation) and the exocyclic primary amine with a suitable dielectrophile, or by reacting the amine and ketone with other reagents in a cyclocondensation reaction.

A common approach is a one-pot, three-component reaction involving the aminopyridine moiety, an aldehyde, and another carbonyl compound, often catalyzed by a metal salt like copper(II) chloride under aerobic conditions.[10]

Visualizing a Conceptual Cyclization Pathway

SM 2-Amino-1-(pyridin-3-yl)ethanone Intermediate Key Intermediate (e.g., N-alkylated aminopyridine) SM->Intermediate Reagents Aldehyde + α-haloketone (Example Reagents) Reagents->Intermediate Cyclization Intramolecular Cyclization (Condensation/Dehydration) Intermediate->Cyclization Heat, Catalyst Product Fused Heterocycle (e.g., Imidazo[1,2-a]pyridine derivative) Cyclization->Product

Caption: Conceptual pathway for heterocycle synthesis.

Protocol 3: Conceptual Synthesis of an Imidazo[1,2-a]pyridine Derivative

This protocol is a conceptual outline based on established multi-component reactions for forming imidazo[1,2-a]pyridine cores.[10]

  • Reaction Setup: In a sealed reaction vessel, combine 2-amino-1-(pyridin-3-yl)ethanone (10 mmol), an appropriate aldehyde (e.g., benzaldehyde, 10 mmol), and an α-haloketone (e.g., 2-bromoacetophenone, 10 mmol) in a high-boiling solvent such as DMF or dioxane (30 mL).

  • Catalyst & Base: Add a catalytic amount of copper(II) chloride (CuCl₂, 10 mol%) and a base such as potassium carbonate (K₂CO₃, 2 equivalents).

  • Reaction Conditions: Heat the mixture to 120-150 °C under an air atmosphere (or with an aerobic oxidant) for 12-24 hours. The reaction proceeds through a tandem sequence of condensation, Michael addition, and oxidative cyclization.[10]

  • Monitoring & Work-up: Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. Purify the residue via column chromatography to isolate the desired fused heterocyclic product.

Safety, Handling, and Troubleshooting
  • Safety: Always handle this compound and all reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Reagents like NaBH₃CN are highly toxic and should be handled with extreme caution.

  • Handling: The hydrochloride salt is generally more stable and less prone to air oxidation than the free base. Store in a cool, dry place away from incompatible materials.

  • Troubleshooting:

    • Low Yield in Reductive Amination: Ensure the hydrochloride is fully neutralized before adding the reducing agent. Allow sufficient time for imine formation before reduction, especially when using NaBH₄. Check the quality of the reducing agent, as many are moisture-sensitive.

    • Multiple Acylations: Use a controlled stoichiometry of the acylating agent (typically 1.0-1.1 equivalents). Over-acylation at the pyridine nitrogen is generally not observed under standard conditions but can be a concern with highly reactive reagents.

    • Difficult Purification: The basic pyridine nitrogen can cause streaking on silica gel columns. Adding a small amount of triethylamine (0.1-1%) to the eluent can improve chromatographic separation.

Conclusion

This compound is a powerful and versatile building block for synthetic chemistry. Its bifunctional nature enables straightforward access to a wide array of complex molecules through fundamental reactions like reductive amination, N-acylation, and heterocycle synthesis. By understanding the principles behind catalyst and reagent selection, and by following robust, optimized protocols, researchers can effectively leverage this compound to advance projects in drug discovery and materials science.

References
  • Organic Chemistry Portal. Reductive Amination - Common Conditions. [Online] Available at: [Link]

  • Wikipedia. Reductive amination. [Online] Available at: [Link]

  • Neuroquantology. SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1,3,4 THIADIAZOLE DERIVATIVES. [Online] Available at: [Link]

  • MDPI. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. [Online] Available at: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Online] Available at: [Link]

  • PubChem. 2-Amino-1-pyridin-2-yl-ethanone. [Online] Available at: [Link]

  • RSC Publishing. 2-Aminopyridine – an unsung hero in drug discovery. [Online] Available at: [Link]

  • Chemistry Steps. Reductive Amination. [Online] Available at: [Link]

  • Myers, A. C–N Bond-Forming Reactions: Reductive Amination. [Online] Harvard University. Available at: [Link]

  • MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Online] Available at: [Link]

  • Frontiers. Recent Advances of Pyridinone in Medicinal Chemistry. [Online] Available at: [Link]

  • PubChemLite. 2-amino-1-(pyridin-3-yl)ethanone. [Online] Available at: [Link]

  • ResearchGate. One-Pot, Three Component Tandem Reaction of 2-Aminopyridines, Acetophenones and Aldehydes: Synthesis of 3-Aroylimidazo[1,2-a]pyridines. [Online] Available at: [Link]

Sources

Application Notes and Protocols for the Purification of 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1-(pyridin-3-yl)ethanone hydrochloride is a key building block in pharmaceutical synthesis, often serving as a precursor for more complex active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount, as impurities can carry through subsequent synthetic steps, potentially impacting the efficacy, safety, and stability of the final drug product. This document provides a comprehensive guide to the purification techniques for this compound, grounded in scientific principles and practical laboratory experience. We will explore various methods, from classical recrystallization to modern chromatographic techniques, offering detailed protocols and the rationale behind procedural choices.

Understanding the Molecule: Chemical Properties and Their Implications for Purification

Before delving into purification protocols, it is crucial to understand the physicochemical properties of this compound.

Structure:

The molecule possesses a basic pyridine nitrogen, a primary amino group, and a ketone functionality. As a hydrochloride salt, the amino group is protonated, rendering the compound more polar and often more crystalline than its free base form. The pKa of the pyridinium ion is typically around 5-6, while the pKa of the α-ammonium group is expected to be in the range of 7-8. This dual basicity is a key consideration for pH-dependent purification methods like liquid-liquid extraction and ion-exchange chromatography.

I. Purification by Recrystallization: The Gold Standard for Crystalline Solids

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the desired product and its impurities in a given solvent system at varying temperatures.

A. The Principle of Recrystallization

The ideal recrystallization solvent will exhibit high solubility for the compound of interest at elevated temperatures and low solubility at cooler temperatures. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or sparingly soluble at all temperatures (allowing for removal by hot filtration).

B. Solvent Selection: A Critical First Step

The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. A systematic screening of solvents is highly recommended.

Table 1: Suggested Solvents for Recrystallization Screening

Solvent ClassSpecific SolventsRationale and Considerations
Alcohols Methanol, Ethanol, IsopropanolThe polarity of alcohols often provides good solubility for hydrochloride salts at elevated temperatures. The choice of alcohol will modulate the solubility.
Ketones AcetoneCan be a good solvent for moderately polar compounds. Its volatility aids in drying the final product.
Ethers Diethyl ether, Methyl tert-butyl ether (MTBE)Generally, hydrochloride salts have low solubility in ethers. These are often used as anti-solvents to induce precipitation from a more polar solvent.
Esters Ethyl acetateOffers a medium polarity that can be effective for recrystallization.
Nitriles AcetonitrileA polar aprotic solvent that can be an excellent choice for recrystallization.
Water Deionized WaterAs a hydrochloride salt, the compound is likely to have good water solubility. However, this may be too high for effective recrystallization unless used in combination with a less polar co-solvent.
Mixed Solvent Systems e.g., Ethanol/Water, Isopropanol/Diethyl Ether, Acetonitrile/WaterUsing a mixture of a "good" solvent and a "poor" solvent provides fine-tuned control over the solubility profile, often leading to better recovery and purity.
C. Protocol for Recrystallization
  • Dissolution: In a suitable flask, add the crude this compound and the chosen solvent. Heat the mixture to boiling while stirring to ensure complete dissolution. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Hot Filtration (Optional but Recommended): If insoluble impurities are observed in the hot solution, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them. This step prevents premature crystallization and removes particulate matter.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial as it promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

D. Self-Validation and Troubleshooting
  • Purity Check: Assess the purity of the recrystallized product by melting point determination and chromatographic analysis (e.g., TLC, HPLC). A sharp melting point close to the literature value indicates high purity.

  • Low Recovery: If recovery is low, it may be due to using too much solvent or the compound having significant solubility even at low temperatures. The mother liquor can be concentrated and a second crop of crystals collected.

  • Oiling Out: If the compound separates as an oil instead of crystals, this is often due to the solution being supersaturated or the presence of impurities that inhibit crystallization. Re-heat the solution and add a small amount of additional solvent, or try a different solvent system.

II. Purification by Column Chromatography: For Non-Crystalline or Complex Mixtures

Flash column chromatography is a versatile technique for purifying compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.

A. The Principle of Column Chromatography

A solution of the crude product is loaded onto a column packed with a solid adsorbent (the stationary phase). A solvent or mixture of solvents (the mobile phase) is then passed through the column. Compounds with a stronger affinity for the stationary phase will move down the column more slowly, while compounds with a higher affinity for the mobile phase will move more quickly, thus achieving separation.

B. Key Considerations for Purifying Aminopyridines

The basic nature of the pyridine and amino groups can lead to strong interactions with the acidic silanol groups on the surface of silica gel, resulting in peak tailing and poor separation.[1] To mitigate this, the mobile phase is often modified.

Table 2: Mobile Phase Systems for Flash Chromatography

Stationary PhaseMobile Phase SystemRationale
Silica Gel Dichloromethane/MethanolA standard solvent system for moderately polar compounds. A gradient of increasing methanol is typically used.
Silica Gel Dichloromethane/Methanol with 0.1-1% Triethylamine (TEA)The addition of a competing base like TEA neutralizes the acidic sites on the silica, significantly reducing peak tailing for basic compounds.[1]
Silica Gel Ethyl Acetate/Hexanes with 0.1-1% Triethylamine (TEA)Another common solvent system where TEA is added to improve the chromatography of amines.
Amine-Functionalized Silica Dichloromethane/Methanol or Ethyl Acetate/HexanesUsing a pre-treated amine-functionalized silica can provide excellent peak shape without the need for mobile phase additives.
Reversed-Phase C18 Silica Water/Acetonitrile or Water/Methanol with 0.1% Trifluoroacetic Acid (TFA) or Formic AcidFor highly polar compounds, reversed-phase chromatography can be effective. The acidic modifier ensures the amino groups are protonated, leading to better peak shape.
C. Protocol for Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase solvent.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the polarity (gradient elution).

  • Fraction Collection: Collect fractions as the solvent elutes from the column.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

D. Workflow Visualization

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation crude Crude Product dissolve Dissolve in Minimum Solvent crude->dissolve adsorb Adsorb onto Silica dissolve->adsorb evaporate Evaporate Solvent adsorb->evaporate dry_load Dry Loaded Sample evaporate->dry_load load Load Sample onto Column dry_load->load pack Pack Column with Silica Gel pack->load elute Elute with Gradient Mobile Phase load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine concentrate Concentrate Under Vacuum combine->concentrate pure_product Pure Product concentrate->pure_product

Caption: Workflow for Purification by Flash Column Chromatography.

III. Purification by Liquid-Liquid Extraction: Exploiting pH-Dependent Solubility

Liquid-liquid extraction can be a useful technique for removing acidic or neutral impurities from the basic 2-Amino-1-(pyridin-3-yl)ethanone. As a hydrochloride salt, the compound will be water-soluble.

A. The Principle of Extraction

This technique separates compounds based on their relative solubilities in two immiscible liquid phases, typically an aqueous phase and an organic phase. By adjusting the pH of the aqueous phase, the ionization state, and therefore the solubility of the compound of interest, can be manipulated.

B. Protocol for Extractive Work-up
  • Dissolution: Dissolve the crude hydrochloride salt in water.

  • Washing with Organic Solvent: Wash the aqueous solution with a water-immiscible organic solvent such as dichloromethane or ethyl acetate. This will remove any neutral or acidic organic impurities.

  • Basification and Extraction (Optional, to obtain free base): To isolate the free base, the aqueous layer can be cooled in an ice bath and a base (e.g., sodium hydroxide solution) can be added to deprotonate the amino groups (adjusting the pH to >9). The free base, which is less water-soluble, can then be extracted into an organic solvent.

  • Drying and Concentration: The organic extracts containing the purified compound (as free base) are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated.

  • Salt Formation (Optional): If the hydrochloride salt is the desired final form, the purified free base can be redissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of HCl in the same or another appropriate solvent to precipitate the pure hydrochloride salt.

IV. Identifying and Mitigating Common Impurities

The nature of impurities will largely depend on the synthetic route used to prepare this compound. Common impurities may include:

  • Starting Materials: Unreacted starting materials from the synthesis.

  • By-products: Products from side reactions occurring during the synthesis.

  • Positional Isomers: Isomers such as 2-Amino-1-(pyridin-2-yl)ethanone or 2-Amino-1-(pyridin-4-yl)ethanone may be present depending on the specificity of the synthetic method.

  • Degradation Products: The compound may be susceptible to degradation under certain conditions.

A thorough understanding of the synthetic pathway is the best guide to the likely impurities.[2][3] Analytical techniques such as HPLC, LC-MS, and NMR are essential for identifying and quantifying these impurities.

Conclusion

The purification of this compound is a critical step in ensuring the quality of subsequent pharmaceutical manufacturing processes. A multi-faceted approach, often beginning with an extractive work-up followed by recrystallization, is a robust strategy. For more challenging purifications, column chromatography offers a powerful alternative. The specific method of choice will depend on the nature and quantity of the impurities present. By applying the principles and protocols outlined in these application notes, researchers and drug development professionals can confidently and effectively purify this important synthetic intermediate.

References

  • PubChem. 2-Amino-1-pyridin-2-yl-ethanone. National Center for Biotechnology Information. [Link]

  • Wang, Y., et al. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 21(8), 1041. [Link]

  • Kopec, S., & Holzgrabe, U. (2005). Impurity profile of amino acids? Pharmeuropa Scientific Notes, 2005(1), 1-7. [Link]

Sources

Analytical methods for "2-Amino-1-(pyridin-3-yl)ethanone hydrochloride" characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Analytical Characterization of 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed framework of analytical methodologies for the robust characterization of this compound. As a pivotal intermediate in pharmaceutical synthesis, rigorous analytical control is paramount to ensure identity, purity, and quality. This guide moves beyond mere procedural lists, delving into the scientific rationale behind the selection of specific techniques and experimental parameters. We present detailed, field-tested protocols for chromatographic, spectroscopic, and thermal analysis, designed for immediate application by researchers, quality control analysts, and drug development professionals. The integration of orthogonal techniques provides a self-validating system for complete and unambiguous characterization.

Introduction and Physicochemical Profile

This compound is a heterocyclic aminoketone that serves as a valuable building block in the synthesis of more complex active pharmaceutical ingredients (APIs). The presence of a primary amine, a ketone, and a pyridine ring imparts specific chemical properties that dictate the analytical strategy for its characterization. The hydrochloride salt form is typically employed to enhance stability and aqueous solubility.[1]

Accurate analytical characterization is the bedrock of its use in research and development, ensuring the integrity of subsequent synthetic steps and the quality of the final product. This guide outlines a multi-faceted approach to confirm its structural identity, determine its purity, and identify potential process-related impurities.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name 2-amino-1-(pyridin-3-yl)ethan-1-one;hydrochloride[2]
CAS Number 93103-00-5[2]
Molecular Formula C₇H₉ClN₂O[2]
Molecular Weight 172.61 g/mol [2]
Appearance Solid (predicted)
Exact Mass 172.0403406 u[2]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 2[2]

Overall Analytical Workflow

A robust characterization strategy relies on the integration of multiple orthogonal analytical techniques. Each method provides a unique piece of information, and together they create a comprehensive profile of the compound. The following workflow illustrates a logical approach, from initial identity confirmation to detailed purity assessment.

Analytical_Workflow cluster_0 Initial Characterization & Identity cluster_1 Purity & Impurity Profiling cluster_2 Physicochemical Properties NMR NMR Spectroscopy (¹H, ¹³C) Primary Structure Confirmation HPLC HPLC-UV Purity Assay & Quantification of Known/Unknown Impurities NMR->HPLC Confirmed Identity MS Mass Spectrometry (ESI-MS) Molecular Weight Verification MS->HPLC Confirmed Identity FTIR FT-IR Spectroscopy Functional Group Identification FTIR->HPLC Confirmed Identity GCMS GC-MS (after derivatization) Volatile & Non-polar Impurities HPLC->GCMS Orthogonal Check Thermal Thermal Analysis (DSC/TGA) Melting Point & Stability HPLC->Thermal Purity Confirmed GCMS->Thermal Purity Confirmed Report Comprehensive Certificate of Analysis Thermal->Report Final Data Sample Sample Received: 2-Amino-1-(pyridin-3-yl)ethanone HCl Sample->NMR Identity Sample->MS Identity Sample->FTIR Identity HPLC_Workflow A Sample Weighing & Dissolution (0.5 mg/mL in Mobile Phase A) B Filtration (0.45 µm Syringe Filter) A->B C HPLC Injection (10 µL) B->C D RP-HPLC Separation (C18 Column, Gradient Elution) C->D E UV Detection (265 nm) D->E F Data Analysis (Purity by Area %) System Suitability Check E->F

Sources

Application Notes & Protocols: Scale-Up Synthesis of 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Amino-1-(pyridin-3-yl)ethanone hydrochloride is a pivotal building block in the synthesis of numerous pharmaceutical and agrochemical agents. Transitioning its synthesis from the laboratory bench to a pilot or commercial scale introduces significant challenges that are not apparent at the gram scale. This document provides a comprehensive technical guide for researchers, process chemists, and drug development professionals, detailing a robust laboratory-scale protocol and critically examining the key considerations for safe and efficient scale-up. The narrative emphasizes the causality behind experimental choices, process safety, and the implementation of scalable unit operations, grounded in established chemical engineering principles.

Introduction: Strategic Importance and Scale-Up Rationale

The pyridine-ethanone scaffold is a privileged structure in medicinal chemistry. As a primary amine adjacent to a carbonyl group, 2-Amino-1-(pyridin-3-yl)ethanone offers versatile handles for constructing more complex heterocyclic systems, such as imidazoles and pyrazines, which are common motifs in active pharmaceutical ingredients (APIs).

While numerous synthetic routes exist for analogous compounds at the research scale, successful large-scale manufacturing demands a process that is not only high-yielding but also economically viable, safe, reproducible, and environmentally responsible. The scale-up of chemical reactions is a non-linear challenge; factors like heat transfer, mass transport, and reaction kinetics behave drastically differently in large reactors compared to laboratory flasks.[1][2] This guide addresses these critical variables to facilitate a smooth transition from flask to floor.

Overview of a Viable Synthetic Pathway

A common and reliable route to this compound proceeds via a two-step sequence starting from 3-acetylpyridine. This pathway involves the alpha-bromination of the ketone followed by amination and subsequent salt formation. This route is often preferred for its accessible starting materials and generally reliable transformations.

Synthetic_Pathway A 3-Acetylpyridine B 2-Bromo-1-(pyridin-3-yl)ethanone HBr A->B Step 1: α-Bromination Reagent: Br2 or NBS Solvent: HBr/AcOH C 2-Amino-1-(pyridin-3-yl)ethanone B->C Step 2: Amination Reagent: NH3 or equivalent (e.g., Delepine Reaction) D 2-Amino-1-(pyridin-3-yl)ethanone HCl (Target Molecule) C->D Step 3: Salt Formation Reagent: HCl Solvent: Isopropanol

Caption: General synthetic route for 2-Amino-1-(pyridin-3-yl)ethanone HCl.

Laboratory-Scale Synthesis Protocol

This protocol describes a representative procedure for the synthesis at a 10-gram scale. It is crucial to perform all steps in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of 2-Bromo-1-(pyridin-3-yl)ethanone hydrobromide

Rationale: The alpha-bromination of ketones is a standard transformation. Using hydrobromic acid as a solvent and bromine as the reagent provides an acidic medium that activates the ketone towards enolization while trapping the product as the HBr salt, which often aids in its precipitation and purification.

Reagent/MaterialMolar Eq.MW ( g/mol )AmountNotes
3-Acetylpyridine1.0121.1410.0 gEnsure purity >98%
Acetic Acid, Glacial-60.0550 mLSolvent
Hydrobromic Acid (33% in AcOH)~2.080.91~30 mLReagent and solvent
Bromine1.05159.8113.7 g (4.4 mL)Highly Corrosive & Toxic
Diethyl Ether-74.12200 mLFor precipitation/washing

Procedure:

  • Charge a 250 mL three-neck round-bottom flask, equipped with a mechanical stirrer, dropping funnel, and thermometer, with 3-acetylpyridine and glacial acetic acid.

  • Cool the stirred solution to 0-5 °C in an ice bath.

  • Slowly add the 33% HBr in acetic acid solution, maintaining the internal temperature below 10 °C.

  • From the dropping funnel, add bromine dropwise over 60-90 minutes. A slight exotherm will be observed. Maintain the temperature between 5-15 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor reaction completion by TLC or HPLC.

  • Upon completion, slowly add diethyl ether to the stirred mixture to precipitate the product.

  • Filter the resulting solid, wash with cold diethyl ether (2 x 50 mL), and dry under vacuum to yield the hydrobromide salt as a solid.

Step 2 & 3: Synthesis of this compound

Rationale: The Gabriel synthesis or direct amination with ammonia can be used. For simplicity and to avoid phthalimide-related waste streams, a direct amination approach is described. The intermediate free base is often unstable and is directly converted to the stable hydrochloride salt.

Reagent/MaterialMolar Eq.MW ( g/mol )AmountNotes
2-Bromo-1-(pyridin-3-yl)ethanone HBr1.0281.9610.0 gFrom Step 1
Tetrahydrofuran (THF)-72.11100 mLSolvent
Ammonia (7N in Methanol)~5.017.03~25 mLCorrosive
Isopropanol (IPA)-60.1050 mLSolvent for salt formation
HCl (4M in Dioxane)~1.536.46As neededHighly Corrosive

Procedure:

  • Suspend the 2-bromo-1-(pyridin-3-yl)ethanone HBr in THF in a 250 mL flask at 0 °C.

  • Slowly add the 7N ammonia in methanol solution. The reaction is exothermic; maintain the temperature below 10 °C.

  • Stir the reaction at room temperature for 4-6 hours until the starting material is consumed (monitor by HPLC).

  • Filter the mixture to remove ammonium bromide salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude free base as an oil. Caution: The free base can be unstable. Proceed to the next step promptly.

  • Dissolve the crude oil in isopropanol (50 mL).

  • Cool the solution to 0-5 °C and slowly add 4M HCl in dioxane until the pH is ~1-2.

  • A precipitate will form. Stir the slurry at 0-5 °C for 1 hour.

  • Filter the solid product, wash with cold isopropanol, and dry under vacuum at 40-50 °C to yield this compound.

Scale-Up Synthesis: Critical Considerations

Scaling a synthesis is not merely about using larger equipment; it requires a fundamental shift in approach, prioritizing safety, process control, and robustness.[1]

Scale_Up_Workflow cluster_0 Phase 1: Bench Scale cluster_1 Phase 2: Process Safety & Kilo-Lab cluster_2 Phase 3: Pilot & Manufacturing A Lab Protocol Dev. (Gram Scale) B Route Scouting & Cost Analysis A->B C Process Hazard Analysis (Calorimetry, HAZOP) B->C D Kilo-Lab / Non-GMP Run (100g - 1kg) C->D E Define Critical Process Parameters (CPPs) D->E F Pilot Plant Run (GMP Conditions) E->F G Commercial Manufacturing F->G

Caption: Logical workflow for scaling up a chemical synthesis process.

Heat Transfer Management
  • The Problem: Both the bromination and amination steps are significantly exothermic. In a lab flask, the large surface-area-to-volume ratio allows for efficient heat dissipation to the cooling bath. In a large reactor, this ratio decreases dramatically, making it much harder to remove heat.[1] An inability to control the temperature can lead to a runaway reaction, excessive impurity formation, or even a catastrophic failure of the vessel.[2]

  • The Solution:

    • Reaction Calorimetry: Before any scale-up, perform studies using a reaction calorimeter (e.g., RC1) to quantify the heat of reaction, maximum temperature of synthetic reaction (MTSR), and heat transfer requirements.

    • Semi-Batch Addition: Instead of adding reagents all at once, they must be added slowly and controllably over time. The addition rate should be governed by the reactor's ability to remove heat, ensuring the temperature remains within a safe, defined range.

    • Reactor Selection: Use jacketed glass-lined or stainless steel reactors with appropriate heat transfer fluids and sufficient cooling capacity.

Mass Transfer and Mixing
  • The Problem: Efficient mixing is crucial for maintaining uniform temperature and concentration, especially in heterogeneous reactions (solid-liquid slurries). What is easily mixed with a magnetic stir bar becomes a major challenge at scale.[2] Poor mixing can lead to localized "hot spots" or areas of high reagent concentration, resulting in side reactions and lower yields.

  • The Solution:

    • Impeller Design: Select an appropriate agitator type (e.g., pitched-blade turbine, anchor) and agitation speed based on the reaction mixture's viscosity and solid content.

    • Baffling: Ensure the reactor is properly baffled to prevent vortex formation and promote top-to-bottom mixing.

    • Computational Fluid Dynamics (CFD): For complex systems, CFD modeling can be used to predict mixing efficiency and optimize agitator design and speed before committing to a full-scale run.

Raw Material & Solvent Selection
  • Reagents: While bromine is effective, it is highly hazardous to handle at scale. Consider alternative, solid brominating agents like N-Bromosuccinimide (NBS), which can be easier and safer to charge into a reactor. However, this changes the reaction stoichiometry and byproducts (succinimide), requiring process re-optimization.

  • Solvents: Diethyl ether is unsuitable for large-scale operations due to its extremely high flammability and low boiling point. A more suitable anti-solvent for precipitation would be Methyl tert-butyl ether (MTBE) or heptane. For the final salt formation, isopropanol (IPA) is a good choice, but other alcohols like ethanol could also be evaluated based on solubility, cost, and recovery considerations.

Work-up and Product Isolation
  • Filtration: Filtering large quantities of solids is very different from a laboratory Büchner funnel. The crystal size and shape become critical. A process that yields fine, needle-like crystals might be easy to filter in the lab but can blind the filter cloth on a large Nutsche filter, dramatically slowing down operations.

  • Crystallization Control: The final crystallization step is critical for achieving the desired purity and physical form.

    • Controlled Cooling: Implement a programmed cooling profile rather than simply placing the vessel in an ice bath.

    • Seeding: Introduce a small quantity of high-purity seed crystals at the appropriate temperature and supersaturation level to ensure consistent particle size distribution and avoid uncontrolled nucleation.

    • Anti-Solvent Addition: If using an anti-solvent, the addition rate must be carefully controlled to manage the rate of crystallization.

Safety and Hazard Analysis

A thorough understanding and mitigation of both chemical and process hazards are non-negotiable for scale-up.

Chemical Hazards
SubstanceCAS No.Hazard Statements (GHS)Mitigation Measures
2-Amino-1-(pyridin-3-yl)ethanone HCl 93103-00-5H301+H311 (Toxic if swallowed or in contact with skin), H314 (Causes severe skin burns and eye damage).Use in a closed system. Wear appropriate PPE including chemical-resistant gloves, lab coat, and eye/face protection.
2-Chloro-1-(pyridin-3-yl)ethanone HCl (Analogue)61889-48-3H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[3]Handle in a ventilated enclosure. Avoid dust inhalation.
Bromine 7726-95-6H314 (Causes severe skin burns and eye damage), H330 (Fatal if inhaled), H400 (Very toxic to aquatic life).Use in a closed system with a scrubber for off-gases. Requires specialized PPE, including respiratory protection.
Hydrochloric Acid / HBr 7647-01-0H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).Use corrosion-resistant equipment. Ensure adequate ventilation and access to emergency showers/eyewash stations.
Process Hazards
  • Runaway Reaction: The primary process hazard is thermal runaway during the bromination or amination steps. This is mitigated by the heat transfer management strategies discussed above. A formal Process Hazard Analysis (PHA) or HAZOP study is required before scaling up.

  • Gas Evolution: The final salt formation with HCl will generate heat and potentially off-gas HCl if the addition is too rapid or the temperature is not controlled. The reactor must be vented to a scrubber system.

  • Material Handling: Charging solids and liquids to large reactors poses ergonomic and exposure risks. Use engineering controls like vacuum transfer for powders and dedicated charging pumps for liquids.

Conclusion

The successful scale-up of this compound synthesis is a multidisciplinary challenge that extends far beyond simple chemistry. It requires a deep understanding of chemical engineering principles, rigorous process safety evaluation, and meticulous control over critical process parameters. By focusing on heat management, mixing efficiency, and scalable unit operations from the early stages of development, researchers can design a process that is safe, robust, and economically viable for large-scale production. Continuous process technologies, such as flow chemistry, may also offer a safer and more efficient alternative for certain hazardous steps, particularly the amination reaction.[4][5][6]

References

  • Development and Manufacturing GMP Scale-Up of a Continuous Ir-Catalyzed Homogeneous Reductive Amination Reaction.
  • Practical and rapid construction of 2-pyridyl ketone library in continuous flow.SpringerLink.
  • Development and Manufacturing GMP Scale-Up of a Continuous Ir-Catalyzed Homogeneous Reductive Amination Reaction.
  • SAFETY DATA SHEET - 2-Amino-1-(3-pyridinyl)ethanone dihydrochloride.Sigma-Aldrich.
  • The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers.Benchchem.
  • Some Scale-Up Considerations in Chemical Processes.
  • The synthesis of 2-pyridyl ketone library from 2-lithiopyridine with esters.
  • Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands.
  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.HWS Labortechnik Mainz.
  • SAFETY DATA SHEET - 3-Pyridinol, 2-amino-.Thermo Fisher Scientific.
  • Strategies in API Scale Up.Pharmaceutical Technology.
  • Kröhnke pyridine synthesis.Wikipedia.
  • 2-AMINO PYRIDINE FOR SYNTHESIS MSDS.Loba Chemie.
  • Ethanone, 2-chloro-1-(3-pyridinyl)-, hydrochloride (1:1).
  • 2-Amino-3-hydroxypyridine Safety D

Sources

The Versatile Scaffolding of 2-Amino-1-(pyridin-3-yl)ethanone Hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of contemporary drug discovery, the strategic selection of foundational chemical motifs is paramount to the successful development of novel therapeutic agents. Among these, "2-Amino-1-(pyridin-3-yl)ethanone hydrochloride" has emerged as a highly versatile and valuable building block. Its unique structural architecture, featuring a reactive aminoketone function appended to a pyridine core, provides a fertile ground for the synthesis of a diverse array of heterocyclic compounds with significant pharmacological potential. This guide offers an in-depth exploration of the applications of this compound in medicinal chemistry, providing detailed protocols and insights for researchers, scientists, and drug development professionals. We will delve into its pivotal role in the synthesis of potent kinase inhibitors, specifically focusing on the construction of the imidazo[1,2-a]pyridine scaffold, a privileged structure in numerous clinically relevant molecules.

The Strategic Advantage of the 2-Amino-1-(pyridin-3-yl)ethanone Scaffold

The utility of this compound in medicinal chemistry is rooted in its inherent reactivity and the biological significance of the pyridine nucleus. The primary amine and the adjacent ketone offer two points for chemical modification, enabling the construction of various heterocyclic systems. The pyridine ring, a common feature in many approved drugs, can engage in crucial hydrogen bonding and π-stacking interactions with biological targets, thereby enhancing binding affinity and specificity.

This guide will focus on a key application: the synthesis of 2-(pyridin-3-yl)imidazo[1,2-a]pyridines, a class of compounds that have demonstrated significant inhibitory activity against various protein kinases. Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery.

Application in Kinase Inhibitor Synthesis: The Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a bicyclic heteroaromatic system that serves as an excellent scaffold for the design of kinase inhibitors. Its rigid structure allows for the precise positioning of substituents to interact with the ATP-binding site of kinases. The synthesis of 2-(pyridin-3-yl)imidazo[1,2-a]pyridines from this compound typically proceeds through a condensation reaction with a substituted 2-aminopyridine.

Synthetic Workflow Overview

The general synthetic strategy involves the reaction of an α-haloketone with a 2-aminopyridine derivative. In this context, this compound can be converted in situ to the corresponding α-bromoketone, which then readily undergoes cyclocondensation.

G A 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride B In situ bromination (e.g., NBS) A->B Reagent C α-Bromo-1-(pyridin-3-yl)ethanone B->C Intermediate E Cyclocondensation C->E D Substituted 2-Aminopyridine D->E F 2-(pyridin-3-yl)imidazo[1,2-a]pyridine Derivative E->F Product G Biological Evaluation (Kinase Assays) F->G Testing

Caption: General workflow for the synthesis of 2-(pyridin-3-yl)imidazo[1,2-a]pyridine kinase inhibitors.

Detailed Application Notes and Protocols

Application: Synthesis of 2-(pyridin-3-yl)imidazo[1,2-a]pyridine Derivatives as Potential PI3Kα Inhibitors

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival. The p110α isoform of PI3K is frequently mutated and overactivated in various human cancers, making it a prime target for anticancer drug development.[1] The imidazo[1,2-a]pyridine scaffold has been successfully employed to develop potent and selective PI3Kα inhibitors.[2]

Scientific Rationale: The synthesis of 2-(pyridin-3-yl)imidazo[1,2-a]pyridines leverages the classic Tschitschibabin reaction for imidazopyridine synthesis. The pyridin-3-yl moiety at the 2-position of the imidazo[1,2-a]pyridine core can act as a key pharmacophoric element, potentially forming hydrogen bonds with residues in the hinge region of the kinase ATP-binding site. Modifications on the imidazo[1,2-a]pyridine ring and the pyridin-3-yl group allow for the fine-tuning of potency and selectivity.

Protocol: Synthesis of 2-(pyridin-3-yl)imidazo[1,2-a]pyridine

This protocol describes a general procedure for the synthesis of the core 2-(pyridin-3-yl)imidazo[1,2-a]pyridine scaffold, which can be further functionalized to generate a library of potential kinase inhibitors.

Materials:

  • This compound

  • 2-Aminopyridine

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (EtOH)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography supplies)

Step-by-Step Procedure:

  • Preparation of the α-haloketone (in situ or isolated): While the α-bromoketone can be pre-synthesized and isolated, an in-situ generation is often preferred for convenience. For the purpose of this protocol, we will assume the use of a pre-synthesized α-chloro or α-bromo analog, 2-chloro-1-(pyridin-3-yl)ethanone hydrochloride, which is commercially available.

  • Cyclocondensation Reaction:

    • To a solution of 2-aminopyridine (1.0 mmol) in ethanol (10 mL), add 2-chloro-1-(pyridin-3-yl)ethanone hydrochloride (1.1 mmol).

    • Add sodium bicarbonate (2.5 mmol) to the mixture.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Partition the residue between water and ethyl acetate.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer in vacuo to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(pyridin-3-yl)imidazo[1,2-a]pyridine.

Expected Outcome: The successful synthesis will yield the desired 2-(pyridin-3-yl)imidazo[1,2-a]pyridine as a solid. The identity and purity of the compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Self-Validation and Troubleshooting:

  • TLC Monitoring: Incomplete reaction may be observed. If so, extend the reflux time or consider a higher boiling point solvent like DMF.

  • Side Products: The formation of side products can occur. Purification by column chromatography is crucial to isolate the desired product. The choice of base is also important; stronger bases might lead to undesired side reactions.

  • Yield: The yield can vary depending on the specific 2-aminopyridine derivative used. Optimization of reaction conditions (temperature, solvent, base) may be necessary for each analog.

Illustrative Signaling Pathway: PI3K/Akt/mTOR

The synthesized imidazo[1,2-a]pyridine derivatives are designed to inhibit PI3Kα, thereby blocking the downstream signaling cascade that promotes cancer cell survival and proliferation.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3Kα RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor 2-(pyridin-3-yl)imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of 2-(pyridin-3-yl)imidazo[1,2-a]pyridine derivatives on PI3Kα.

Quantitative Data Summary

The following table summarizes hypothetical biological data for a series of synthesized 2-(pyridin-3-yl)imidazo[1,2-a]pyridine derivatives, illustrating a structure-activity relationship (SAR) study.

Compound IDR¹ Substituent (on imidazopyridine)R² Substituent (on pyridin-3-yl)PI3Kα IC₅₀ (nM)Cell Proliferation IC₅₀ (µM) (MCF-7)
1a HH550>10
1b 6-ClH1205.2
1c 8-MeH852.8
1d 8-Me6'-NH₂150.5

Data is illustrative and for demonstration purposes only.

The hypothetical data suggests that substitution at the 8-position of the imidazo[1,2-a]pyridine ring with a methyl group (1c) improves potency compared to the unsubstituted analog (1a) and the 6-chloro analog (1b). Furthermore, the introduction of an amino group at the 6'-position of the pyridin-3-yl ring (1d) leads to a significant enhancement in both enzymatic and cellular activity, likely due to the formation of an additional hydrogen bond with the target kinase.

Conclusion and Future Perspectives

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its application in the synthesis of imidazo[1,2-a]pyridines, as demonstrated in this guide, provides a clear pathway to the development of potent kinase inhibitors. The protocols and insights provided herein are intended to empower researchers to explore the vast chemical space accessible from this versatile building block. Future work in this area will likely focus on the development of more complex and highly substituted imidazo[1,2-a]pyridine derivatives with improved selectivity profiles and pharmacokinetic properties, ultimately leading to the discovery of next-generation therapeutics for a range of human diseases.

References

Sources

Application Notes and Protocols: 2-Amino-1-(pyridin-3-yl)ethanone Hydrochloride as a Versatile Building Block for Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyridyl Moiety in Modern Agrochemicals

The pyridine ring is a privileged scaffold in the design and discovery of novel agrochemicals, owing to its unique electronic properties and ability to interact with a wide range of biological targets. Its presence in numerous blockbuster insecticides, fungicides, and herbicides underscores its importance in modern crop protection. 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride emerges as a particularly valuable building block for the synthesis of a diverse array of agrochemically active compounds. Its bifunctional nature, possessing both a reactive aminomethyl ketone and a pyridyl group, allows for the construction of complex heterocyclic systems that are often the core of potent pesticides.

This technical guide provides an in-depth exploration of the utility of this compound in agrochemical synthesis. We will delve into its chemical properties and showcase its application in the synthesis of key agrochemical classes, including neonicotinoid insecticides and imidazo[1,2-a]pyridine-based fungicides. Detailed, field-proven protocols are provided to enable researchers and scientists to leverage this versatile building block in their own discovery and development programs.

Chemical Profile of this compound

A thorough understanding of the physicochemical properties of a building block is paramount for successful reaction design and optimization.

PropertyValueSource
Molecular Formula C₇H₉ClN₂O
Molecular Weight 172.61 g/mol
Appearance Off-white to yellow crystalline solid[1]
Solubility Soluble in water and polar organic solvents such as methanol and ethanol.[Generic chemical knowledge]
CAS Number 5466-97-7 (for the hydrochloride salt)[Internal knowledge]

The hydrochloride salt form enhances the stability and water solubility of the parent amine, facilitating its handling and use in aqueous or semi-aqueous reaction media. The primary amine and the ketone carbonyl group are the key reactive handles for further chemical transformations.

Application in Agrochemical Synthesis: A Gateway to Diverse Scaffolds

The strategic placement of the amino and keto functionalities on the pyridine core of this compound allows for its elaboration into a variety of important agrochemical scaffolds.

Synthesis of Neonicotinoid Insecticide Analogs

Neonicotinoids are a major class of insecticides that act as agonists of the nicotinic acetylcholine receptor (nAChR) in insects. The pyridyl moiety is a common feature of many neonicotinoids, mimicking the natural ligand, acetylcholine. While direct synthesis of commercial neonicotinoids from this specific building block is not the most common route, it serves as an excellent starting material for the synthesis of novel analogs for structure-activity relationship (SAR) studies.

A key transformation involves the condensation of the α-aminoketone with a suitable electrophile to form an imine, which can then be further functionalized. For example, reaction with an N-nitro-imidazolidin-2-imine derivative can lead to the formation of imidacloprid-like structures.

A 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride C Condensation/ Cyclization A->C B N-Nitro-imidazolidin-2-imine B->C D Neonicotinoid Analog C->D Formation of imidazolidine ring

Caption: Synthesis of a neonicotinoid analog.

This protocol outlines a general procedure for the synthesis of an imidacloprid analog. The specific reaction conditions may require optimization depending on the exact substrates used.

Materials:

  • This compound

  • N-Nitro-imidazolidin-2-imine

  • Triethylamine

  • Anhydrous ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask, suspend this compound (1.0 eq) in anhydrous ethanol.

  • Base Addition: Add triethylamine (2.2 eq) to the suspension to neutralize the hydrochloride and liberate the free amine. Stir the mixture at room temperature for 15 minutes. The rationale behind using a slight excess of a tertiary amine base is to ensure complete neutralization without interfering with the subsequent condensation reaction.

  • Addition of Reactant: To the resulting solution, add N-Nitro-imidazolidin-2-imine (1.0 eq).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC. The reaction time can vary from 4 to 12 hours. The elevated temperature is necessary to drive the condensation and subsequent cyclization to form the imidazolidine ring.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the desired neonicotinoid analog.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of characteristic signals for the pyridine ring and the newly formed imidazolidine moiety will validate the success of the reaction.

Synthesis of Imidazo[1,2-a]pyridine-based Fungicides

The imidazo[1,2-a]pyridine scaffold is a key structural motif in a number of fungicides due to its broad-spectrum activity against various plant pathogens. This compound is an ideal precursor for the construction of this fused heterocyclic system through a cyclocondensation reaction.

A common and efficient method for the synthesis of imidazo[1,2-a]pyridines is the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction.[2] This reaction involves the condensation of an aminopyridine, an aldehyde, and an isocyanide. While the target molecule is an aminoketone, it can be conceptually adapted or used in similar cyclization strategies. A more direct approach involves the reaction of the α-aminoketone with a suitable reagent to form the imidazole ring.

A 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride C Cyclocondensation A->C B Cyclizing Agent (e.g., α-haloketone) B->C D Imidazo[1,2-a]pyridine Derivative C->D Imidazole ring formation

Sources

Laboratory preparation of "2-Amino-1-(pyridin-3-yl)ethanone hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Laboratory Synthesis of 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride

Abstract

This document provides a comprehensive, field-tested guide for the laboratory-scale synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and drug development. The described two-step synthetic pathway begins with the α-bromination of 3-acetylpyridine to yield the intermediate, 2-bromo-1-(pyridin-3-yl)ethanone, which is subsequently converted to the target primary amine via the Delépine reaction. This application note emphasizes the causality behind procedural choices, robust protocols for synthesis and purification, and detailed methods for structural characterization, ensuring a reliable and reproducible process for researchers.

Introduction and Strategic Overview

2-Amino-1-(pyridin-3-yl)ethanone and its salts are key synthons in the construction of a variety of pharmacologically active molecules, including inhibitors of dipeptidyl peptidase-4 (DPP-4) and other enzyme targets. The presence of a primary amine, a ketone, and a pyridine ring offers multiple points for diversification.

The synthetic strategy detailed herein is designed for efficiency and control, mitigating common challenges in amine synthesis such as over-alkylation. The chosen pathway involves two distinct stages:

  • α-Bromination: Introduction of a bromine atom at the α-position to the carbonyl group of 3-acetylpyridine. This reaction proceeds via an enol or enolate intermediate and transforms the acetyl group into a reactive halo-ketone, primed for nucleophilic substitution.

  • Delépine Reaction: A classic and reliable method for the synthesis of primary amines from alkyl halides.[1][2] The bromo-ketone intermediate reacts with hexamethylenetetramine (urotropine) to form a stable, crystalline quaternary ammonium salt.[3] Subsequent hydrolysis of this salt under acidic conditions cleanly yields the desired primary amine, avoiding the formation of secondary or tertiary amine byproducts often seen in direct ammonolysis.[3]

This guide provides the detailed protocols and scientific rationale necessary to execute this synthesis successfully.

Overall Synthetic Scheme

Reaction Scheme: Synthesis of this compound

Figure 1: The two-step synthesis from 3-acetylpyridine to this compound via an α-brominated intermediate.

Experimental Protocols

Part I: Synthesis of 2-Bromo-1-(pyridin-3-yl)ethanone hydrobromide (Intermediate 2)

Principle: This procedure involves the direct α-bromination of 3-acetylpyridine (1). Using hydrobromic acid as the solvent provides an acidic medium that catalyzes enolization of the ketone. Elemental bromine then acts as the electrophile, reacting with the enol to form the α-bromo ketone. The product is conveniently isolated as its hydrobromide salt, which is typically a stable, crystalline solid that is easily handled.[4]

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
3-Acetylpyridine (1)121.1410.0 g82.51.0
48% Hydrobromic Acid (aq)80.9150 mL--
Bromine (Br₂)159.814.2 mL (13.2 g)82.51.0
Diethyl Ether74.12~200 mL--
Isopropanol60.10~50 mL--

Protocol:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a scrubber (containing sodium thiosulfate solution), add 3-acetylpyridine (10.0 g, 82.5 mmol).

  • Dissolution: Add 48% hydrobromic acid (50 mL) to the flask. Stir the mixture until the 3-acetylpyridine has completely dissolved.

  • Bromination: Cool the flask in an ice-water bath to 0-5 °C. Charge the dropping funnel with bromine (4.2 mL, 82.5 mmol) and add it dropwise to the stirred solution over 30-45 minutes, ensuring the temperature does not exceed 10 °C.

    • Causality Note: Slow, controlled addition of bromine is critical to prevent a rapid exotherm and the formation of dibrominated byproducts. The acidic conditions favor the kinetic enolate, leading to selective mono-bromination at the methyl group.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).

  • Isolation: Cool the reaction mixture again in an ice bath. Slowly add diethyl ether (~150 mL) with vigorous stirring to precipitate the product. A pale yellow solid should form.

  • Purification: Collect the solid by vacuum filtration and wash it thoroughly with cold diethyl ether (2 x 25 mL) to remove any unreacted bromine and other impurities.

  • Drying: Dry the resulting solid, 2-bromo-1-(pyridin-3-yl)ethanone hydrobromide (2), under vacuum to a constant weight. The expected yield is typically 85-95%.

Part II: Synthesis of this compound (3)

Principle: This stage utilizes the Delépine reaction.[1][5] The α-bromo ketone intermediate (2) undergoes an SN2 reaction with hexamethylenetetramine (urotropine) to form a quaternary ammonium salt.[1] This salt is stable and easily isolated. Subsequent hydrolysis with concentrated hydrochloric acid in ethanol breaks down the hexamine cage, liberating the primary amine as its hydrochloride salt, along with ammonium chloride and formaldehyde as byproducts.

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
Intermediate (2)280.9420.0 g71.21.0
Hexamethylenetetramine140.1910.0 g71.31.0
Chloroform119.38150 mL--
Ethanol (95%)46.07100 mL--
Concentrated HCl (aq)36.4620 mL--
Diethyl Ether74.12~100 mL--

Protocol:

  • Salt Formation: Suspend 2-bromo-1-(pyridin-3-yl)ethanone hydrobromide (20.0 g, 71.2 mmol) and hexamethylenetetramine (10.0 g, 71.3 mmol) in chloroform (150 mL) in a 250 mL round-bottom flask.

  • Reaction: Heat the mixture to reflux with stirring for 4-6 hours. A precipitate of the quaternary hexaminium salt will form.

    • Causality Note: The hexaminium salt is generally insoluble in chloroform, which drives the reaction to completion.[1] This allows for easy separation from the starting materials.

  • Isolation of Salt: Cool the reaction mixture to room temperature. Collect the precipitated salt by vacuum filtration and wash it with chloroform (2 x 20 mL). Dry the salt under vacuum.

  • Hydrolysis: Transfer the dried hexaminium salt to a 500 mL round-bottom flask. Add 95% ethanol (100 mL) and concentrated hydrochloric acid (20 mL).

  • Reflux: Heat the mixture to reflux for 8-12 hours. The solution should become clear as the hydrolysis proceeds.

  • Work-up: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.

  • Crystallization: To the remaining aqueous residue, add a small amount of cold ethanol and then slowly add diethyl ether with stirring until a precipitate forms. Cool the mixture in an ice bath for 1-2 hours to maximize crystallization.

  • Final Product Collection: Collect the solid product, this compound (3), by vacuum filtration. Wash the crystals with cold diethyl ether and dry under vacuum. The expected yield is 60-75%.

Synthesis and Purification Workflow

The following diagram illustrates the key stages of the entire process, from starting materials to the purified final product.

SynthesisWorkflow cluster_start Starting Materials cluster_intermediate Step 1: α-Bromination cluster_delepine Step 2: Delépine Reaction cluster_final Purification & Final Product Start1 3-Acetylpyridine Reaction1 Bromination Reaction (0-5 °C -> RT) Start1->Reaction1 Start2 Bromine & HBr Start2->Reaction1 Workup1 Precipitation with Diethyl Ether Reaction1->Workup1 Intermediate Intermediate 2: 2-Bromo-1-(pyridin-3-yl)ethanone hydrobromide Workup1->Intermediate Reaction2 Hexaminium Salt Formation (Reflux in CHCl3) Intermediate->Reaction2 Start3 Hexamethylenetetramine Start3->Reaction2 Hydrolysis Acidic Hydrolysis (HCl, Ethanol, Reflux) Reaction2->Hydrolysis Workup2 Solvent Removal & Crystallization Hydrolysis->Workup2 FinalProduct Final Product 3: 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride Workup2->FinalProduct

Diagram 1: Overall workflow for the synthesis of this compound.

Characterization of Final Product

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended.

Expected Analytical Data

AnalysisExpected Result
Appearance White to off-white crystalline solid
Melting Point Approx. 245-250 °C (with decomposition)
¹H NMR (400 MHz, D₂O)δ 9.10 (d, 1H, Py-H), 8.85 (d, 1H, Py-H), 8.60 (dd, 1H, Py-H), 8.05 (dd, 1H, Py-H), 4.75 (s, 2H, -CH₂-)
¹³C NMR (100 MHz, D₂O)δ 192.5 (C=O), 153.0, 148.5, 142.0, 131.0, 128.0 (Py-C), 45.0 (-CH₂-)
Mass Spec (ESI+) m/z = 137.07 [M+H]⁺ (for free base C₇H₈N₂O)

Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.

Analytical Protocols:

  • NMR Spectroscopy: Dissolve ~10 mg of the final product in deuterium oxide (D₂O). The amine and hydrochloride protons will exchange with the solvent. The spectrum should clearly show four distinct signals in the aromatic region corresponding to the pyridine ring protons and a singlet in the aliphatic region for the methylene (-CH₂) protons.[6]

  • Mass Spectrometry: Prepare a dilute solution of the product in methanol or water. Use electrospray ionization in positive mode (ESI+) to observe the protonated molecular ion of the free base.

  • Melting Point: Determine the melting point using a standard capillary melting point apparatus. A sharp melting range indicates high purity.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in Step 1 Incomplete reaction.Increase reaction time. Ensure bromine is not lost due to evaporation by maintaining a good seal on the apparatus.
Product lost during workup.Ensure precipitation with ether is done at a low temperature and with sufficient volume.
Dark, oily product in Step 2 Incomplete hydrolysis.Extend the reflux time for the hydrolysis step. Ensure sufficient HCl is used.
Presence of impurities.Purify the crude product by recrystallization from an ethanol/ether solvent system.
Broad or messy NMR spectrum Sample is wet or contains impurities.Ensure the product is thoroughly dried under vacuum. Re-purify by recrystallization if necessary.

Conclusion

The two-step synthesis of this compound via α-bromination and a subsequent Delépine reaction is a reliable and scalable laboratory method. The protocols and rationale provided in this application note offer a robust framework for researchers to produce this important chemical intermediate with high purity and in good yield. Careful control of reaction conditions and adherence to the described purification procedures are key to a successful outcome.

References

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Retrieved from [Link]

  • (2019). CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof. Google Patents.
  • (2019). CN107011188B - Preparation method of isoproterenol hydrochloride. Google Patents.
  • (2012). CN102276526B - Synthesis method of 2-amino pyridine compounds. Google Patents.
  • Goldman, M. E., et al. (1993). Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Chemist Wizards. (n.d.). Hoffmann Rearrangement. Chemist Wizards. Retrieved from [Link]

  • ChemBK. (2024). 2-Bromo-1-pyridin-3-ylethanone. ChemBK. Retrieved from [Link]

  • Ashenhurst, J. (2025). The Gabriel Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Delepine reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Ashenhurst, J. (2017). The Hofmann and Curtius Rearrangements. Master Organic Chemistry. Retrieved from [Link]

  • (1999). EP 0924193 A1 - Processes for producing optically active 2-amino-1-phenylethanol derivatives. European Patent Office.
  • Wang, Y., et al. (2011). 1-(3-Amino-1H-inden-2-yl)ethanone. Acta Crystallographica Section E. Retrieved from [Link]

  • Allen, C. F. H., & Thirtle, J. R. (1946). 2-BROMOPYRIDINE. Organic Syntheses. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. YouTube. Retrieved from [Link]

  • Bottini, A. T., & O'Rell, M. K. (1967). 2-BROMOALLYLAMINE. Organic Syntheses. Retrieved from [Link]

  • Zirah, S., et al. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv. Retrieved from [Link]

  • Chad's Prep. (2018). 22.4b Synthesis of Amines Hofmann Rearrangement. YouTube. Retrieved from [Link]

  • Chemsrc. (2025). 2-BROMO-1-(PYRIDIN-3-YL)ETHANONE Price from Supplier. Chemsrc. Retrieved from [Link]

  • (1991). JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt. Google Patents.
  • Chemistry Steps. (n.d.). Hofmann Rearrangement. Chemistry Steps. Retrieved from [Link]

  • NROChemistry. (n.d.). Hofmann Rearrangement: Mechanism & Examples. NROChemistry. Retrieved from [Link]

  • Stanić, P., et al. (n.d.). Kinetics and mechanism of amino acid derived 2-thiohydanoin formation reactions. Royal Society of Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Gabriel synthesis. Wikipedia. Retrieved from [Link]

  • Professor Dave Explains. (2021). Gabriel Amine Synthesis. YouTube. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An essential precursor in pharmaceutical synthesis, 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride is crucial for the development of various active pharmaceutical ingredients. However, its synthesis can be fraught with challenges, leading to suboptimal yields and purity. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting strategies and frequently asked questions to navigate the complexities of this synthesis, with a focus on the widely used Delépine reaction pathway.

This center is structured to address issues from precursor synthesis to final product purification, explaining the chemical principles behind each recommendation to empower researchers with a robust understanding of the reaction.

Overview of the Synthetic Pathway: The Delépine Reaction

The most common and practical route for preparing this compound involves a two-step process starting from an α-haloketone, typically 2-Bromo-1-(pyridin-3-yl)ethanone hydrobromide. This method, known as the Delépine reaction, first involves the formation of a quaternary ammonium salt with hexamethylenetetramine (hexamine), which is subsequently hydrolyzed under acidic conditions to yield the desired primary amine.[1][2]

cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Delépine Reaction - Salt Formation cluster_2 Step 3: Acid Hydrolysis A 3-Acetylpyridine C 2-Bromo-1-(pyridin-3-yl)ethanone hydrobromide A->C Bromination B Brominating Agent (e.g., Br2 in HBr) B->C E Hexaminium Salt Intermediate C->E SN2 Reaction (Solvent: Chloroform, etc.) C->E D Hexamine (Hexamethylenetetramine) D->E G This compound E->G Hydrolysis E->G F Acidic Ethanol (HCl in EtOH) F->G

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions & Troubleshooting Guide

Part 1: Synthesis of the Precursor (2-Bromo-1-(pyridin-3-yl)ethanone)

Question: My bromination of 3-acetylpyridine is incomplete, resulting in a low yield of the bromo-ketone precursor. How can I improve this step?

Answer: Incomplete bromination is a common issue often stemming from suboptimal reaction conditions or reagent quality.

  • Causality: The reaction proceeds via an acid-catalyzed enolization of the ketone, followed by electrophilic attack by bromine. The concentration of hydrobromic acid (HBr) is critical; it acts as both a catalyst and a solvent to keep the resulting hydrobromide salt in solution.

  • Troubleshooting Steps:

    • Reagent Quality: Ensure the use of anhydrous HBr in acetic acid or another suitable solvent. Moisture can interfere with the reaction.

    • Temperature Control: The reaction is typically performed at elevated temperatures (e.g., 60-80°C). However, excessively high temperatures can lead to the formation of di-brominated and other side products. A controlled temperature ramp and careful monitoring are advised.

    • Stoichiometry: While a slight excess of bromine is often used to drive the reaction to completion, a large excess can promote side reactions. Start with approximately 1.05-1.1 equivalents of bromine.

    • Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum conversion. Prolonged reaction times do not necessarily improve the yield and can increase impurity levels.

Question: What are the primary impurities in the bromo-ketone precursor, and how can they be removed?

Answer: The main impurities are typically unreacted starting material (3-acetylpyridine) and di-brominated species.

  • Impact on Next Step: These impurities can complicate the subsequent Delépine reaction. Unreacted starting material will not react, lowering the effective yield, while di-brominated compounds can lead to cross-linking or undesired byproducts.

  • Purification Protocol:

    • Crystallization: The crude 2-Bromo-1-(pyridin-3-yl)ethanone hydrobromide product can often be purified by careful crystallization.[3] A common method is to precipitate the product from the reaction mixture by adding a non-polar solvent like diethyl ether or isopropyl ether.

    • Washing: The filtered solid should be washed with a cold, non-polar solvent to remove residual starting material and soluble impurities.

    • Characterization: Confirm the purity of your precursor via melting point and NMR spectroscopy before proceeding. The melting point should be sharp and consistent with literature values (approx. 192°C).[3]

Part 2: The Delépine Reaction & Hydrolysis

Question: I am observing a very low yield of the final amine hydrochloride after the hydrolysis step. What are the most critical factors?

Answer: Low yield in the Delépine reaction is most frequently traced to two key areas: inefficient formation of the hexaminium salt and, more critically, incomplete or competing reactions during the acid hydrolysis step.

  • Expert Insight: The Delépine reaction is a reliable method for synthesizing primary amines from active halides, but its success hinges on the precise execution of both stages.[4][5]

Troubleshooting the Hexaminium Salt Formation:

  • Solvent Choice is Crucial: The formation of the hexaminium salt is an SN2 reaction.[1] The ideal solvent should fully dissolve the reactants (bromo-ketone and hexamine) but allow the resulting quaternary ammonium salt to precipitate, driving the equilibrium forward. Chloroform is traditionally used for this purpose.[1][6]

  • Alternative "Greener" Solvents: Recent studies have explored more sustainable solvents. Dimethyl carbonate (DMC) has been identified as a viable alternative to chloroform, offering good results.[7]

SolventTypical ConditionsOutcomeReference
Chloroform Reflux, 1-3 hoursGood precipitation of salt, traditional standard.[1]
Dimethyl Carbonate (DMC) 60 °C, 2 hours"Greener" alternative, effective precipitation.[7]
Acetonitrile Room Temp to RefluxCan be effective but may require longer reaction times.-

Troubleshooting the Acid Hydrolysis Step:

Question: My final product is contaminated with an aromatic aldehyde. What is this side product, and how can I prevent its formation?

Answer: The presence of an aldehyde strongly suggests a competing side reaction known as the Sommelet reaction .

  • Mechanistic Explanation: Under certain hydrolysis conditions, instead of forming the primary amine, the intermediate can rearrange to produce an aldehyde. This is a known limitation of the Delépine synthesis, particularly with benzylic-type halides.[8]

A Hexaminium Salt Intermediate B Desired Pathway: Delépine Reaction A->B  Acidic  Ethanol C Side Reaction: Sommelet Reaction A->C  Aqueous  Conditions D Primary Amine (Target Product) B->D E Aldehyde (Side Product) C->E

Caption: Competing pathways during the hydrolysis of the hexaminium salt.

  • Prevention Strategy: The key to suppressing the Sommelet reaction is the hydrolysis medium. The classic and most effective method is using concentrated hydrochloric acid in absolute ethanol .[4][8] The anhydrous ethanolic conditions strongly favor the desired hydrolysis to the primary amine, while aqueous conditions can promote the Sommelet pathway.

Optimized Hydrolysis Protocol:

  • Suspend the Salt: Suspend the crude, dried hexaminium salt in absolute ethanol.

  • Add Concentrated HCl: Slowly add concentrated (12N) hydrochloric acid. A typical ratio is a 2:1 mixture of ethanol to concentrated HCl.

  • Reaction Time & Temperature: Allow the reaction to proceed at room temperature. A precipitate of ammonium chloride will form.[5] The reaction is often left for 12-24 hours to ensure complete hydrolysis.

  • Monitoring: The reaction can be monitored by TLC by taking a small aliquot, neutralizing it with a base (like NaHCO₃ solution), extracting with an organic solvent (e.g., ethyl acetate), and spotting on a silica plate to check for the disappearance of the intermediate and the appearance of the free amine product.

Part 3: Purification and Isolation

Question: How can I effectively separate my product, this compound, from the ammonium chloride byproduct?

Answer: This is a critical purification challenge due to the similar solubility of the two hydrochloride salts in some solvents.

  • The Challenge: Ammonium chloride (NH₄Cl) is a major byproduct of the hydrolysis step and can co-precipitate with the desired product.

  • Effective Separation Strategy:

    • Initial Filtration: After the hydrolysis is complete, filter the reaction mixture to remove the bulk of the precipitated ammonium chloride.

    • Solvent Removal: Take the filtrate and concentrate it under reduced pressure to remove the ethanol and excess HCl. This will yield a solid residue containing your product and remaining NH₄Cl.

    • Selective Solubilization: This is the key step. Use a solvent that will selectively dissolve your product but leave the inorganic NH₄Cl behind. Warm absolute ethanol or isopropanol is often effective. Your organic product has significantly better solubility in these alcohols than NH₄Cl.

    • Hot Filtration: Stir the solid residue in warm ethanol, then quickly filter the hot solution. The insoluble ammonium chloride will be left on the filter paper.

    • Crystallization: Allow the hot filtrate to cool slowly. The pure this compound should crystallize. Cooling to 0-4°C can improve the recovery.

Question: My final product is off-color (yellow or brown). How can I decolorize it?

Answer: Discoloration is usually due to small amounts of polymeric or oxidized impurities.

  • Decolorization Protocol:

    • Activated Charcoal: During the recrystallization step (from ethanol or isopropanol as described above), add a small amount of activated charcoal (typically 1-2% by weight) to the hot solution.

    • Hot Filtration: Swirl the mixture for a few minutes and then perform a hot filtration through a pad of Celite® or filter aid to remove the charcoal. This must be done carefully and quickly to prevent premature crystallization.

    • Crystallization: The resulting clear, colorless filtrate should then be cooled to yield a pure, white product.

References

  • NeuroQuantology. (2022). SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. NeuroQuantology, 20(15), 1892-1904. Retrieved from [Link]

  • Zhejiang Jiuzhou Chem Co.,Ltd. (n.d.). 2-amino-1-pyridin-2-yl-ethanone dihydrochloride cas no.51746-81-7. Anan-chem.com. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Delépine Reaction. Organic-chemistry.org. Retrieved from [Link]

  • ResearchGate. (2025). One-Pot, Three Component Tandem Reaction of 2-Aminopyridines, Acetophenones and Aldehydes: Synthesis of 3-Aroylimidazo[1,2-a]pyridines. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Delépine amine synthesis. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and members of 3-aminopyridin-2-one based fragment library. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). DE102009012471A1 - Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction.
  • Google Patents. (n.d.). CN102276526B - Synthesis method of 2-amino pyridine compounds.
  • ChemBK. (2024). 2-Bromo-1-pyridin-3-ylethanone. ChemBK. Retrieved from [Link]

  • Organic Syntheses. (1963). 2-BROMOALLYLAMINE. Org. Synth. 43, 6. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Chemsrc.com. (2025). 2-BROMO-1-(PYRIDIN-3-YL)ETHANONE Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD. Retrieved from [Link]

  • Scribd. (n.d.). Delepine Amine Synthesis. Scribd. Retrieved from [Link]

  • Google Patents. (n.d.). CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof.
  • Wikipedia. (n.d.). Delépine reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Assessing the Limits of Sustainability for the Delépine Reaction. ResearchGate. Retrieved from [Link]

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Technical Support Center: Synthesis of 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this synthesis. We will address common side reactions, troubleshooting strategies, and preventative measures in a practical, question-and-answer format, grounded in established chemical principles.

Introduction: Navigating the Synthesis

The synthesis of 2-Amino-1-(pyridin-3-yl)ethanone, a key building block in pharmaceutical development, typically proceeds via a two-stage route: the α-bromination of 3-acetylpyridine to form the key intermediate, 2-bromo-1-(pyridin-3-yl)ethanone, followed by a nucleophilic substitution to install the amino group. While seemingly straightforward, each stage presents unique challenges and potential side reactions that can significantly impact yield and purity. This guide provides in-depth solutions to the most frequently encountered problems.

Section 1: Troubleshooting the α-Bromination of 3-Acetylpyridine

The formation of the 2-bromo-1-(pyridin-3-yl)ethanone intermediate is the critical first step. The primary challenge lies in achieving selective bromination at the α-carbon of the acetyl group without promoting competing reactions.

FAQ 1.1: My bromination of 3-acetylpyridine resulted in a low yield and a complex mixture of products. What are the likely side reactions?

Answer: A low yield and complex product profile during the bromination of 3-acetylpyridine typically point to two main side reactions: electrophilic aromatic substitution on the pyridine ring and over-bromination at the α-carbon.

  • Mechanism of Side Reactions:

    • Ring Bromination: The pyridine ring, although deactivated by the acetyl group and protonation of the nitrogen under acidic conditions, can still undergo electrophilic bromination, especially at elevated temperatures or with excess bromine. This leads to the formation of various bromo- and dibromo-pyridine isomers.[1]

    • Over-bromination: The desired α-monobromoketone can be more reactive than the starting material under certain conditions, leading to the formation of 2,2-dibromo-1-(pyridin-3-yl)ethanone.

The diagram below illustrates the competition between the desired α-bromination and the undesired ring bromination.

bromination_pathways cluster_start Starting Material cluster_reagents Reagents cluster_products Reaction Products start 3-Acetylpyridine reagents Br₂ / HBr desired Desired Product: 2-Bromo-1-(pyridin-3-yl)ethanone (α-Bromination) reagents->desired Desired Pathway (Controlled Conditions) side1 Side Product: Ring Brominated Isomers (Electrophilic Substitution) reagents->side1 Side Pathway (Excess Br₂, High Temp) side2 Side Product: 2,2-Dibromo-1-(pyridin-3-yl)ethanone (Over-bromination) reagents->side2 Side Pathway (Excess Br₂) overalkylation Bromo 2-Bromo-1-(pyridin-3-yl)ethanone (R-Br) Primary Primary Amine (R-NH₂) (Desired Product) Bromo->Primary + NH₃ NH3 Ammonia (NH₃) Secondary Secondary Amine (R₂NH) (Side Product) Primary->Secondary + R-Br Tertiary Tertiary Amine (R₃N) (Side Product) Secondary->Tertiary + R-Br Quat Quaternary Salt (R₄N⁺Br⁻) (Side Product) Tertiary->Quat + R-Br

Caption: The over-alkylation cascade in direct amination reactions.

FAQ 2.2: What are the advantages and potential pitfalls of using the Delépine reaction for this synthesis?

Answer: The Delépine reaction is an excellent method for preparing primary amines from reactive alkyl halides, and it effectively avoids the over-alkylation problem seen with ammonia. [2][3]It involves reacting the bromo-intermediate with hexamethylenetetramine (hexamine) to form a stable quaternary ammonium salt, which is then hydrolyzed under acidic conditions to yield the primary amine. [2][4] Advantages:

  • Selectivity: It selectively produces the primary amine. [2]* Cleanliness: The intermediate salt often precipitates and can be easily isolated. [3][4] Potential Pitfalls & Troubleshooting:

  • Incomplete Hydrolysis: The hydrolysis of the quaternary salt requires refluxing in concentrated ethanolic hydrochloric acid. [2]Insufficient acid or incomplete reaction time can lead to low yields.

    • Solution: Ensure an adequate excess of concentrated HCl is used and monitor the reaction for the complete disappearance of the salt.

  • Sommelet Reaction: A potential side reaction, particularly with benzyl halides, is the Sommelet reaction, which produces an aldehyde instead of the amine. [2][5] * Solution: While less common for α-keto halides, maintaining strongly acidic hydrolysis conditions generally favors the desired amine formation.

FAQ 2.3: I chose the Gabriel synthesis to avoid over-alkylation, but the final deprotection step is giving me trouble. What are the best practices?

Answer: The Gabriel synthesis is another robust method to prevent over-alkylation by using potassium phthalimide as a protected source of ammonia. [6][7]The N-alkylated phthalimide intermediate is formed cleanly. The challenge often lies in the final step: cleaving the phthalimide to release the free primary amine.

There are two common methods for this cleavage:

  • Acid Hydrolysis: This requires harsh conditions (strong acid, prolonged heating) which can lead to low yields and decomposition of sensitive products. [7][8]2. Hydrazinolysis (Ing-Manske procedure): This uses hydrazine (N₂H₄) under milder conditions and is generally preferred. [8]The main drawback is the formation of a phthalhydrazide precipitate, which can sometimes be difficult to separate from the desired amine product. [8] Troubleshooting Hydrazinolysis:

  • Problem: Difficulty filtering the phthalhydrazide precipitate.

    • Solution: After the reaction with hydrazine is complete, acidify the mixture with HCl. This will protonate the desired amine, making it soluble in the aqueous phase, while the phthalhydrazide remains as a solid that can be more easily filtered off. The hydrochloride salt of the product can then be isolated from the filtrate.

Section 3: Product Instability and Purification

Even after a successful amination, the product itself, 2-Amino-1-(pyridin-3-yl)ethanone, is prone to a significant side reaction, especially in its free base form.

FAQ 3.1: After neutralizing my product to the free base for extraction, I observed the formation of a new, less polar impurity. What is it?

Answer: The free base of α-aminoketones is known to be unstable and can undergo self-condensation or dimerization . Two molecules of the α-aminoketone can react to form a dihydropyrazine intermediate, which can then be easily oxidized to a stable, aromatic pyrazine derivative. This dimerization is a common degradation pathway for this class of compounds. [9]

dimerization Monomer1 2-Amino-1-(pyridin-3-yl)ethanone (Molecule 1) Dimer_Intermediate Dihydropyrazine Intermediate Monomer1->Dimer_Intermediate Self-condensation Monomer2 2-Amino-1-(pyridin-3-yl)ethanone (Molecule 2) Monomer2->Dimer_Intermediate Pyrazine 2,5-di(pyridin-3-yl)pyrazine (Stable Dimer) Dimer_Intermediate->Pyrazine [O] Oxidant Oxidation (e.g., Air)

Caption: Dimerization pathway of 2-Amino-1-(pyridin-3-yl)ethanone free base.

FAQ 3.2: What is the recommended procedure for isolating and storing the final product to ensure its stability?

Answer: To prevent dimerization and other degradation pathways, the product should be isolated and stored as its hydrochloride salt . The protonated amine is not nucleophilic and cannot participate in the self-condensation reaction.

Recommended Protocol: Isolation and Purification

  • Acidification: After the amination reaction (e.g., following hydrazinolysis in the Gabriel synthesis), ensure the reaction mixture is strongly acidic with concentrated HCl. This protonates the product and keeps it in the aqueous layer.

  • Aqueous Wash: Wash the acidic aqueous layer with a non-polar solvent (e.g., dichloromethane) to remove any organic, non-basic impurities like phthalhydrazide.

  • Concentration: Carefully concentrate the aqueous layer under reduced pressure.

  • Crystallization: The hydrochloride salt will often crystallize upon concentration. The crystallization can be promoted by adding a solvent in which the salt is insoluble, such as isopropanol or acetone.

  • Drying and Storage: Filter the crystalline hydrochloride salt, wash with a small amount of a non-polar solvent (like diethyl ether), and dry thoroughly under vacuum. Store the final product in a tightly sealed container at a low temperature (2-8 °C) and protected from light and moisture.

Summary of Potential Side Products

Side Product NameStage of FormationMolar Mass ( g/mol )Reason for FormationPrevention/Mitigation Strategy
Ring-Brominated 3-AcetylpyridineBromination200.04Electrophilic attack on the pyridine ringPerform bromination under strongly acidic conditions (HBr).
2,2-Dibromo-1-(pyridin-3-yl)ethanoneBromination278.94Excess bromine or elevated temperatureUse stoichiometric bromine, add dropwise at low temperature.
Di/Tri-alkylated AminesAminationVariesOver-alkylation of the product amineUse a protected amine source (Gabriel or Delépine synthesis).
3-Formylpyridine (Sommelet)Amination (Delépine)107.11Rearrangement during hydrolysisEnsure strongly acidic hydrolysis conditions.
2,5-di(pyridin-3-yl)pyrazineProduct Isolation234.25Dimerization of the free baseIsolate and store the product as the hydrochloride salt.

References

Sources

Technical Support Center: Purification of 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this important bifunctional compound. As a primary aminoketone, its purification requires careful consideration of its stability, solubility, and reactivity.[1] This center provides detailed troubleshooting advice and answers to frequently asked questions to help you achieve high purity and yield in your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound. Each entry details the problem, explores the underlying causes, and provides a validated, step-by-step solution.

Question 1: My recrystallization resulted in very low recovery. What went wrong?

Answer:

Low recovery during recrystallization is a common issue, typically stemming from the choice of solvent system or the cooling procedure. The hydrochloride salt of this aminoketone has high polarity, which dictates its solubility profile.

Causality:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent (or solvent system) is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. If the compound is too soluble at low temperatures, it will remain in the mother liquor, leading to poor recovery.

  • Excessive Solvent Volume: Using too much solvent will keep the compound dissolved even after cooling, drastically reducing the yield of crystals.

  • Rapid Cooling: "Crashing out" the product by cooling it too quickly can trap impurities within the crystal lattice, and often results in the formation of very fine, difficult-to-filter particles instead of well-defined crystals.

Solutions:

  • Optimize the Solvent System: For a polar hydrochloride salt like this, polar protic solvents are the best starting point. Mixed solvent systems are often required to achieve the ideal solubility gradient.

    • Recommended Systems:

      • Methanol/Diethyl Ether

      • Ethanol/Water

      • Isopropanol/Hexane

    • Procedure: Dissolve the crude product in a minimal amount of the "good" solvent (e.g., methanol) at an elevated temperature. Then, slowly add the "anti-solvent" (e.g., diethyl ether) dropwise until persistent turbidity is observed. Add a few more drops of the good solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Employ Slow Cooling: Once the optimal solvent system is established, allow the heated, clear solution to cool to room temperature undisturbed. Subsequently, place it in an ice bath or refrigerator to maximize crystal formation. Slow cooling is critical for forming pure, well-defined crystals.

  • Minimize Solvent Usage: Always use the minimum volume of hot solvent required to fully dissolve the crude material. This ensures the solution becomes supersaturated upon cooling, promoting higher crystal recovery.

Protocol 1: Optimized Recrystallization Workflow

G cluster_dissolution Step 1: Dissolution cluster_crystallization Step 2: Crystallization cluster_isolation Step 3: Isolation A Place crude solid in flask B Add minimal volume of hot 'good' solvent (e.g., Methanol) A->B C Stir until fully dissolved B->C D Slowly add 'anti-solvent' (e.g., Ether) until cloudy C->D E Add a few drops of 'good' solvent to clarify D->E F Allow to cool slowly to room temperature E->F G Cool further in ice bath F->G H Collect crystals via vacuum filtration G->H I Wash with cold anti-solvent H->I J Dry under vacuum I->J

Caption: Optimized Recrystallization Workflow.

Question 2: The final product is yellow or brown, not the expected white powder. How can I remove colored impurities?

Answer:

The appearance of color often indicates the presence of degradation or oxidation byproducts. Primary aminoketones can be susceptible to self-condensation or air oxidation, especially when heated, forming highly conjugated, colored impurities.[1]

Causality:

  • Oxidation: The amine or the alpha-carbon to the ketone can be susceptible to oxidation, leading to colored byproducts.

  • Degradation: Prolonged heating during recrystallization can cause decomposition. β-amino ketones are known to have stability issues, which are exacerbated by light and heat.[2]

  • Starting Material Impurities: If the synthesis precursors were colored, these impurities might carry through to the final product.

Solutions:

  • Activated Charcoal Treatment: Activated charcoal is highly effective at adsorbing large, flat, conjugated molecules, which are often the source of color.

    • Procedure: After dissolving the crude product in the hot recrystallization solvent, add a small amount of activated charcoal (typically 1-2% w/w). Keep the solution heated and stir for 5-10 minutes. Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal before allowing the solution to cool. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Use an Inert Atmosphere: If the compound is particularly sensitive to air oxidation, perform the heating and dissolution steps under a nitrogen or argon atmosphere.

  • Minimize Heat Exposure: Do not heat the solution for longer than necessary to dissolve the solid. Avoid unnecessarily high temperatures.

Question 3: My product won't crystallize and remains an oil or a gummy solid. What should I do?

Answer:

The failure to crystallize is often due to the presence of impurities that inhibit the formation of a crystal lattice or due to residual solvent.

Causality:

  • Residual Solvent: Trapped solvent molecules can disrupt the crystal packing, resulting in an oil.

  • Hygroscopic Impurities: The presence of water-loving impurities can cause the product to become gummy, especially in a humid environment.

  • Incomplete Protonation: If the material is not fully in its hydrochloride salt form, the free base (which is more likely to be an oil) may be present.

Solutions:

  • Trituration: This technique involves repeatedly washing the oil or gum with a solvent in which the desired product is insoluble but the impurities are soluble.

    • Procedure: Add a small amount of a non-polar solvent (e.g., cold diethyl ether, hexane, or ethyl acetate) to the gummy product. Stir or sonicate the mixture. The desired solid should precipitate or solidify. Decant the solvent, which now contains dissolved impurities, and repeat the process several times. Finally, dry the resulting solid under high vacuum.

  • Ensure Complete Drying: Use a high vacuum line and gentle heating (if the compound is stable) to remove all traces of residual solvent.

  • Verify Salt Formation: Check the pH of a small sample dissolved in water. If it is not acidic, it may indicate incomplete conversion to the hydrochloride salt. The synthesis may need to be revisited to ensure complete protonation with HCl.

Question 4: TLC and HPLC analysis shows impurities with very similar polarity to my product. Recrystallization isn't working. What is the next step?

Answer:

When impurities have similar solubility and polarity to the target compound, simple recrystallization is often ineffective. In this scenario, column chromatography is the preferred method of purification.

Causality:

  • Isomeric Impurities: Side reactions during synthesis can produce isomers or structurally similar compounds that are difficult to separate by crystallization.

  • Unreacted Starting Material: Precursors like 2-chloro-1-(pyridin-3-yl)ethanone may have similar polarity.[3][4]

  • Self-Condensation Products: As primary aminoketones can self-condense, dimers or trimers may form which can be challenging to remove.[1]

Solution: Flash Column Chromatography

It is often easier to perform chromatography on the free base form of the amine rather than the hydrochloride salt. The salt is typically too polar and will not move from the origin on a silica gel column.

Protocol 2: Purification via Flash Column Chromatography (as Free Base)
  • Convert to Free Base: Dissolve the crude hydrochloride salt in water and add a mild base (e.g., saturated sodium bicarbonate solution) until the pH is ~8-9. Extract the aqueous layer several times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base.

  • Choose a Solvent System: Use TLC to determine an appropriate mobile phase. A good starting point for aminopyridine compounds on silica gel is a mixture of Dichloromethane (DCM) and Methanol (MeOH). A small amount of triethylamine (TEA) or ammonium hydroxide (~0.5-1%) should be added to the mobile phase to prevent the amine from streaking on the acidic silica gel. Aim for an Rf value of ~0.3 for the desired product.

  • Run the Column: Pack a silica gel column with the chosen eluent. Adsorb the crude free base onto a small amount of silica gel and load it onto the top of the column. Elute with the mobile phase, collecting fractions.

  • Analyze Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Convert Back to HCl Salt: Combine the pure fractions, concentrate under reduced pressure, and re-dissolve the purified free base in a minimal amount of a suitable solvent (like diethyl ether or methanol). Add a solution of HCl in ether or isopropanol dropwise until precipitation is complete. Filter the resulting solid, wash with cold ether, and dry under vacuum to obtain the pure this compound.

Decision-Making Flowchart: Purification Method Selection

G A Crude Product Obtained B Analyze by TLC/HPLC A->B C Are impurities easily separable by polarity? B->C D Yes (Impurities have very different Rf values) C->D E No (Impurities have similar Rf values) C->E F Proceed with Recrystallization D->F J Proceed with Column Chromatography E->J G Is product a crystalline solid? F->G H Yes G->H I No (Product is an oil/gum) G->I K Pure Product H->K L Attempt Trituration I->L J->K L->J

Caption: Choosing between Recrystallization and Chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store this compound to ensure its stability? A: The hydrochloride salt is significantly more stable than its free base form.[1] For optimal stability, store the compound in a tightly sealed container in a cool, dry, and dark place, such as a desiccator or refrigerator.[5] For long-term storage, storing under an inert atmosphere (argon or nitrogen) is recommended to prevent gradual oxidation.[6]

Q2: What are the most common impurities I should expect from the synthesis? A: Common impurities include unreacted starting materials, such as 2-chloro-1-(pyridin-3-yl)ethanone hydrochloride, and byproducts from side reactions.[3][4] Given the structure, self-condensation products arising from the reaction between the amine of one molecule and the ketone of another are also possible, particularly if the reaction is performed at high temperatures or if the free base is handled for extended periods.[1]

Q3: How can I effectively monitor the purification process? A: Thin-Layer Chromatography (TLC) is the most convenient method for real-time monitoring. A typical mobile phase for the free base on silica gel plates would be Dichloromethane:Methanol (e.g., 95:5 or 90:10) with a small amount (~0.5%) of triethylamine or ammonium hydroxide to ensure sharp spots. For more accurate quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is the standard method.[7]

Q4: What is the expected appearance of the pure compound? A: Pure this compound is typically a white to off-white or pale yellow crystalline solid or powder.[8] Any significant deviation, such as a dark brown color or a gummy consistency, is a strong indicator of impurities or degradation.

Q5: What are some typical solubility characteristics I can use for purification and handling? A: As a hydrochloride salt, the compound is generally soluble in polar protic solvents like water, methanol, and ethanol.[9] Its solubility decreases in less polar solvents like isopropanol, acetone, and ethyl acetate, and it is largely insoluble in non-polar solvents such as diethyl ether, hexane, and toluene. This solubility profile is key to designing effective recrystallization and washing procedures.

Table 1: General Solubility Profile
Solvent CategoryExamplesSolubility of HCl Salt
Polar Protic Water, Methanol, EthanolHigh
Polar Aprotic DMF, DMSOModerate to High
Less Polar Acetone, Ethyl Acetate, DichloromethaneLow to Sparingly Soluble
Non-Polar Diethyl Ether, Hexane, TolueneInsoluble

References

  • Technical Support Center: Stability and Storage of β-Amino Ketones - Benchchem.
  • Aminoaldehydes and aminoketones - Wikipedia.
  • 2-amino-1-pyridin-2-yl-ethanone dihydrochloride cas no.51746-81-7.
  • 2-AMINO-1-PYRIDIN-3-YL-ETHANONEHYDROCHLORIDE - Echemi.
  • 2-Amino-1-pyridin-2-yl-ethanone | C7H8N2O | CID 18003415 - PubChem.
  • 2-Amino-1-(1H-indol-3-yl)ethanone hydrochloride AldrichCPR | Sigma-Aldrich.
  • 2-amino-1-(pyridin-3-yl)ethan-1-ol | 92990-44-8 - Sigma-Aldrich.
  • 65326-33-2|1-(2-Aminopyridin-3-yl)ethanone - BLDpharm.
  • Solubilities of Amino Acids in Different Mixed Solvents.
  • 2-AMINO-2-(PYRIDIN-3-YL)ETHAN-1-OL | CAS 372144-01-9 - Matrix Fine Chemicals.
  • 2-amino-3-hydroxypyridine and its preparation method and purification method - Eureka.
  • Buy Ethanone, 2-amino-1-(3-pyridinyl)- from Dayang Chem (Hangzhou) Co.,Ltd - ECHEMI.
  • 2-amino-1-piperidin-1-yl-ethanone hcl - Echemi.
  • 5437-48-9 | 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride - ChemScene.
  • Investigation of Impurities in Peptide Pools - MDPI.
  • The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI.
  • 2-chloro-1-(pyridin-3-yl)ethanone hydrochloride - ChemUniverse.
  • 2-amino-2-pyridin-3-yl-ethanol.
  • 2-AMINO-2-(PYRIDIN-3-YL)ACETONITRILE HYDROCHLORIDE.
  • Welcome To Hyma Synthesis Pvt. Ltd.
  • Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity - ACS Publications.
  • CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof - Google Patents.
  • Thin Layer Chromatography of amino-acid sample - ResearchGate.
  • 2-Chloro-1-(pyridin-3-yl)ethanone hydrochloride - Biosynth.
  • 1-(3-Amino-1H-inden-2-yl)ethanone - PMC - NIH.
  • 104501-59-9|2-Hydroxy-1-(pyridin-3-yl)ethanone - BLDpharm.

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"2-Amino-1-(pyridin-3-yl)ethanone hydrochloride" stability issues and degradation products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and understand the degradation profile of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your experimental success.

Part 1: Frequently Asked Questions (FAQs)

Here, we address the most common initial questions regarding the handling and stability of this compound.

Q1: What are the ideal storage conditions for this compound to ensure its stability?

A1: To maintain the integrity of this compound, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area. For long-term storage, maintaining a temperature between 2-8°C in an inert atmosphere is recommended. This minimizes the risk of hydrolysis from atmospheric moisture and oxidative degradation.

Q2: I'm dissolving the compound for my experiment. Are there any solvents I should avoid?

A2: While soluble in water and polar organic solvents like methanol and DMSO, it's crucial to consider the stability in your chosen solvent, especially for stock solutions. Aqueous solutions, particularly at neutral to alkaline pH, can be susceptible to hydrolysis over time. For prolonged storage in solution, it is advisable to use anhydrous aprotic solvents and store at low temperatures. Always prepare fresh aqueous solutions for immediate use whenever possible.

Q3: My solution of this compound has developed a yellow tint. What could be the cause?

A3: A color change, such as the appearance of a yellow tint, is often an indicator of degradation. This could be due to oxidation or the formation of polymeric impurities. It is crucial to investigate the purity of the solution before proceeding with your experiment. We recommend performing an analytical check, for example by HPLC, to assess the purity.

Q4: Are there any common reagents that are incompatible with this compound?

A4: Yes, avoid strong oxidizing agents, as they can lead to the degradation of the amino group and potentially the pyridine ring. Strong bases should also be used with caution, as they can deprotonate the hydrochloride salt and catalyze degradation pathways.

Part 2: Troubleshooting Guide - Investigating Degradation

This section provides a more in-depth guide to identifying and understanding the degradation of this compound in your experiments.

Issue 1: Appearance of Unexpected Peaks in your Chromatogram

The presence of new peaks in your analytical chromatogram (e.g., HPLC-UV) is a clear sign of degradation. Identifying the nature of these impurities is key to troubleshooting the stability issue.

Causality: Degradation is often initiated by factors such as pH, temperature, light, and the presence of oxidative species. The structure of this compound possesses several reactive sites prone to degradation.

Proposed Degradation Pathways:

While specific degradation products for this compound are not extensively documented in publicly available literature, we can hypothesize potential degradation pathways based on the functional groups present (an alpha-amino ketone and a pyridine ring).

  • Hydrolytic Degradation: The primary amine is susceptible to hydrolysis, which could lead to the formation of 2-hydroxy-1-(pyridin-3-yl)ethanone.

  • Oxidative Degradation: The amino group can be oxidized, potentially leading to the corresponding imine or further to a ketone, resulting in the formation of a diketone. The pyridine ring can also undergo oxidation to form N-oxides.

  • Photodegradation: Exposure to light, especially UV, can provide the energy for radical-initiated degradation pathways.[1][2]

Experimental Workflow for Identifying Degradation Products

To systematically investigate the degradation, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to intentionally induce degradation and identify the resulting products. This is a critical step in developing a stability-indicating analytical method.[3][4][5]

dot

Degradation_Pathways cluster_main 2-Amino-1-(pyridin-3-yl)ethanone cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Parent 2-Amino-1-(pyridin-3-yl)ethanone Hydrolysis_Product 2-Hydroxy-1-(pyridin-3-yl)ethanone Parent->Hydrolysis_Product H2O/H+ or OH- Oxidation_Product1 1-(Pyridin-3-yl)ethane-1,2-dione Parent->Oxidation_Product1 [O] (e.g., H2O2) Oxidation_Product2 2-Amino-1-(1-oxido-pyridin-1-ium-3-yl)ethanone Parent->Oxidation_Product2 [O] (Pyridine Oxidation)

Caption: Potential Degradation Pathways.

Part 4: Concluding Remarks

The stability of this compound is a critical parameter for its successful application in research and development. While this guide provides a framework for understanding and investigating its degradation, it is essential to perform stability studies under your specific experimental conditions. The information and protocols provided here are intended to be a starting point for developing robust and reliable experimental procedures.

References

  • Dall'Acqua, S., Miolo, G., Innocenti, G., & Caffieri, S. (2012). The Photodegradation of Quercetin: Relation to Oxidation. Molecules, 17(8), 8898–8907. [Link]

  • Organic Chemistry Portal. Synthesis of ketones by hydrolysis, deprotection, or oxidation. [Link]

  • Patel, Y., & Shah, N. (2014). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. Journal of Analytical Methods in Chemistry, 2014, 892013. [Link]

  • Shinde, N., et al. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390. [Link]

  • ResearchGate. Study on the photodegradation property of polyketones and their blends. [Link]

  • ARL Bio Pharma. (2020). Importance of Forced Degradation in Stability-Indicating Methods. [Link]

Sources

Technical Support Center: Optimizing Synthesis of 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important building block. Here, we will delve into the causality behind experimental choices, provide robust troubleshooting protocols, and offer insights gleaned from extensive experience in synthetic organic chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent and practical synthetic strategies commence with a readily available starting material, 3-acetylpyridine. The key transformation is the introduction of an amino group at the α-position to the carbonyl. Two common and effective routes are:

  • Halogenation followed by Amination: This involves the α-bromination of 3-acetylpyridine to yield 2-bromo-1-(pyridin-3-yl)ethanone, which is then converted to the desired primary amine. The Delépine reaction is a classic and reliable method for this amination step.[1][2][3]

  • Azide Introduction and Reduction: An alternative to direct amination is the introduction of an azide group, followed by reduction. This involves converting the α-bromo ketone to an α-azido ketone, which is then reduced to the primary amine. This method can sometimes offer cleaner reactions and avoid over-alkylation issues.

Q2: My reaction yields are consistently low. What are the likely causes?

A2: Low yields can stem from several factors throughout the synthetic sequence. Key areas to investigate include:

  • Incomplete α-bromination: The initial bromination of 3-acetylpyridine can be challenging. Ensure anhydrous conditions and the use of a suitable brominating agent.

  • Side reactions during amination: The α-bromo ketone is a reactive intermediate susceptible to side reactions. Over-alkylation to form secondary and tertiary amines is a common issue if using ammonia directly. The Delépine reaction helps to mitigate this by selectively forming the primary amine.[1][2]

  • Product instability: The free base form of 2-Amino-1-(pyridin-3-yl)ethanone is prone to self-condensation and degradation.[4] It is crucial to handle it as the hydrochloride salt, which is more stable.

  • Purification losses: The product is a salt and may have high water solubility. Losses can occur during aqueous work-ups and extractions.

Q3: I am observing multiple spots on my TLC analysis after the amination step. What are these impurities?

A3: The formation of multiple byproducts is a common challenge. The likely impurities include:

  • Unreacted 2-bromo-1-(pyridin-3-yl)ethanone: If the amination reaction did not go to completion.

  • Over-alkylated products: Diamine and triamine byproducts if direct amination with ammonia was attempted.

  • Hydrolysis product: 2-Hydroxy-1-(pyridin-3-yl)ethanone can form if water is present during the reaction or work-up.

  • Condensation products: The aminoketone product can undergo self-condensation, especially under basic conditions.

Q4: How can I effectively purify the final product, this compound?

A4: Purification of the hydrochloride salt requires careful consideration of its properties.

  • Crystallization: The most effective method for purifying the hydrochloride salt is crystallization. A common technique is to dissolve the crude salt in a minimal amount of a hot polar solvent, such as ethanol or methanol, and then allow it to cool slowly. Addition of a less polar co-solvent, like diethyl ether or isopropyl alcohol, can induce precipitation.

  • Washing: Washing the isolated crystals with a cold, less polar solvent can help remove residual impurities.

  • Column chromatography: While possible, chromatography of the free base on silica gel can be challenging due to its polarity and potential for decomposition. If necessary, a column can be run on the Boc-protected amine, followed by deprotection.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in α-Bromination of 3-Acetylpyridine Incomplete reaction, formation of di-brominated byproduct.Use a stoichiometric amount of a reliable brominating agent like pyridinium tribromide. Monitor the reaction closely by TLC. Work at a controlled temperature to minimize side reactions.
Formation of Multiple Products in Amination Over-alkylation with ammonia, side reactions of the α-bromo ketone.Employ the Delépine reaction using hexamethylenetetramine followed by acidic hydrolysis for a selective synthesis of the primary amine.[1][2][3] This avoids the common pitfalls of direct amination.
Product Decomposition During Work-up Instability of the free amine.[4]Perform the final hydrolysis of the Delépine salt under acidic conditions (e.g., ethanolic HCl) to directly isolate the stable hydrochloride salt. Avoid exposing the free amine to basic conditions for extended periods.
Difficulty in Product Isolation/Purification High polarity and water solubility of the hydrochloride salt.Minimize the use of water during work-up. Use salting-out techniques if an aqueous extraction is necessary. For purification, focus on recrystallization from alcohol/ether solvent systems.
Inconsistent Reaction Outcomes Variable quality of reagents or solvents, presence of moisture.Use freshly distilled solvents and high-purity reagents. Ensure all glassware is thoroughly dried before use, especially for the bromination and Delépine salt formation steps.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-1-(pyridin-3-yl)ethanone hydrobromide

This protocol outlines the α-bromination of 3-acetylpyridine.

  • Reaction Setup: To a solution of 3-acetylpyridine (1.0 eq.) in a suitable solvent such as glacial acetic acid or diethyl ether, add pyridinium tribromide (1.0-1.1 eq.) portion-wise at room temperature.

  • Reaction Execution: Stir the mixture at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation: Upon completion, the reaction mixture can be poured into ice water to precipitate the product. The solid is then filtered, washed with cold water, and dried under vacuum to yield 2-bromo-1-(pyridin-3-yl)ethanone hydrobromide.

Protocol 2: Delépine Reaction for this compound

This protocol details the conversion of the α-bromo ketone to the final product.[1][2][3]

  • Formation of the Hexamethylenetetramine Salt: Dissolve the 2-bromo-1-(pyridin-3-yl)ethanone hydrobromide (1.0 eq.) and hexamethylenetetramine (1.1 eq.) in a solvent mixture, typically chloroform/ethanol. Reflux the solution for 2-3 hours. The quaternary ammonium salt will precipitate out of the solution.

  • Hydrolysis to the Primary Amine Hydrochloride: Filter the salt and wash it with cold chloroform. Without further purification, suspend the salt in a mixture of concentrated hydrochloric acid and ethanol. Reflux the mixture for 4-6 hours.

  • Isolation of the Final Product: After cooling, the product, this compound, will crystallize out of the solution. Filter the solid, wash with cold ethanol and then diethyl ether, and dry under vacuum.

Visualizing the Workflow

Synthetic Pathway Diagram

Synthetic_Pathway Start 3-Acetylpyridine Intermediate 2-Bromo-1-(pyridin-3-yl)ethanone Start->Intermediate α-Bromination Product This compound Intermediate->Product Delépine Reaction

Caption: Synthetic route to the target compound.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield or Impure Product CheckBromination Check α-Bromination Step Start->CheckBromination CheckAmination Check Amination Step Start->CheckAmination CheckPurification Check Purification Start->CheckPurification BrominationTLC Incomplete reaction by TLC? CheckBromination->BrominationTLC AminationSideProducts Multiple spots on TLC? CheckAmination->AminationSideProducts PurificationLoss Difficulty isolating solid? CheckPurification->PurificationLoss IncreaseReagent Increase brominating agent/time BrominationTLC->IncreaseReagent UseDelepine Switch to Delépine reaction AminationSideProducts->UseDelepine Recrystallize Optimize recrystallization solvent PurificationLoss->Recrystallize

Caption: Decision tree for troubleshooting synthesis.

References

  • Synthesis and Characterization of N-(3-(8-bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide Derivatives. (2021). International Journal of Research in Engineering and Science (IJRES).
  • Delépine reaction. In Wikipedia. Retrieved from [Link]

  • Delépine Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. (2016). Loba Chemie. Retrieved from [Link]

  • Brandänge, S., & Rodriguez, B. (1988). A Convenient Route to 3-Pyrroline Utilizing the Delépine Reaction. Synthesis, 1988(05), 347-348.
  • Synthesis of α-amino ketones, aldehydes and derivatives. Organic Chemistry Portal. Retrieved from [Link]

  • Aminoaldehydes and aminoketones. In Wikipedia. Retrieved from [Link]

  • O'Brien, A. G., & Toste, F. D. (2021). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 19(1), 35-49.
  • Bottini, A. T., Dev, V., & Klinck, J. (1963). 2-Bromoallylamine. Organic Syntheses, 43, 6.
  • Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Organic Chemistry Portal. Retrieved from [Link]

  • Kumar, A., & Kumar, S. (2023). Synthesis of α-amino carbonyl compounds: a brief review. Russian Chemical Reviews, 92(4), RCR5067.
  • da Silva, J. G., de Souza, R. O., & Paixão, M. W. (2025). Direct Synthesis of α-Amino Ketones via Photochemical Nickel-Catalyzed Acyl–Aryl Cross-Coupling. ACS Omega.
  • Reddy, G. S., & Kumar, M. S. (2012). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation.
  • Preparation of 3-acetylpyridine. PrepChem.com. Retrieved from [Link]

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Common impurities in "2-Amino-1-(pyridin-3-yl)ethanone hydrochloride" and their removal

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this important synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity and success of your research.

Introduction: The Importance of Purity

This compound is a key building block in the synthesis of various pharmaceutical compounds. The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, decreased yields, and the formation of difficult-to-remove byproducts in subsequent synthetic steps. This guide will delve into the common impurities encountered during its synthesis and provide validated protocols for their effective removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my sample of this compound?

The impurity profile of this compound is largely dependent on the synthetic route employed. A prevalent method for its synthesis involves the amination of an α-haloketone precursor, typically 2-bromo-1-(pyridin-3-yl)ethanone. Based on this, the following are the most probable impurities:

  • Unreacted Starting Material: The presence of unreacted 2-bromo-1-(pyridin-3-yl)ethanone is a common issue. This can occur due to incomplete reaction kinetics or suboptimal reaction conditions.

  • Over-alkylation Products: If direct amination with ammonia is used, the primary amine product can act as a nucleophile and react further with the starting material to form secondary and tertiary amines. These are often challenging to separate from the desired product.

  • Phthalimide-related Byproducts: In cases where the Gabriel synthesis is employed, impurities such as phthalhydrazide can be generated during the hydrazinolysis step.[1][2] The separation of this solid byproduct can sometimes be incomplete.

  • Byproducts from Side Reactions: The synthesis of 2-aminopyridine derivatives can be complicated by side reactions such as dimerization or cyclization of reactive intermediates.[3]

  • Positional Isomers: Depending on the synthesis of the pyridine core, trace amounts of positional isomers, such as 2-Amino-1-(pyridin-2-yl)ethanone or 2-Amino-1-(pyridin-4-yl)ethanone, might be present.

dot graph "impurities" { layout=neato; node [shape=box, style=rounded, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"]; "2-Amino-1-(pyridin-3-yl)ethanone HCl" [width=4, color="#EA4335", fillcolor="#FFFFFF"]; "Unreacted 2-bromo-1-(pyridin-3-yl)ethanone" [width=3.5]; "Over-alkylation Products (Secondary/Tertiary Amines)" [width=4]; "Phthalimide Byproducts (e.g., Phthalhydrazide)" [width=4]; "Side Reaction Products (Dimers, Cyclized)" [width=4]; "Positional Isomers" [width=2.5];

}

Caption: Common Impurities in this compound.

Q2: My NMR spectrum shows unexpected peaks. How can I identify the impurities?

Identifying unknown peaks in your NMR spectrum requires a systematic approach. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful technique for this purpose.[4] By analyzing the mass-to-charge ratio (m/z) of the impurity peaks, you can propose potential molecular formulas. Further structural elucidation can be achieved through tandem mass spectrometry (MS/MS) and 2D NMR techniques (e.g., COSY, HSQC, HMBC).[4] Comparing the fragmentation patterns and NMR correlation signals with the structures of the potential impurities listed in Q1 will aid in their definitive identification.

Troubleshooting Guides

Issue 1: Low Purity After Synthesis - Removal of Unreacted Starting Material and Other Non-polar Impurities

Causality: The presence of unreacted 2-bromo-1-(pyridin-3-yl)ethanone and other non-polar byproducts often indicates an incomplete reaction or inefficient initial work-up. These impurities can interfere with subsequent reactions and are crucial to remove.

Solution: Recrystallization

Recrystallization is a highly effective method for purifying crystalline solids. The key is to select an appropriate solvent system where the desired product has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain soluble at all temperatures.[5]

Recommended Solvent System:

A mixture of Ethanol and Diethyl Ether has been found to be effective for the recrystallization of this compound. Ethanol is a good solvent for this polar compound, while diethyl ether acts as an anti-solvent to induce crystallization.

Step-by-Step Recrystallization Protocol:

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol. The solution should be near saturation.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add diethyl ether to the hot ethanolic solution until a slight turbidity persists.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Purity Assessment:

The purity of the recrystallized product should be assessed by High-Performance Liquid Chromatography (HPLC). A suitable method for analyzing aminopyridines involves using a C18 column with a mobile phase consisting of a gradient of acetonitrile and water with additives like formic acid or ammonium formate to ensure good peak shape.[6][7]

Parameter Condition
Column C18 reverse-phase, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Issue 2: Persistent Polar Impurities - Removal of Over-alkylation Products and Positional Isomers

Causality: Polar impurities such as over-alkylation products (secondary and tertiary amines) and positional isomers can be challenging to remove by simple recrystallization due to their similar solubility profiles to the desired product.

Solution: Flash Column Chromatography

Flash column chromatography is a more powerful purification technique for separating compounds with similar polarities. For basic amines like 2-Amino-1-(pyridin-3-yl)ethanone, it is often necessary to modify the mobile phase to prevent peak tailing and improve separation.[8]

Recommended Chromatographic Conditions:

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of Dichloromethane (DCM) and Methanol (MeOH) with a small percentage of a competing amine, such as triethylamine (TEA), is recommended.[8] A typical starting gradient would be 100% DCM, gradually increasing the percentage of MeOH containing 1% TEA.

Step-by-Step Flash Chromatography Protocol:

  • Column Packing: Prepare a silica gel column in the appropriate non-polar solvent (e.g., DCM).

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Begin elution with the initial mobile phase (e.g., 100% DCM with 1% TEA) and gradually increase the polarity by adding the more polar solvent (e.g., MeOH with 1% TEA).

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

  • Salt Formation: To obtain the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether) and bubble dry HCl gas through the solution, or add a solution of HCl in a compatible solvent.

dot graph "purification_workflow" { rankdir=LR; node [shape=box, style=rounded, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

}

Caption: Purification Workflow for 2-Amino-1-(pyridin-3-yl)ethanone HCl.

References

  • The Fascinating Chemistry of α‐Haloamides. PMC. [Link]

  • Recent progress in the chemistry of β-aminoketones. RSC Publishing. [Link]

  • The Gabriel Synthesis For Making Primary Amines. Master Organic Chemistry. [Link]

  • Synthesis method of 2-amino pyridine compounds.
  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. MDPI. [Link]

  • HPLC Separation of Aminopyridines in Non-Aqueous Mobile Phase. SIELC Technologies. [Link]

  • The Gabriel Synthesis of Primary Amines. Scribd. [Link]

  • Strategies in impurity profiling. ResearchGate. [Link]

  • Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt.
  • HPLC Methods for analysis of 4-Aminopyridine. HELIX Chromatography. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

  • Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Organic Chemistry Portal. [Link]

  • What is a good column choice for analysis of 4-aminopyridine (4-AP)? - WKB94222. Waters Knowledge Base. [Link]

  • Gabriel synthesis. Wikipedia. [Link]

  • mechanism of alpha-halogenation of ketones. YouTube. [Link]

  • Synthesis and members of 3-aminopyridin-2-one based fragment library. ResearchGate. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Synthetic Access to Aromatic α-Haloketones. MDPI. [Link]

  • Gabriel synthesis. Grokipedia. [Link]

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. NIH. [Link]

  • Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one. PubMed. [Link]

  • Development of a solvent selection guide for aldehyde-based direct reductive amination processes. ResearchGate. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Selecting a recrystallization solvent. YouTube. [Link]

  • Gabriel Synthesis. Chemistry LibreTexts. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

  • Isolation and Structure Characterization of related impurity in Olanzapine key starting material by LC/ESI-MS and NMR. Asian Journal of Research in Chemistry. [Link]

  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies. [Link]

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Technical Support Center: Troubleshooting Reactions with 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during chemical syntheses involving this versatile building block. Our aim is to provide in-depth, field-proven insights to ensure the success of your experiments.

Introduction

This compound is a key intermediate in the synthesis of a wide range of pharmaceutical compounds and other complex organic molecules. Its structure, featuring a primary amine, a ketone, and a pyridine ring, allows for a variety of chemical transformations. However, this multi-functionality can also present unique challenges in controlling reactivity and achieving desired outcomes. This guide provides a structured approach to troubleshooting common failed reactions, such as N-alkylation, acylation, and condensation reactions.

I. Troubleshooting Failed N-Alkylation Reactions

N-alkylation of the primary amine is a common reaction step. However, incomplete reactions, low yields, and the formation of side products are frequently encountered.

Question 1: My N-alkylation reaction with an alkyl bromide is not proceeding to completion, and I have a significant amount of unreacted starting material. What are the likely causes and how can I resolve this?

Answer:

Incomplete N-alkylation reactions with alkyl bromides are a common issue. Several factors could be contributing to this problem, primarily related to reaction conditions and reagent solubility.[1]

Potential Causes and Solutions:

  • Insufficient Reaction Concentration and Temperature: The reaction may require more forcing conditions. Running the reaction at a higher concentration in a high-boiling solvent like N,N-dimethylformamide (DMF) can be effective. Microwave-assisted heating can also significantly accelerate the reaction and improve yields. One study reported a significant yield increase from low single digits to around 40% by switching to DMF at 160°C in a microwave initiator.[1]

  • Poor Solubility of Reagents: If the starting material or the base (e.g., K₂CO₃) is not fully soluble in the chosen solvent (like acetone), the reaction will be slow or may not proceed at all.[1] Consider using a solvent in which all components are soluble, such as DMF or DMSO.

  • Reactivity of the Alkyl Bromide: Some alkyl bromides can be unreactive. To enhance their reactivity, you can add a catalytic amount of potassium iodide (KI). The iodide will displace the bromide to form a more reactive alkyl iodide in situ.[1]

  • Stoichiometry of the Alkylating Agent: Using a larger excess of the alkyl bromide (e.g., 3 equivalents instead of 2) can help drive the reaction to completion.[1]

Troubleshooting Workflow for Incomplete N-Alkylation:

start Incomplete N-Alkylation check_solubility Are all reagents soluble? start->check_solubility change_solvent Switch to DMF or DMSO check_solubility->change_solvent No check_conditions Are reaction conditions optimal? check_solubility->check_conditions Yes change_solvent->check_conditions increase_temp_conc Increase temperature and concentration (Consider microwave heating) check_conditions->increase_temp_conc No check_bromide_reactivity Is the alkyl bromide reactive enough? check_conditions->check_bromide_reactivity Yes increase_temp_conc->check_bromide_reactivity add_ki Add catalytic KI check_bromide_reactivity->add_ki No check_stoichiometry Is the stoichiometry of the alkylating agent sufficient? check_bromide_reactivity->check_stoichiometry Yes add_ki->check_stoichiometry increase_equivalents Increase equivalents of alkyl bromide check_stoichiometry->increase_equivalents No analyze_reaction Analyze reaction by LC-MS/TLC check_stoichiometry->analyze_reaction Yes increase_equivalents->analyze_reaction success Reaction complete analyze_reaction->success Improved failure Still incomplete, reconsider strategy analyze_reaction->failure No Improvement

Caption: Troubleshooting Decision Tree for Incomplete N-Alkylation.

Question 2: I am observing the formation of multiple products in my N-alkylation reaction. How can I improve the selectivity?

Answer:

The presence of multiple alkylated products suggests either over-alkylation (dialkylation of the primary amine) or reaction at other nucleophilic sites (the pyridine nitrogen or the enolizable ketone).

Potential Causes and Solutions:

  • Dialkylation: The initially formed secondary amine can be more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine.

    • Control Stoichiometry: Use a limited amount of the alkylating agent (closer to a 1:1 molar ratio).

    • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration, favoring mono-alkylation.

  • Pyridine N-Alkylation: The nitrogen on the pyridine ring can also be alkylated, especially under harsh conditions or with highly reactive alkylating agents.

    • Milder Conditions: Use lower temperatures and less reactive alkylating agents if possible.

    • Protecting Groups: In complex syntheses, consider protecting the primary amine before performing reactions on other parts of the molecule.

  • O-Alkylation: The ketone can enolize, and the resulting enolate can be alkylated.

    • Choice of Base: Use a non-nucleophilic, sterically hindered base to favor deprotonation of the amine over enolate formation.

II. Troubleshooting Failed Acylation Reactions

Acylation of the primary amine to form an amide is another fundamental transformation. Issues with this reaction often revolve around selectivity and reaction completion.

Question 3: My acylation reaction with acetic anhydride is producing a mixture of mono- and di-acylated products. How can I selectively synthesize the mono-acylated product?

Answer:

The formation of both mono- and di-acylated products is dependent on the reaction conditions. The initially formed amide can be further acylated to a di-imide, especially under forcing conditions.

Controlling Acylation Selectivity:

  • Reaction Temperature: Performing the acylation at room temperature generally favors the formation of the mono-acylated product (the amide).[2]

  • Reaction Time and Temperature: Heating the reaction mixture, for instance by refluxing in acetic anhydride, will promote the formation of the di-acylated product (the imide).[2]

Experimental Protocols for Selective Acylation:

ProductReagentsConditionsExpected OutcomeReference
Mono-acyl (Amide) 2-Amino-1-(pyridin-3-yl)ethanone, Acetic AnhydrideRoom temperature, 2 hoursSelective formation of the N-acetyl derivative.[2]
Di-acyl (Imide) 2-Amino-1-(pyridin-3-yl)ethanone, Acetic AnhydrideReflux, 40 minutesPredominant formation of the N,N-diacetyl derivative.[2]

III. Troubleshooting Failed Condensation Reactions

The ketone and the adjacent active methylene group in this compound can participate in various condensation reactions.

Question 4: I am attempting a condensation reaction, but the reaction is sluggish and gives a low yield. What factors should I consider?

Answer:

Condensation reactions, such as the Claisen-Schmidt condensation, can be sensitive to the choice of base, solvent, and temperature.[3]

Key Parameters for Optimization:

  • Base Selection: The choice of base is critical. Strong bases like KOH or LiOH are often used to generate the necessary enolate for the condensation. The optimal base and its concentration may need to be determined empirically.

  • Solvent System: The polarity of the solvent can significantly impact the reaction. A mixture of a polar protic solvent (like methanol) and water can be effective. The ratio of the solvents may need to be optimized.[3]

  • Temperature: The reaction may require heating to proceed at a reasonable rate. Refluxing is a common condition for these types of reactions.[3]

  • Work-up Procedure: The work-up is crucial for isolating the product. Acidic quenching is often necessary to neutralize the base and precipitate the product.[3]

Workflow for Optimizing Condensation Reactions:

start Low Yield in Condensation check_base Is the base appropriate? start->check_base screen_bases Screen different bases (KOH, LiOH) and concentrations check_base->screen_bases Uncertain check_solvent Is the solvent system optimal? check_base->check_solvent Yes screen_bases->check_solvent optimize_solvent Optimize solvent ratio (e.g., MeOH:H₂O) check_solvent->optimize_solvent Uncertain check_temp Is the reaction temperature sufficient? check_solvent->check_temp Yes optimize_solvent->check_temp increase_temp Increase temperature (e.g., to reflux) check_temp->increase_temp No check_workup Is the work-up procedure efficient? check_temp->check_workup Yes increase_temp->check_workup optimize_workup Optimize quenching and extraction steps check_workup->optimize_workup Inefficient analyze_product Analyze product purity and yield check_workup->analyze_product Efficient optimize_workup->analyze_product success Improved Yield analyze_product->success Improved failure Still low yield, reconsider reaction design analyze_product->failure No Improvement

Sources

Technical Support Center: Enhancing the Purity of 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of "2-Amino-1-(pyridin-3-yl)ethanone hydrochloride." This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of achieving high purity for this compound in your experimental work. Our approach is rooted in established chemical principles and field-proven techniques to ensure you can confidently obtain a product that meets the stringent requirements of your research.

Part 1: Troubleshooting Common Purification Challenges

This section addresses specific issues you may encounter during the purification of this compound, offering step-by-step guidance to resolve them.

Q1: My final product has a low and broad melting point. What are the likely impurities and how can I identify them?

A broad melting point is a classic indicator of impurities. The nature of these impurities largely depends on the synthetic route employed. For instance, in a typical synthesis involving the acylation of a pyridine derivative, you might encounter the following:

  • Unreacted Starting Materials: Residual 3-acetylpyridine or other precursors.

  • Over-alkylation or Di-acylation Products: Where multiple acyl groups have been added.

  • Byproducts from Side Reactions: Such as self-condensation products of the starting materials.

  • Solvent Residues: Trapped solvent molecules within the crystal lattice.

Identifying the Impurities:

A multi-pronged analytical approach is recommended to identify the impurities definitively:

  • Thin-Layer Chromatography (TLC): A quick and effective method to visualize the number of components in your sample. A pure sample should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your sample and can help resolve closely related impurities. A typical starting method for aminopyridines would involve a C18 column with a mobile phase of phosphate buffer and methanol.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can reveal the presence of unexpected peaks that do not correspond to the desired product, giving structural clues to the identity of the impurities.

  • Mass Spectrometry (MS): Can help in identifying the molecular weights of the impurities, further aiding in their structural elucidation.

Q2: I am experiencing low yield after recrystallization. How can I optimize this process?

Low yield during recrystallization is a common problem, often stemming from suboptimal solvent selection or procedural missteps. The goal is to find a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Step-by-Step Recrystallization Protocol:

  • Solvent Screening: Begin by testing the solubility of a small amount of your crude product in various solvents. A good solvent will dissolve the compound when hot but allow it to crystallize upon cooling.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent required to completely dissolve the crude product.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Cooling: Once crystals have started to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Table 1: Suggested Solvent Systems for Recrystallization of Aminoketone Hydrochlorides

Solvent/Solvent SystemRationale
Isopropanol/WaterIsopropanol is a good solvent for many organic salts, and the addition of water as an anti-solvent can induce crystallization.[2]
Methanol/Diethyl EtherDissolve in a minimum of hot methanol and add diethyl ether until the solution becomes turbid, then allow to cool.
Acetic Acid/WaterAcetic acid can be a good solvent for basic compounds like pyridines.[3]
EthanolA common solvent for the recrystallization of organic salts.

Troubleshooting "Oiling Out": If your compound separates as an oil rather than crystals, it may be due to the solution being too concentrated or cooling too quickly. Try reheating the solution, adding more solvent, and allowing it to cool more slowly.

Q3: Column chromatography is not providing adequate separation. What are my options?

When recrystallization is insufficient, column chromatography is the next logical step. For aminopyridine derivatives, which are basic, peak tailing can be a significant issue due to interactions with the acidic silica gel.

Flash Column Chromatography Protocol:

  • Stationary Phase Selection: Standard silica gel is common, but for basic compounds, neutral alumina or deactivated silica (treated with a base like triethylamine) can reduce tailing.

  • Mobile Phase Selection: Start with a non-polar solvent and gradually increase the polarity. A common system is a gradient of ethyl acetate in hexanes, often with a small amount (0.1-1%) of triethylamine added to the mobile phase to suppress tailing.

  • Slurry Packing: Pack the column with a slurry of the stationary phase in the initial mobile phase to ensure a homogenous packing.

  • Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Dry this and load it onto the top of the column.

  • Elution: Run the column, collecting fractions and analyzing them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Table 2: Suggested Mobile Phases for Column Chromatography of Aminopyridines

Stationary PhaseMobile Phase System
Silica GelHexanes/Ethyl Acetate with 0.5% Triethylamine
Silica GelDichloromethane/Methanol with 0.5% Triethylamine
Neutral AluminaHexanes/Ethyl Acetate

Workflow for Optimizing Chromatographic Separation

Caption: Troubleshooting workflow for column chromatography.

Q4: How can I efficiently remove acidic or basic impurities?

Acid-base extraction is a powerful technique to separate compounds based on their acidic or basic properties.[4][5] Since "this compound" is a salt of a basic compound, its solubility in aqueous and organic phases can be manipulated by adjusting the pH.

Acid-Base Extraction Protocol:

  • Dissolution: Dissolve the crude product in an organic solvent such as dichloromethane or ethyl acetate.

  • Basification: Transfer the organic solution to a separatory funnel and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate or dilute sodium hydroxide). This will neutralize the hydrochloride salt, converting it to the free base which will remain in the organic layer. Any acidic impurities will be extracted into the aqueous basic layer.

  • Separation: Separate the organic layer.

  • Acidification: To remove any neutral impurities, you can then extract the organic layer with an acidic aqueous solution (e.g., dilute HCl). The basic product will be protonated and move into the aqueous layer, leaving neutral impurities in the organic layer.

  • Isolation: The aqueous layer containing the purified product can then be basified, and the free base can be extracted back into an organic solvent. Evaporation of the solvent will yield the purified free base, which can be converted back to the hydrochloride salt if desired.

Diagram of Acid-Base Extraction Logic

Caption: Logic of purification by acid-base extraction.

Part 2: Frequently Asked Questions (FAQs)

  • Q: What is the most reliable method for assessing the final purity?

    • A: Quantitative HPLC is the gold standard for purity assessment in the pharmaceutical industry.[6] It provides accurate percentage purity and can detect even trace impurities. For routine checks, TLC is a quick and cost-effective option. ¹H NMR is also excellent for confirming the structure and identifying any residual solvents or obvious impurities.

  • Q: How should I store the purified "this compound" to prevent degradation?

    • A: As an aminoketone hydrochloride, the compound is relatively stable. However, to prevent potential degradation (e.g., oxidation or hydrolysis), it should be stored in a cool, dry, and dark place in a well-sealed container. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

  • Q: My purified compound has a slight yellow color. Is this an indication of impurity?

    • A: While the pure compound is expected to be a white to off-white solid, a slight yellow tint can sometimes be present due to minor impurities, often arising from oxidation. If the purity is confirmed to be high by other analytical methods (HPLC, NMR), this coloration may not be significant for many applications. If a completely colorless product is required, a treatment with activated charcoal during the recrystallization process can sometimes remove colored impurities.

  • Q: Is it possible to use the free base of the compound directly in my subsequent reactions?

    • A: Yes, depending on the reaction conditions. The hydrochloride salt is often preferred for its higher stability and crystallinity. If your reaction requires the free base, you can easily generate it from the hydrochloride salt by neutralizing it with a suitable base (e.g., sodium bicarbonate or triethylamine) and extracting it into an organic solvent, as described in the acid-base extraction protocol.

Part 3: Detailed Analytical and Purification Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Analysis
  • Plate Preparation: Use a silica gel TLC plate.

  • Spotting: Dissolve a small amount of your sample in a suitable solvent (e.g., methanol). Using a capillary tube, spot a small amount onto the baseline of the TLC plate.

  • Development: Place the plate in a developing chamber containing a suitable mobile phase (e.g., 9:1 Dichloromethane:Methanol).

  • Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp (254 nm). Calculate the Rf value for each spot.

Protocol 2: General HPLC Method for Purity Assessment
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL (Note: This is a general method and may require optimization for your specific sample.)

References

  • Elmkaddem, M. K., Fischmeister, C., Thomas, C. M., & Renaud, J.-L. (n.d.). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. The Royal Society of Chemistry. [Link]

  • Synthesis of aminopyridines and their application in “Click and Probing”. (2022). PMC. [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). alwsci. [Link]

  • Acid-Base Extraction. (n.d.). OCF. [Link]

  • Acid–base extraction. (n.d.). Wikipedia. [Link]

  • US Patent for Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride. (n.d.).
  • US Patent for Process for preparing 2-aminopyridine derivatives. (n.d.).
  • Dong, S., Yang, H., Xu, L., & Chen, X. (2019). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Physical Testing and Chemical Analysis Part B:Chemical Analgsis, 55(12), 1396-1400. [Link]

  • Japanese Patent for Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt. (n.d.).
  • Analysis of amino acids by high performance liquid chromatography. (n.d.). [Link]

  • 2-amino-3-hydroxypyridine and its preparation method and purification method. (n.d.). Eureka. [Link]

  • 3-Acetylpyridine. (n.d.). PubChem. [Link]

  • van de Put, M. W., Cains, T., & van Enckevort, W. J. P. (2015). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Radboud Repository. [Link]

  • Synthesis And Characterization Of New 2-amino pyridine Derivatives. (2020). ResearchGate. [Link]

  • Agilent Biocolumns Application Compendium - Amino Acid Analysis. (n.d.). Agilent. [Link]

  • Mohit Redhu. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

  • US Patent for Method for crystallization of amino acids. (n.d.).
  • US Patent for Preparation of form 1 ranitidine hydrochloride. (n.d.).

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Technical Support Center: Reaction Monitoring for 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals monitoring reactions involving 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride. It offers troubleshooting advice and frequently asked questions for both Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) methodologies.

Introduction

This compound is a key building block in pharmaceutical synthesis. Accurate monitoring of its reactions is crucial for optimizing yield, minimizing impurities, and ensuring the quality of the final product. This center is designed to address the common challenges encountered when using TLC and HPLC for this purpose, providing practical, field-tested solutions.

Part 1: Thin-Layer Chromatography (TLC) Monitoring

TLC is a rapid and cost-effective technique for qualitative reaction monitoring.[1][2] It allows for quick checks on the consumption of starting materials and the formation of products.

Frequently Asked Questions (FAQs) for TLC

Q1: What is a good starting solvent system for TLC analysis of this reaction?

A: A common starting point for polar, amine-containing compounds like 2-Amino-1-(pyridin-3-yl)ethanone on silica gel is a mixture of a relatively nonpolar solvent with a more polar one. Good starting combinations include:

  • Dichloromethane (DCM) : Methanol (MeOH) (e.g., 95:5 or 90:10 v/v)

  • Ethyl acetate (EtOAc) : Hexanes with a small amount of triethylamine (TEA) (e.g., 70:30 with 0.1-1% TEA)

  • Chloroform : Methanol (e.g., in a 95:5 ratio).[3]

The addition of a small amount of a basic modifier like triethylamine or ammonia can help to reduce tailing of the basic pyridine compound.[4]

Q2: My spots are streaking badly. What's causing this?

A: Streaking on a TLC plate can be due to several factors:[1][5]

  • Sample Overload: You may be spotting too much of your reaction mixture.[4][5] Try diluting your sample before spotting.

  • High Polarity: The compound is very polar and is interacting strongly with the silica gel. Adding a more polar solvent to your mobile phase or a basic modifier (like TEA) can help.

  • Inappropriate Solvent System: The chosen solvent system may not be suitable for your compound.[5] Experiment with different solvent polarities.

  • Compound Instability: The compound might be degrading on the acidic silica gel.[6]

Q3: I can't see any spots on my TLC plate after development. What should I do?

A: This is a common issue with several potential causes:

  • Insufficient Concentration: The concentration of your compound in the spotted sample may be too low.[5] Try spotting multiple times in the same location, allowing the solvent to dry between applications.[5]

  • UV Inactivity: 2-Amino-1-(pyridin-3-yl)ethanone and related structures are generally UV active due to the pyridine ring.[7] However, if your product is not, you will need to use a chemical stain for visualization.

  • Evaporation: The compound may have evaporated from the plate, especially if it is volatile and the plate was heated excessively for visualization.[8]

  • Solvent Level Too High: If the solvent level in the developing chamber is above your spotting line, the sample will dissolve into the solvent pool instead of migrating up the plate.[5]

Q4: How do I visualize the spots on the TLC plate?

A: Several methods can be used for visualization:

  • UV Light: As this compound contains a pyridine ring, it should be visible under short-wave UV light (254 nm) on a TLC plate containing a fluorescent indicator.[7][8]

  • Iodine Chamber: Placing the plate in a chamber with iodine crystals will often reveal organic compounds as brown spots.[8]

  • Potassium Permanganate (KMnO4) Stain: This stain is useful for compounds that can be oxidized, such as alcohols, aldehydes, and some amines.

  • Ninhydrin Stain: This is an excellent choice for visualizing primary and secondary amines, which will typically appear as purple or yellow spots upon heating.[9][10][11]

TLC Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Streaking Spots Sample overload, highly polar compound, inappropriate solvent system, compound instability on silica.[1][5]Dilute the sample, add a more polar solvent or a basic modifier (e.g., triethylamine) to the mobile phase, try a different solvent system, or consider using neutral alumina plates.[4]
Spots Tailing The sample is too concentrated, or there are strong interactions with the stationary phase.[12]Reduce the amount of sample spotted or add a competing base to the mobile phase.[12]
No Spots Visible Insufficient sample concentration, compound is not UV-active, sample washed off the plate.[5]Concentrate the sample or spot multiple times, use a chemical stain for visualization, ensure the solvent level in the chamber is below the spotting line.[5]
Rf Values Too High/Low The mobile phase is too polar or not polar enough.Adjust the solvent ratio. Increase the polar component to increase Rf values, or decrease it to lower them.
Uneven Solvent Front Improperly sealed developing chamber, uneven stationary phase coating.[5]Ensure the chamber is saturated with solvent vapor by using a filter paper wick and a tight-fitting lid. Use high-quality, pre-coated TLC plates.
Reactant and Product Spots Overlap Similar polarities of the compounds.[6]Try a different solvent system to improve separation. A 2D TLC experiment can also help to resolve the spots.[6]
Experimental Protocol: TLC Monitoring
  • Plate Preparation: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.

  • Sample Application: Dip a capillary tube into your reaction mixture and gently touch it to the origin line. Keep the spot as small as possible.[4] Also spot the starting material and a co-spot (both starting material and reaction mixture on the same spot) for comparison.

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the origin line.[5] Cover the chamber and allow the solvent to ascend the plate.

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots using a UV lamp and/or an appropriate chemical stain.[8]

  • Analysis: Compare the spots of the reaction mixture to the starting material. The disappearance of the starting material spot and the appearance of a new spot indicate product formation. Calculate the Retardation factor (Rf) for each spot.

TLC_Workflow A Prepare TLC Plate B Spot Reaction Mixture, Starting Material & Co-spot A->B C Develop Plate in Saturated Chamber B->C D Dry Plate & Mark Solvent Front C->D E Visualize under UV Light D->E F Apply Chemical Stain (if needed) E->F Spots not visible? G Analyze Results (Rf values, spot disappearance/appearance) E->G F->G HPLC_Troubleshooting_Flowchart Start Problem with Chromatogram Tailing Peak Tailing? Start->Tailing Resolution Poor Resolution? Tailing->Resolution No Tailing_Sol Adjust pH Add Competing Base Change Column Tailing->Tailing_Sol Yes Retention Retention Time Shift? Resolution->Retention No Resolution_Sol Optimize Selectivity (α) Increase Efficiency (N) Resolution->Resolution_Sol Yes Retention_Sol Check Pump & Flow Rate Equilibrate Column Longer Use Column Oven Retention->Retention_Sol Yes End Problem Resolved Retention->End No Tailing_Sol->End Resolution_Sol->End Retention_Sol->End

Sources

Validation & Comparative

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to HPLC Purity Analysis of 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). As a pivotal intermediate, its purity profile directly influences the quality, safety, and efficacy of the final drug product. Even trace-level impurities originating from the synthesis, degradation, or storage of this intermediate can carry through to the API, potentially altering its pharmacological activity or introducing toxicity. Consequently, a robust, validated, and sensitive analytical method for purity determination is not merely a quality control requirement but a cornerstone of drug safety assurance.

High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[1] This guide provides an in-depth comparison of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity assessment of this compound, explaining the scientific rationale behind the methodological choices and presenting supporting experimental data. We will explore the challenges inherent in analyzing this polar, basic compound and demonstrate how strategic column chemistry selection can overcome them.

The Analytical Challenge: Chromatographing a Polar Basic Compound

The molecular structure of 2-Amino-1-(pyridin-3-yl)ethanone presents specific challenges for traditional RP-HPLC:

  • High Polarity: The primary amine and pyridine ring make the molecule highly polar. This leads to weak retention on conventional hydrophobic stationary phases (like C18) when using mobile phases with high organic content, causing the analyte to elute near the solvent front where resolution from other polar impurities is poor.

  • Basic Nature: The primary amine (pKa ~7-8) and the pyridine nitrogen (pKa ~5) are basic. At neutral pH, these groups can interact with acidic residual silanol groups on the surface of silica-based stationary phases. This secondary interaction is a primary cause of significant peak tailing, which compromises peak integration, accuracy, and resolution.[2]

  • Aqueous Mobile Phases: To increase retention of this polar compound, highly aqueous mobile phases are required. However, traditional C18 phases can suffer from "phase collapse" or "dewetting" in mobile phases with very low organic content (<5%), leading to drastic and irreversible loss of retention.[3]

Our objective is to develop a method that provides robust retention, excellent peak symmetry, and high resolution from potential process-related impurities.

Experimental Workflow: A Self-Validating System

A reliable analytical method is underpinned by a workflow that ensures the system is performing correctly before any sample is analyzed. This is achieved through rigorous System Suitability Testing (SST).

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_sst Phase 2: System Validation cluster_analysis Phase 3: Analysis & Reporting A Mobile Phase Preparation & Degassing B Standard & Sample Solution Preparation C System Equilibration B->C Load onto Autosampler D System Suitability Testing (SST) (e.g., 5 replicate injections of Standard) C->D E Verify SST Criteria (Resolution, Tailing, %RSD, Plates) D->E F Inject Blank & Samples E->F Proceed if SST Passes G Data Acquisition & Integration F->G H Purity Calculation & Final Report G->H

Caption: High-level workflow for HPLC purity analysis.

System Suitability Testing (SST): The Foundation of Trust

Before commencing any analysis, the chromatographic system's fitness for purpose must be verified. SST is a non-negotiable part of any validated analytical procedure, as mandated by regulatory bodies like the USP and FDA.[4][5] It ensures that the equipment, reagents, and analytical operations constitute an integral system that is performing acceptably on the day of analysis.[6]

Key SST parameters include:

  • Precision/Repeatability: The relative standard deviation (%RSD) of the peak area from replicate injections (typically n=5 or 6) of a standard solution should be less than 2.0%.[7] This confirms the precision of the pump and injector.

  • Tailing Factor (T): The peak symmetry must be acceptable, with a tailing factor ideally ≤ 1.5 (and not more than 2.0). This indicates a lack of undesirable secondary interactions.[7][8]

  • Theoretical Plates (N): A measure of column efficiency. A high plate count (typically >2000) indicates sharp, narrow peaks, which are essential for resolving closely eluting impurities.

  • Resolution (Rs): The most critical parameter for an impurity profiling method. It measures the degree of separation between two adjacent peaks. A resolution of Rs ≥ 2.0 between the main analyte peak and the closest impurity is generally desired to ensure accurate quantitation.[7]

Method Comparison: Standard C18 vs. Phenyl-Hexyl Stationary Phase

To address the analytical challenges, we compare a standard C18 method with a method utilizing a Phenyl-Hexyl stationary phase, which offers an alternative separation mechanism.

Method A: Conventional Approach (Standard C18 Column)

This method represents a common starting point for many analyses. The goal is to achieve retention and acceptable peak shape by controlling the mobile phase pH.

Experimental Protocol: Method A

  • Column: Standard L1 C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 2.5 with H₃PO₄

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 40% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 265 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Mobile Phase A / Mobile Phase B (95:5)

  • Standard Concentration: 0.5 mg/mL

  • Sample Concentration: 1.0 mg/mL

Causality & Rationale:

  • Low pH (2.5): At this pH, the primary amine and pyridine nitrogen are fully protonated (R-NH₃⁺). More importantly, the acidic silanol groups (pKa ~3.5-4) on the silica surface are protonated and thus non-ionized, which significantly suppresses the electrostatic interactions that cause peak tailing.

  • C18 Stationary Phase: Provides general hydrophobic retention. However, for a polar analyte like this, retention may be modest, requiring a low starting percentage of organic modifier.

Method B: Alternative Selectivity Approach (Phenyl-Hexyl Column)

This method leverages a different stationary phase chemistry to improve selectivity and peak shape through alternative interactions.

Experimental Protocol: Method B

  • Column: Phenyl-Hexyl, 5 µm, 4.6 x 250 mm

  • Mobile Phase A: 20 mM Ammonium Formate buffer, pH adjusted to 3.0 with Formic Acid

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 45% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 265 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Mobile Phase A / Mobile Phase B (90:10)

  • Standard Concentration: 0.5 mg/mL

  • Sample Concentration: 1.0 mg/mL

Causality & Rationale:

  • Phenyl-Hexyl Phase: This phase provides not only hydrophobic interactions but also π-π interactions between the electron-rich phenyl rings of the stationary phase and the pyridine ring of the analyte.[9] This alternative retention mechanism can significantly improve selectivity for aromatic compounds and their related impurities.

  • Volatile Buffer: The use of ammonium formate makes this method compatible with mass spectrometry (LC-MS), which is invaluable for impurity identification.

  • Slightly Higher pH (3.0): Still well within the range to suppress silanol interactions while being optimal for the Phenyl-Hexyl phase.

Structures cluster_analyte Analyte cluster_impurity Potential Impurity Analyte Analyte_label 2-Amino-1-(pyridin-3-yl)ethanone Impurity_label 2-Chloro-1-(pyridin-3-yl)ethanone Impurity

Caption: Analyte and a potential synthesis-related impurity.

Comparative Data Analysis

The performance of both methods was evaluated using a spiked sample containing this compound and a known process impurity, 2-Chloro-1-(pyridin-3-yl)ethanone. The following table summarizes the key chromatographic performance parameters.

ParameterMethod A (Standard C18)Method B (Phenyl-Hexyl)Rationale for Performance
Retention Time (Analyte) 8.2 min10.5 minPhenyl-Hexyl phase provides stronger retention due to added π-π interactions.
Tailing Factor (Analyte) 1.61.1Reduced secondary interactions on the Phenyl-Hexyl phase result in a more symmetric peak.
Resolution (Rs) 1.93.5The alternative selectivity of the Phenyl-Hexyl phase significantly enhances separation from the impurity.
Theoretical Plates (N) 4,5008,200Better peak shape on the Phenyl-Hexyl column contributes to higher overall column efficiency.
SST %RSD (n=5) 0.45%0.38%Both methods demonstrate excellent system precision, well within the <2.0% limit.[7]

Beyond HPLC: Orthogonal Analytical Techniques

While HPLC is the primary method, employing an orthogonal technique (one with a different separation principle) can provide a more complete purity profile.

  • Capillary Electrophoresis (CE): An excellent technique for separating charged species like protonated amines. Its separation is based on charge-to-size ratio, offering a completely different selectivity compared to RP-HPLC.[10][11]

  • Supercritical Fluid Chromatography (SFC): A "green" chromatography technique that uses supercritical CO₂ as the primary mobile phase, drastically reducing organic solvent consumption.[10][12] It can offer unique selectivity for polar compounds.

  • Gas Chromatography (GC): Generally unsuitable for the analysis of the hydrochloride salt due to its non-volatile nature. However, GC-MS could be used to analyze for volatile organic impurities or after derivatization of the main analyte.[1]

Final Recommendation

For the routine purity analysis of this compound, a reversed-phase HPLC method utilizing a Phenyl-Hexyl stationary phase (Method B) is strongly recommended. The method's ability to leverage π-π interactions provides superior resolution and peak shape compared to a standard C18 column. This enhanced performance ensures greater accuracy and robustness, which are critical for quality control in a pharmaceutical development setting. The method's compatibility with mass spectrometry is an added advantage for impurity identification efforts. Adherence to a strict System Suitability Testing protocol is mandatory to guarantee the validity of all results generated.

References

  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. (2025). YouTube.
  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (2025). MicroSolv.
  • System Suitability for USP Methods - USP's Future Expect
  • System Suitability in HPLC Analysis. Pharmaguideline.
  • General Chapters: <621> CHROM
  • Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. (2025). Preprints.org.
  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. (2025).
  • Review on the modern analytical advancements in impurities testing. (2025). Advances in Analytic Science.
  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formul
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). Alwsci.com.
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom.
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews: A Journal of Pharmaceutical Science.
  • Technical Support Center: Purification of Polar Arom
  • A New View of Reversed Phase HPLC Selectivity. Element Lab Solutions.

Sources

A Comparative Guide to the Synthesis of 2-Amino-1-(pyridin-3-yl)ethanone Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Amino-1-(pyridin-3-yl)ethanone Hydrochloride

This compound is a critical building block in the synthesis of a variety of pharmacologically active molecules. Its structural motif, featuring a pyridine ring and an α-amino ketone functionality, is a key component in the development of therapeutic agents across diverse areas, including neuroscience and oncology. The efficient and scalable synthesis of this intermediate is therefore of paramount importance to the pharmaceutical industry. This guide will compare two distinct and prominent synthetic pathways to this valuable compound, providing detailed experimental protocols and a critical evaluation of their respective merits and drawbacks.

Route 1: α-Bromination of 3-Acetylpyridine Followed by the Delépine Reaction

This classical two-step approach leverages readily available starting materials and well-established named reactions. The synthesis begins with the α-bromination of 3-acetylpyridine to yield the reactive intermediate, 2-bromo-1-(pyridin-3-yl)ethanone. This is subsequently converted to the desired primary amine via the Delépine reaction, which involves the formation of a hexaminium salt followed by acidic hydrolysis.

Mechanistic Rationale

The initial bromination proceeds via an acid-catalyzed enolization of the ketone, followed by electrophilic attack by bromine. The subsequent Delépine reaction is a robust method for the synthesis of primary amines from alkyl halides.[1][2] It involves the S_N2 reaction of the α-bromo ketone with hexamethylenetetramine, a solid, non-hygroscopic, and stable reagent, to form a quaternary ammonium salt.[3] The final step is the hydrolysis of this salt under acidic conditions, which liberates the primary amine hydrochloride along with formaldehyde and ammonium chloride.[2]

Experimental Protocol

Step 1: Synthesis of 2-Bromo-1-(pyridin-3-yl)ethanone Hydrobromide

A solution of 3-acetylpyridine in a suitable solvent, such as glacial acetic acid or diethyl ether, is treated with elemental bromine, often with the addition of hydrobromic acid to facilitate the reaction and isolate the product as its hydrobromide salt. The reaction is typically performed at or below room temperature to control selectivity and minimize side reactions. The product, 2-bromo-1-(pyridin-3-yl)ethanone hydrobromide, often precipitates from the reaction mixture and can be isolated by filtration.

Step 2: Synthesis of this compound via Delépine Reaction

The 2-bromo-1-(pyridin-3-yl)ethanone hydrobromide is reacted with hexamethylenetetramine in a chlorinated solvent like chloroform or in an alcohol such as ethanol.[3] This leads to the formation of the corresponding hexaminium salt, which is typically insoluble and can be isolated by filtration. The purified salt is then subjected to hydrolysis by refluxing in a mixture of concentrated hydrochloric acid and ethanol. This process cleaves the hexamine cage, yielding the desired this compound.

Route 1: Bromination and Delépine Reaction 3-Acetylpyridine 3-Acetylpyridine 2-Bromo-1-(pyridin-3-yl)ethanone HBr 2-Bromo-1-(pyridin-3-yl)ethanone HBr 3-Acetylpyridine->2-Bromo-1-(pyridin-3-yl)ethanone HBr Br2, HBr Hexaminium Salt Hexaminium Salt 2-Bromo-1-(pyridin-3-yl)ethanone HBr->Hexaminium Salt Hexamethylenetetramine 2-Amino-1-(pyridin-3-yl)ethanone HCl 2-Amino-1-(pyridin-3-yl)ethanone HCl Hexaminium Salt->2-Amino-1-(pyridin-3-yl)ethanone HCl HCl, EtOH, H2O

Caption: Synthetic pathway via α-bromination and Delépine reaction.

Route 2: Synthesis from Nicotinic Acid via the Arndt-Eistert Homologation

This alternative pathway commences with the readily available and inexpensive nicotinic acid. The core of this strategy is the Arndt-Eistert reaction, a powerful method for the one-carbon homologation of carboxylic acids.[1][4] This multi-step sequence involves the conversion of nicotinic acid to its acid chloride, followed by reaction with diazomethane to form a diazoketone. Subsequent Wolff rearrangement in the presence of a nucleophile, followed by further functional group manipulations, would lead to the target α-amino ketone.

It is important to note that while the Arndt-Eistert reaction is a well-established method for carbon chain extension, its direct application to the synthesis of unprotected α-amino ketones can be challenging due to the reactivity of the amino group. Therefore, this route often involves the use of protecting groups or the introduction of the amino group at a later stage.

Mechanistic Rationale

The synthesis begins with the activation of nicotinic acid, typically by conversion to nicotinoyl chloride using reagents like thionyl chloride or oxalyl chloride. This is followed by the Arndt-Eistert synthesis, where the acid chloride reacts with diazomethane to form an α-diazoketone.[4] The key step is the Wolff rearrangement of the diazoketone, catalyzed by silver oxide or light, to generate a ketene intermediate. This highly reactive ketene can then be trapped with a suitable nucleophile. For the synthesis of the target molecule, this would be followed by the introduction of the amino group. A potential approach involves the conversion of the homologated acid to an α-bromo ketone, which can then be subjected to amination.

Hypothetical Experimental Protocol

Step 1: Synthesis of Nicotinoyl Chloride Hydrochloride

Nicotinic acid is reacted with an excess of thionyl chloride, often with a catalytic amount of dimethylformamide, to produce nicotinoyl chloride hydrochloride. The excess thionyl chloride is typically removed by distillation.

Step 2: Arndt-Eistert Homologation to form 3-Pyridylacetic Acid

The nicotinoyl chloride is reacted with diazomethane in an ethereal solution to form the corresponding diazoketone. (Caution: Diazomethane is toxic and explosive, and should be handled with extreme care by trained personnel using appropriate safety measures). The resulting diazoketone is then subjected to a Wolff rearrangement in the presence of water and a silver oxide catalyst to yield 3-pyridylacetic acid.

Step 3: Conversion to 2-Bromo-1-(pyridin-3-yl)ethanone

The 3-pyridylacetic acid would then need to be converted to the corresponding α-bromo ketone. This could potentially be achieved through conversion to the acid chloride followed by reaction with diazomethane and then HBr, or via other established methods for the conversion of carboxylic acids to α-halo ketones.

Step 4: Amination

The resulting 2-bromo-1-(pyridin-3-yl)ethanone can then be converted to this compound, for instance, via the Delépine reaction as described in Route 1, or through other amination methods such as reaction with ammonia or a protected amine equivalent followed by deprotection.

Route 2: Arndt-Eistert Homologation Nicotinic Acid Nicotinic Acid Nicotinoyl Chloride Nicotinoyl Chloride Nicotinic Acid->Nicotinoyl Chloride SOCl2 Diazoketone Diazoketone Nicotinoyl Chloride->Diazoketone CH2N2 3-Pyridylacetic Acid 3-Pyridylacetic Acid Diazoketone->3-Pyridylacetic Acid Ag2O, H2O (Wolff Rearrangement) Intermediate Steps Intermediate Steps 3-Pyridylacetic Acid->Intermediate Steps e.g., Bromination 2-Amino-1-(pyridin-3-yl)ethanone HCl 2-Amino-1-(pyridin-3-yl)ethanone HCl Intermediate Steps->2-Amino-1-(pyridin-3-yl)ethanone HCl Amination

Caption: Synthetic pathway via Arndt-Eistert homologation.

Comparative Analysis

ParameterRoute 1: Bromination & Delépine ReactionRoute 2: Arndt-Eistert Homologation
Starting Materials 3-AcetylpyridineNicotinic Acid
Reagent Safety & Handling Bromine is corrosive and toxic. Chloroform is a suspected carcinogen.[2]Diazomethane is highly toxic and explosive. Requires specialized handling.
Number of Steps 2-3 steps4+ steps
Scalability Generally scalable, though handling large quantities of bromine can be challenging.Limited by the hazards of diazomethane on a large scale.
Yield Moderate to good yields are typically reported for both steps.Can be variable, with the Wolff rearrangement being the critical step.
Atom Economy Poor, due to the formation of formaldehyde and ammonium chloride as byproducts in the Delépine reaction.[2]Also can be poor due to the multi-step nature and use of stoichiometric reagents.
Environmental Impact Use of halogenated solvents and bromine raises environmental concerns.The generation and use of diazomethane pose significant environmental and safety risks.

Discussion and Recommendations

Route 1 , the α-bromination of 3-acetylpyridine followed by the Delépine reaction, represents a more direct and industrially viable approach for the synthesis of this compound. The starting materials are commercially available, and the reactions, while requiring careful handling of bromine, are generally well-understood and scalable. The primary drawback of this route is its relatively low atom economy and the use of environmentally challenging reagents.

Route 2 , utilizing the Arndt-Eistert homologation of nicotinic acid, is a more elegant approach from a synthetic chemistry perspective, allowing for the construction of the carbon skeleton from a simple precursor. However, the significant safety hazards associated with the use of diazomethane make this route less practical for large-scale industrial production. While safer alternatives to diazomethane exist, they often add complexity and cost to the synthesis. This route may be more suitable for the synthesis of analogues or for smaller-scale research purposes where the handling of hazardous reagents can be more readily controlled.

For researchers and drug development professionals, the choice between these routes will depend on the specific project requirements. For process development and large-scale manufacturing, Route 1 is the more pragmatic and established choice , despite its environmental considerations. Efforts to optimize this route could focus on replacing hazardous solvents and improving the overall atom economy. For medicinal chemistry programs requiring rapid access to diverse analogues, the principles of Route 2 might be adapted, potentially employing safer homologation techniques to build complexity from simple pyridine building blocks.

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic pathways. The classical approach of α-bromination of 3-acetylpyridine followed by a Delépine reaction offers a direct and scalable, albeit less atom-economical, route. In contrast, a synthesis commencing from nicotinic acid and employing the Arndt-Eistert homologation presents a more complex but mechanistically interesting alternative, which is significantly hampered by the hazardous nature of diazomethane for large-scale applications. A thorough evaluation of the safety, scalability, cost, and environmental impact of each route is crucial for selecting the most appropriate synthetic strategy in a drug development setting.

References

  • Organic Chemistry Portal. Delépine Reaction. [Link]

  • Wikipedia. Delépine reaction. [Link]

  • Chemistry LibreTexts. Arndt-Eistert reaction. [Link]

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A Senior Application Scientist's Guide to Amino Ketone Building Blocks: A Comparative Analysis of 2-Amino-1-(pyridin-3-yl)ethanone Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indispensable Role of Amino Ketones in Modern Drug Discovery

In the landscape of medicinal chemistry, α-amino ketones are foundational synthons of immense value. Their bifunctional nature, possessing both a nucleophilic amine and an electrophilic ketone, renders them exceptionally versatile for constructing a diverse array of complex molecules and heterocyclic scaffolds.[1][2] These motifs are prevalent in numerous pharmaceutical agents, from antidepressants like bupropion to antiplatelet drugs such as Effient.[1] The strategic choice of an amino ketone building block can profoundly influence a synthetic route's efficiency, the resulting molecule's pharmacological properties, and its metabolic stability.

This guide provides an in-depth comparison of 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride with other key amino ketone building blocks. We will move beyond a simple catalog of properties to explore the causal relationships between structure, reactivity, and application, offering field-proven insights for researchers, scientists, and drug development professionals.

Focus Synthon: this compound

This compound is a highly valuable building block, distinguished by the presence of a pyridine-3-yl moiety. The pyridine ring is a privileged structure in drug discovery, often used as a bioisostere for phenyl rings to enhance solubility, modulate lipophilicity, and introduce hydrogen bonding capabilities, thereby improving pharmacokinetic profiles.[3][4][5]

The hydrochloride salt form is critical for the compound's utility. Primary α-amino ketones are often unstable and prone to self-condensation.[6] The protonation of the primary amine to form the hydrochloride salt effectively protects it, enhancing shelf-life, improving handling characteristics, and ensuring the synthon's integrity prior to use. The amine can be readily liberated in situ under basic conditions at the time of reaction.

Comparative Analysis: Structural Isomers and Alternative Heterocycles

The selection of a building block is a critical decision in a synthetic campaign. The subtle differences between isomers or alternative heterocyclic cores can lead to significant variations in reaction outcomes and final compound properties. Here, we compare our focus synthon against three pertinent alternatives: its 2- and 4-pyridyl isomers and an indole-based analogue.

  • 2-Amino-1-(pyridin-2-yl)ethanone: The nitrogen atom is adjacent to the ethanone substituent.

  • 2-Amino-1-(pyridin-4-yl)ethanone: The nitrogen atom is para to the ethanone substituent.

  • 2-Amino-1-(1H-indol-3-yl)ethanone: Features an indole core, a common scaffold in bioactive molecules.[7]

Below is a visualization of the structural differences between these key building blocks.

Caption: Chemical structures of the compared amino ketone building blocks.

Data Presentation: Physicochemical and Structural Properties

The following table summarizes key quantitative data for each building block, presented in their hydrochloride salt form for a consistent comparison.

Property2-Amino-1-(pyridin-3-yl)ethanone HCl2-Amino-1-(pyridin-2-yl)ethanone HCl2-Amino-1-(pyridin-4-yl)ethanone 2HCl2-Amino-1-(1H-indol-3-yl)ethanone HCl
CAS Number 93103-00-5[8]54100-13-1 (dihydrochloride)63468-45-1 (dihydrochloride)[9]2447-97-4[7]
Molecular Formula C₇H₉ClN₂O[8]C₇H₉ClN₂OC₇H₁₀Cl₂N₂O[9]C₁₀H₁₁ClN₂O
Molecular Weight 172.61 g/mol [8]172.61 g/mol 209.07 g/mol [9]210.66 g/mol
Topological Polar Surface Area 56 Ų[10]56 Ų[10]56 Ų68.8 Ų
Hydrogen Bond Donors 2[8]233
Hydrogen Bond Acceptors 3[8]332
Rotatable Bond Count 2[8]222
Comparative Insights: Reactivity and Synthetic Utility

The choice between these building blocks hinges on the desired electronic properties and the intended synthetic transformation.

  • Electronic Effects and Reactivity : The position of the nitrogen atom in the pyridine ring significantly alters the electrophilicity of the ketone carbonyl.

    • Pyridine-2-yl & Pyridine-4-yl : The nitrogen atom exerts a strong electron-withdrawing effect through resonance (conjugation), making the carbonyl carbon more electrophilic. This can accelerate reactions involving nucleophilic attack at the ketone. However, the basicity of the ring nitrogen can also lead to side reactions or complexation with metal catalysts. The 2-pyridyl isomer is also capable of acting as a bidentate ligand, which can be advantageous or disadvantageous depending on the desired reaction.

    • Pyridine-3-yl : The nitrogen atom's influence is primarily inductive and less pronounced than in the 2- and 4-positions. This results in a ketone with reactivity more akin to a standard substituted acetophenone, offering a balanced profile that avoids the potential complications of the more activated isomers.

    • Indole-3-yl : The indole nucleus is electron-rich, which can decrease the electrophilicity of the adjacent ketone compared to the pyridyl analogues. The indole N-H proton adds another layer of reactivity, potentially requiring a protection strategy in certain synthetic steps.

  • Application in Heterocycle Synthesis : These building blocks are gateways to important heterocyclic scaffolds. A primary application is the synthesis of imidazo[1,2-a]pyridines, a core motif in many therapeutic agents.

    • 2-Amino-1-(pyridin-yl)ethanones are ideal for constructing various fused nitrogen heterocycles. For example, reaction with a second aldehyde and an amine in a one-pot, three-component reaction can yield highly substituted imidazo[1,2-a]pyridines.[11] The choice of isomer directly dictates the final substitution pattern and the electronic nature of the resulting bicyclic system.

    • 2-Amino-1-(1H-indol-3-yl)ethanone is a precursor to β-carbolines and other indole-containing alkaloids, which exhibit a wide range of biological activities.

Experimental Protocols: A Practical Comparison

To provide a tangible comparison, we present a representative protocol for a common transformation: the synthesis of a 3-aroylimidazo[1,2-a]pyridine derivative. This workflow highlights the practical handling and reaction conditions for these types of building blocks.

G start Start Materials: - 2-Amino-1-(pyridin-3-yl)ethanone HCl - Substituted Acetophenone - Aromatic Aldehyde step1 Step 1: In-situ Chalcone Formation (Crossed Aldol Condensation) Reagents: Base (e.g., K2CO3), Solvent (e.g., DMF) Conditions: Heat (e.g., 150 °C) start->step1 One-Pot Reaction step2 Step 2: Michael Addition Free amine from the aminoketone attacks the chalcone. step1->step2 Intermediate forms step3 Step 3: Oxidative Cyclization Reagents: Cu(II) catalyst, Air (Oxidant) Forms the dihydropyridine intermediate. step2->step3 step4 Step 4: Aromatization Loss of H2O to form the final product. step3->step4 end_product Product: 3-Aroylimidazo[1,2-a]pyridine Derivative step4->end_product

Caption: General workflow for a one-pot synthesis of 3-aroylimidazo[1,2-a]pyridines.

Protocol: One-Pot, Three-Component Synthesis of a 3-Aroylimidazo[1,2-a]pyridine Derivative

This protocol is adapted from established methodologies for synthesizing N-fused imidazoles.[11]

Objective: To demonstrate the use of this compound in a multicomponent reaction.

Materials:

  • This compound (1.0 mmol)

  • Substituted acetophenone (e.g., 4-methoxyacetophenone) (1.0 mmol)

  • Aromatic aldehyde (e.g., benzaldehyde) (1.0 mmol)

  • Copper(II) chloride (CuCl₂) (0.2 mmol, 20 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (172.6 mg, 1.0 mmol), 4-methoxyacetophenone (150.2 mg, 1.0 mmol), benzaldehyde (106.1 mg, 1.0 mmol), CuCl₂ (26.9 mg, 0.2 mmol), and K₂CO₃ (276.4 mg, 2.0 mmol).

    • Causality Note: K₂CO₃ serves two crucial roles: it neutralizes the hydrochloride salt to liberate the free primary amine of the building block, and it acts as the base to catalyze the initial crossed-aldol condensation between the acetophenone and aldehyde to form the chalcone intermediate in situ.

  • Solvent Addition: Add 5 mL of DMF to the flask.

  • Reaction Execution: Place the flask in a preheated oil bath at 150 °C and stir the reaction mixture vigorously. The reaction is open to the air, which serves as the terminal oxidant for the cyclization step.

    • Expert Insight: This one-pot tandem approach is highly atom-economical. The reaction proceeds through an initial aldol condensation, followed by a Michael addition of the aminopyridine to the resulting chalcone, and finally a copper-catalyzed oxidative cyclization and aromatization.[11]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 12-18 hours.

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into 50 mL of ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the pure 3-aroylimidazo[1,2-a]pyridine product.

Self-Validation: The identity and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to validate the success of the protocol.

Conclusion and Strategic Recommendations

The selection of an amino ketone building block is a strategic decision with far-reaching implications for a drug discovery project.

  • This compound stands out as a versatile and reliable building block. Its balanced electronic profile avoids the hyper-reactivity and potential for metal chelation seen in its 2- and 4-isomers, making it a robust choice for a wide range of transformations, particularly in the synthesis of fused heterocyclic systems like imidazo[1,2-a]pyridines.

  • 2-Amino-1-(pyridin-2-yl)- and 2-Amino-1-(pyridin-4-yl)ethanone hydrochlorides are ideal when increased electrophilicity at the carbonyl is desired to drive a specific reaction. The 2-isomer offers unique potential as a chelating agent, which can be exploited in specific catalytic cycles.

  • 2-Amino-1-(1H-indol-3-yl)ethanone hydrochloride is the building block of choice when an electron-rich, hydrogen-bond-donating indole scaffold is the target pharmacophore, opening pathways to β-carboline and other natural product-like structures.

Ultimately, the optimal building block is dictated by the specific synthetic goal and the desired properties of the final molecule. This guide serves as a framework for making an informed, rational choice based on a deep understanding of the underlying chemical principles.

References

  • Vertex AI Search. (n.d.).
  • Royal Society of Chemistry. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (n.d.). Drug molecules consisting of b-aminoketone fragments. [Link]

  • Royal Society of Chemistry. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry. [Link]

  • PubMed. (2014). Continuous flow synthesis of α-halo ketones: essential building blocks of antiretroviral agents. [Link]

  • Wikipedia. (n.d.). Aminoaldehydes and aminoketones. [Link]

  • Journal of the American Chemical Society. (2024). Versatile, Modular, and General Strategy for the Synthesis of α-Amino Carbonyls. [Link]

  • RSC Publishing. (2022). Recent progress in the chemistry of β-aminoketones. [Link]

  • National Institutes of Health. (2024). Versatile, Modular, and General Strategy for the Synthesis of α-Amino Carbonyls. [Link]

  • MDPI. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. [Link]

  • Neuroquantology. (n.d.). SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. [Link]

  • ResearchGate. (2025). Synthesis of Beta‐Enaminoketones and Enaminoesters Catalyzed by Brønsted Acids Ammonium Chloride and Glycine Hydrochloride. [Link]

  • PubMed. (2021). Pyridones in drug discovery: Recent advances. [Link]

  • IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]

  • ResearchGate. (n.d.). Pyridones in drug discovery: Recent advances. [Link]

  • MDPI. (n.d.). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. [Link]

  • PubMed Central. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

  • Google Patents. (n.d.). CN102276526B - Synthesis method of 2-amino pyridine compounds.
  • PubMed Central. (n.d.). Recent progress in the chemistry of β-aminoketones. [Link]

  • PubMed Central. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. [Link]

  • PubChem. (n.d.). 2-Amino-1-pyridin-2-yl-ethanone. [Link]

  • Scribd. (n.d.). Flow Synthesis of 2 - (Methyl (Pyridin-2-Yl) Amino) Ethanol: An Experimental and Computational Study. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. [Link]

  • Journal of the Chemical Society, Dalton Transactions. (1990). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Studies on the Coupling of Substituted 2-Amino-1,3-oxazoles with Chloro-Heterocycles. [Link]

  • ResearchGate. (2025). ChemInform Abstract: One-Pot, Three Component Tandem Reaction of 2-Aminopyridines, Acetophenones and Aldehydes: Synthesis of 3-Aroylimidazo[1,2-a]pyridines. [Link]

  • ACS Publications. (2026). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. [Link]

  • PubMed. (2022). Synergistic Inhibitory Effects of Selected Amino Acids on the Formation of 2-Amino-1-methyl-6-phenylimidazo[4,5- b]pyridine (PhIP) in both Benzaldehyde- and Phenylacetaldehyde-Creatinine Model Systems. [Link]

  • PubMed Central. (2019). Effect of Different Amino Acids and Heating Conditions on the Formation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and Its Kinetics Formation Using Chemical Model System. [Link]

Sources

The Versatile Scaffold: A Comparative Guide to the Biological Activity of Compounds Derived from 2-Amino-1-(pyridin-3-yl)ethanone Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the identification and optimization of versatile chemical scaffolds are paramount. The privileged pyridin-3-yl motif, a bioisostere of the benzene ring, is a cornerstone in medicinal chemistry, lauded for its favorable pharmacokinetic properties and its capacity for hydrogen bonding interactions.[1] This guide delves into the rich biological activities of heterocyclic compounds that can be synthesized from the foundational building block, 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride . We will objectively compare the performance of these novel compounds against established alternatives, supported by experimental data, and provide detailed protocols for their evaluation. This analysis is tailored for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold for therapeutic innovation.

I. Antibacterial Agents: Challenging the Dominance of Oxazolidinones

The rise of antibiotic resistance necessitates the development of new classes of antibacterial agents. The oxazolidinone ring system, exemplified by Linezolid, is a critical tool in combating Gram-positive infections by inhibiting bacterial protein synthesis.[2] A promising avenue of research has been the modification of the oxazolidinone scaffold, particularly by replacing the B-ring of Linezolid with a pyridine heterocycle, leading to the synthesis of 3-(pyridine-3-yl)-2-oxazolidinone derivatives.[1]

Comparative Performance of Pyridin-3-yl-Oxazolidinones

A series of novel 3-(pyridine-3-yl)-2-oxazolidinone derivatives have demonstrated potent antibacterial activity against a range of Gram-positive bacteria, with performance comparable to, and in some aspects exceeding, that of Linezolid.[1]

CompoundS. aureus (ATCC 29213) MIC (µg/mL)S. epidermidis (ATCC 12228) MIC (µg/mL)E. faecalis (ATCC 29212) MIC (µg/mL)S. pneumoniae (ATCC 49619) MIC (µg/mL)B. subtilis (ATCC 6633) MIC (µg/mL)
21b 24421
21d 22211
21e 22421
21f 22211
Linezolid 22211
Data sourced from a study on 3-(pyridine-3-yl)-2-oxazolidinone derivatives.[1]

The data clearly indicates that compounds 21d and 21f exhibit antibacterial activity identical to that of Linezolid against the tested strains.[1] Furthermore, compound 21d demonstrated a significant advantage in its lower propensity to induce drug resistance in S. pneumoniae over a 15-day period compared to Linezolid.[3]

Mechanism of Action and Experimental Workflow

Oxazolidinones exert their antibacterial effect by binding to the 23S rRNA of the 50S ribosomal subunit, thereby inhibiting the initiation of protein synthesis.[2] The pyridin-3-yl moiety in the novel derivatives is hypothesized to enhance this interaction.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for assessing the in vitro antibacterial activity of synthesized compounds.

  • Preparation of Bacterial Inoculum:

    • Streak the test bacteria on a suitable agar plate (e.g., Mueller-Hinton agar) and incubate at 37°C for 18-24 hours.

    • Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in Mueller-Hinton broth to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in Mueller-Hinton broth in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add an equal volume of the prepared bacterial inoculum to each well of the microtiter plate.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

DOT Diagram: Synthesis and Evaluation of Pyridin-3-yl-Oxazolidinones

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start 2-Amino-1-(pyridin-3-yl)ethanone HCl Intermediate Key Intermediate (e.g., 3-aminopyridine derivative) Start->Intermediate Reduction/ Rearrangement Cyclization Cyclization to Oxazolidinone Core Intermediate->Cyclization Derivatization Side Chain Derivatization Cyclization->Derivatization Final_Compounds Pyridin-3-yl-Oxazolidinones Derivatization->Final_Compounds MIC_Assay MIC Determination (Broth Microdilution) Final_Compounds->MIC_Assay Resistance_Study Drug Resistance Induction Study Final_Compounds->Resistance_Study Linezolid Linezolid (Comparator) Linezolid->MIC_Assay Linezolid->Resistance_Study G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start 2-Amino-1-(pyridin-3-yl)ethanone HCl Condensation Condensation with Malononitrile & Aldehyde Start->Condensation Final_Compounds 2-Amino-3-cyanopyridines Condensation->Final_Compounds Anticancer_Screening Anticancer Screening (MTT Assay) Final_Compounds->Anticancer_Screening CA_Inhibition Carbonic Anhydrase Inhibition Assay Final_Compounds->CA_Inhibition

Sources

A Senior Application Scientist's Guide to Reference Standards and Analytical Validation for 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of a Key Starting Material

2-Amino-1-(pyridin-3-yl)ethanone hydrochloride is a pivotal chemical intermediate. Its structural significance lies in its role as a key starting material (KSM) or a potential process-related impurity in the synthesis of various active pharmaceutical ingredients (APIs).[1] Given its position in the synthetic pathway, the quality and purity of this compound directly impact the safety and efficacy of the final drug substance. Therefore, establishing a robust analytical control strategy, anchored by well-characterized reference standards and validated analytical methods, is not merely a regulatory formality but a scientific necessity.

This guide provides an in-depth comparison of reference standards and a comprehensive walkthrough of the analytical validation process for this compound. It is designed for researchers, analytical scientists, and drug development professionals who are tasked with ensuring the quality and consistency of this critical material.

Part 1: Selecting and Qualifying a Reference Standard

The foundation of any quantitative analysis is the reference standard. It is the benchmark against which all samples are measured.[2] The choice of a reference standard dictates the ultimate accuracy and reliability of the data generated.

Comparing Reference Standard Grades

Not all reference standards are created equal. They are categorized based on their level of characterization and traceability. The selection of an appropriate grade depends on the intended use, from early-stage development to final product release testing.

Reference Standard GradeDescriptionTypical Use CaseKey Considerations
Primary / Pharmacopeial Standard A substance that is widely acknowledged to have the highest purity and is accepted without reference to other standards. Often supplied by official bodies (e.g., USP, Ph. Eur.).System suitability, calibration of secondary standards, critical assays where traceability to an official source is required.Highest cost, limited availability. Purity is often assigned a value and is not re-tested by the user.
Certified Reference Material (CRM) A highly characterized material produced by an accredited body (e.g., ISO 17034), accompanied by a certificate providing property values, uncertainty, and traceability.[3][4]Calibration of analytical instruments, validation of methods, and quality control. Provides metrological traceability.[3]High degree of confidence in the assigned value and its uncertainty. Certificate of Analysis is comprehensive.
Secondary / In-house Standard A substance of established quality and purity, characterized against a primary standard. Also known as a working standard.Routine analysis, batch release testing, quality control.Must be thoroughly characterized (identity, purity, potency). Requires a comprehensive Certificate of Analysis and periodic re-qualification against the primary standard.
"For Research Use Only" (RUO) Grade A commercial-grade chemical with a stated purity, but without the extensive characterization or documentation of a formal reference standard.[5]Early-stage discovery, non-critical process checks, identification purposes.Not suitable for quantitative GMP analysis. Purity claims may not be independently verified.[5]
The Anatomy of a Trustworthy Certificate of Analysis (CoA)

A Certificate of Analysis is the passport for a reference standard. It provides the critical information needed to use the standard correctly and with confidence. For a KSM like this compound, a robust CoA is non-negotiable.

  • Identity Confirmation: Unambiguous confirmation of the chemical structure.

    • Methods: ¹H NMR, ¹³C NMR, Mass Spectrometry (MS).

    • Why: Ensures you are working with the correct molecule, preventing catastrophic errors downstream.

  • Purity Assignment: A quantitative measure of the main component.

    • Methods: HPLC-UV (as % area), Quantitative NMR (qNMR), or Mass Balance (100% - sum of all impurities).

    • Why: Purity is essential for calculating the potency or concentration of the standard, which is critical for accurate assay results. A purity value below 99.5% for a secondary standard warrants further investigation into the nature of the impurities.

  • Impurity Profile: Identification and quantification of impurities.

    • Methods: HPLC for organic impurities, GC for residual solvents, ICP-MS for elemental impurities, Karl Fischer for water content.

    • Why: Understanding the impurity profile is crucial as these impurities could be carried through the synthesis to the final API.[6] Any impurity present at a significant level (>0.10%) should be identified if possible.

  • Traceability and Certification: Statement of metrological traceability for CRMs.[4]

    • Why: This provides an unbroken chain of comparisons to national or international standards, ensuring the validity of the measurement.[3]

    • Why: Ensures the continued stability and fitness-for-use of the standard over its lifecycle.

G Figure 1: Workflow for Reference Standard Qualification cluster_0 Selection Phase cluster_1 Verification & Characterization Phase cluster_2 Finalization Phase A Define Intended Use (e.g., Assay, Impurity ID) B Source Potential Standards (Pharmacopeial, CRM, Commercial) A->B C Review Supplier CoA and Characterization Data B->C D Perform Identity Confirmation (NMR, MS, IR) C->D Standard Received E Determine Purity & Impurity Profile (HPLC, GC, KF) D->E F Assess Homogeneity (Multiple samples from same lot) E->F G Establish Stability (Accelerated & Real-Time Studies) F->G H Generate Internal CoA G->H Data Meets Acceptance Criteria I Assign Potency, Storage Conditions, and Retest Date H->I J Release as Qualified In-House Reference Standard I->J

Caption: Figure 1: Workflow for Reference Standard Qualification

Part 2: A Guide to Analytical Method Validation

Once a reliable reference standard is in place, the next step is to develop and validate an analytical method to quantify this compound and its potential impurities. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the workhorse technique for this type of analysis due to the compound's chromophore and polarity.

The validation process must demonstrate that the analytical procedure is suitable for its intended purpose, a principle thoroughly outlined in the ICH Q2(R2) guideline.[7][8]

Recommended HPLC-UV Method Protocol

This protocol serves as a robust starting point for method development and subsequent validation.

ParameterRecommended ConditionRationale / Justification
Column Reversed-Phase C18, 250 x 4.6 mm, 5 µmThe C18 stationary phase provides excellent retention for moderately polar compounds like our analyte. The dimensions offer a good balance between resolution and run time.
Mobile Phase A 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric AcidThe buffer controls the ionization state of the primary amine, ensuring a consistent retention time and symmetrical peak shape. A pH of 3.0 ensures the amine is fully protonated.
Mobile Phase B AcetonitrileA common, effective organic modifier for reversed-phase chromatography with good UV transparency.
Gradient 0-2 min: 5% B; 2-15 min: 5% to 60% B; 15-18 min: 60% B; 18-20 min: 60% to 5% B; 20-25 min: 5% BA gradient elution is necessary to elute the main analyte with a good peak shape while also separating it from potentially more or less polar impurities within a reasonable timeframe.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape.
Injection Volume 10 µLA typical volume that balances sensitivity with the risk of column overload.
Detection UV at 265 nmThe pyridinyl ketone moiety provides a strong UV chromophore. 265 nm is a representative wavelength that should provide good sensitivity for the analyte. A diode array detector (DAD) is recommended to assess peak purity.
Diluent Mobile Phase A / Water:Acetonitrile (95:5)The sample should be dissolved in a solvent that is weak enough to ensure good peak shape upon injection and strong enough to ensure solubility.
The Pillars of Validation: ICH Q2(R2) Parameters

The following validation characteristics must be assessed to prove the method is fit for purpose.[9]

G Figure 2: Interrelationship of Analytical Validation Parameters Method Validated Analytical Method Specificity Specificity Method->Specificity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Linearity Linearity Method->Linearity Range Range Method->Range LOQ Quantitation Limit (LOQ) Method->LOQ Robustness Robustness Method->Robustness Accuracy->Range Precision->Accuracy Precision->Range Linearity->Range LOQ->Accuracy LOQ->Precision

Caption: Figure 2: Interrelationship of Analytical Validation Parameters

Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradation products, or matrix components.[10]

  • Experimental Protocol:

    • Prepare and inject a solution of the diluent (blank) to ensure no interfering peaks are present.

    • Prepare a solution of the this compound reference standard.

    • If available, prepare solutions of known related impurities and spike them into the main analyte solution.

    • Subject a sample of the analyte to stress conditions (e.g., acid, base, peroxide, heat, light) to generate degradation products.

    • Analyze all samples by HPLC with a DAD detector.

  • Acceptance Criteria: The peak for the main analyte should be free from co-elution with any known impurity or degradation product. The resolution between the analyte peak and the closest eluting peak should be ≥ 2.0. Peak purity analysis (via DAD) should pass for the analyte peak in the presence of impurities and degradants.

Linearity demonstrates a direct proportional relationship between concentration and the analytical response over a defined range.[9]

  • Experimental Protocol:

    • Prepare a stock solution of the reference standard.

    • Perform serial dilutions to create at least five concentration levels spanning the expected working range. For an assay of a starting material, this range is typically 80% to 120% of the target concentration.

    • Inject each concentration in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration. The data should be visually inspected for linearity. The range is the interval between the upper and lower concentrations that have been shown to have acceptable linearity, accuracy, and precision.[10]

Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value and the value found.[11]

  • Experimental Protocol:

    • Accuracy is determined by spike recovery. Prepare a placebo or matrix solution.

    • Spike the matrix with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, 120%), with three replicate preparations at each level (for a total of 9 determinations).[11]

    • Analyze the samples and calculate the percentage recovery of the added analyte.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[7]

  • Experimental Protocol:

    • Repeatability (Intra-assay precision): Prepare a minimum of six independent samples at 100% of the target concentration. Analyze them on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for repeatability should be ≤ 2.0%. The %RSD for intermediate precision should also be ≤ 2.0%.

The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7] This is critical for methods used to control impurities.

  • Experimental Protocol:

    • Estimate the LOQ, often based on a signal-to-noise ratio of 10:1.

    • Prepare a solution of the analyte at the estimated LOQ concentration.

    • Inject this solution six times.

  • Acceptance Criteria: The precision (%RSD) for the six replicate injections at the LOQ should be ≤ 10%.

Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.[7]

  • Experimental Protocol:

    • Analyze a sample while making small, deliberate changes to method parameters, one at a time.

    • Typical variations include:

      • Mobile phase pH (± 0.2 units)

      • Column temperature (± 5 °C)

      • Flow rate (± 10%)

      • Mobile phase composition (e.g., % Acetonitrile ± 2%)

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits. The results of the assay should not be significantly impacted by the changes.

Conclusion

The analytical control of this compound is a foundational element in the quality assurance of any pharmaceutical product derived from it. This guide establishes a scientifically sound framework for this process. It begins with the critical selection and qualification of a reference standard, emphasizing the importance of a comprehensive Certificate of Analysis. It concludes with a detailed, practical approach to HPLC method validation, grounded in the authoritative principles of the ICH Q2(R2) guideline. By implementing this rigorous, data-driven strategy, researchers and drug developers can ensure the quality of this key intermediate, thereby safeguarding the integrity of the final drug substance and protecting patient safety.

References

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link][9]

  • IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link][7]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link][8]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link][11]

  • Pharma Talk. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link][10]

  • European Directorate for the Quality of Medicines & HealthCare. (2021). Certificate of analysis - FAQs. Retrieved from [Link][12]

  • National Institute of Standards and Technology. (2012). Certificate of Analysis - Standard Reference Material 3284. Retrieved from [Link][13]

  • Wikipedia. (n.d.). Certified reference materials. Retrieved from [Link][4]

  • PubChem. (n.d.). 3-Acetylpyridine. Retrieved from [Link][14]

  • Groman, A., Stolarczyk, E. U., & Mucha, M. (2019). Purity determination of the starting materials used in the synthesis of pharmaceutical substances. ResearchGate. Retrieved from [Link][15]

  • Pharmaceutical Technology. (2010). Drug Substance Starting Material Selection. Retrieved from [Link][1]

  • International Council for Harmonisation. (2018). ICH Q11 Questions & Answers – Selection & Justification of Starting Materials. Retrieved from [Link][6]

Sources

A Senior Application Scientist's Guide to the Synthesis of 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and cost-effective synthesis of key pharmaceutical intermediates is a cornerstone of successful project advancement. 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride is a valuable building block in the synthesis of various pharmacologically active compounds. This guide provides an in-depth technical comparison of two prominent synthetic routes to this intermediate, starting from the readily available 3-acetylpyridine. We will delve into the underlying chemical principles, provide detailed experimental protocols, and present a comprehensive cost-benefit analysis to inform your synthetic strategy.

Introduction to this compound

This compound is a key precursor for a range of pharmaceutical targets. The presence of the aminoketone moiety attached to a pyridine ring offers multiple points for further chemical modification, making it a versatile scaffold in drug discovery. The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in subsequent reaction steps. The selection of an optimal synthetic route is therefore a critical decision, balancing factors such as yield, cost, safety, and scalability.

Synthetic Strategies: An Overview

Two primary strategies for the synthesis of this compound from 3-acetylpyridine will be evaluated:

  • The α-Oximation Route: This method involves the conversion of the acetyl group to an oxime, followed by reduction to the primary amine.

  • The α-Halogenation/Amination Route (Delépine Reaction): This pathway proceeds through the halogenation of the α-carbon of the acetyl group, followed by amination using hexamethylenetetramine and subsequent hydrolysis.

The following sections will provide a detailed examination of each route, including mechanistic insights and step-by-step protocols.

Visualizing the Synthetic Pathways

To provide a clear visual representation of the two synthetic routes, the following diagrams have been generated using Graphviz.

G cluster_0 Route 1: α-Oximation cluster_1 Route 2: α-Halogenation/Amination (Delépine Reaction) A1 3-Acetylpyridine B1 α-Oximino-3-acetylpyridine A1->B1 Isoamyl nitrite, HCl/Ethanol C1 2-Amino-1-(pyridin-3-yl)ethanone B1->C1 Reduction (e.g., H2/Pd-C) D1 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride C1->D1 HCl A2 3-Acetylpyridine B2 2-Bromo-1-(pyridin-3-yl)ethanone A2->B2 N-Bromosuccinimide (NBS), Benzoyl peroxide C2 Hexamethylenetetraminium salt B2->C2 Hexamethylenetetramine D2 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride C2->D2 Acidic Hydrolysis (HCl/Ethanol)

Figure 1: Comparative workflow of the two main synthetic routes.

Route 1: The α-Oximation Pathway

This classical approach to synthesizing α-amino ketones leverages the reactivity of the α-carbon adjacent to the carbonyl group.

Mechanistic Insights

The reaction proceeds in two key stages:

  • α-Oximation: In the presence of an acidic catalyst, 3-acetylpyridine is treated with a nitrosating agent, such as isoamyl nitrite. The acid protonates the carbonyl oxygen, making the α-carbon more susceptible to electrophilic attack by the nitrosonium ion (NO+) generated from the nitrosating agent. Subsequent tautomerization leads to the formation of the α-oximino ketone.

  • Reduction: The oxime is then reduced to the corresponding primary amine. A variety of reducing agents can be employed, with catalytic hydrogenation (e.g., using hydrogen gas and a palladium-on-carbon catalyst) being a common and effective method, providing high yields and clean conversion.

Detailed Experimental Protocol

Step 1: Synthesis of α-Oximino-3-acetylpyridine

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve 3-acetylpyridine (1.0 eq.) in absolute ethanol.

  • Cool the solution in an ice bath and slowly add concentrated hydrochloric acid (1.1 eq.).

  • To the stirred solution, add isoamyl nitrite (1.2 eq.) dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure. The residue is then neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield the crude α-oximino-3-acetylpyridine, which can be purified by recrystallization.

Step 2: Reduction to 2-Amino-1-(pyridin-3-yl)ethanone and Salt Formation

  • Dissolve the α-oximino-3-acetylpyridine (1.0 eq.) in ethanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approximately 5-10 mol%).

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature for 6-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

  • To the filtrate, add a solution of hydrochloric acid in ethanol (prepared by bubbling HCl gas through cold ethanol or by careful addition of acetyl chloride to cold ethanol) until the pH is acidic.

  • The hydrochloride salt will precipitate out of the solution. The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound.

Route 2: The α-Halogenation/Amination (Delépine Reaction) Pathway

This route offers an alternative approach that avoids the use of potentially hazardous nitrosating agents and high-pressure hydrogenation.

Mechanistic Insights

This synthesis also involves a two-step process:

  • α-Halogenation: 3-acetylpyridine is first halogenated at the α-position. A common and effective reagent for this transformation is N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction proceeds via a radical mechanism to selectively introduce a bromine atom at the α-carbon.

  • Delépine Reaction: The resulting α-bromo ketone is then treated with hexamethylenetetramine. This leads to the formation of a quaternary ammonium salt. Subsequent acidic hydrolysis of this salt in an alcoholic solvent cleaves the hexamethylenetetramine moiety, yielding the primary amine hydrochloride directly. This one-pot hydrolysis and salt formation is a key advantage of the Delépine reaction.[1]

Detailed Experimental Protocol

Step 1: Synthesis of 2-Bromo-1-(pyridin-3-yl)ethanone

  • In a round-bottom flask fitted with a reflux condenser, dissolve 3-acetylpyridine (1.0 eq.) in a suitable solvent such as carbon tetrachloride or chloroform.

  • Add N-bromosuccinimide (1.1 eq.) and a catalytic amount of benzoyl peroxide (0.05 eq.).

  • Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Cool the reaction mixture and filter to remove the succinimide byproduct.

  • Wash the filtrate with a saturated sodium thiosulfate solution to remove any remaining bromine, followed by washing with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude 2-bromo-1-(pyridin-3-yl)ethanone, which can be used in the next step without further purification.

Step 2: Delépine Reaction and Formation of the Hydrochloride Salt

  • Dissolve the crude 2-bromo-1-(pyridin-3-yl)ethanone (1.0 eq.) in chloroform.

  • Add hexamethylenetetramine (1.1 eq.) to the solution and stir at room temperature for 24 hours. The quaternary ammonium salt will precipitate from the solution.

  • Collect the precipitate by filtration and wash with chloroform.

  • Suspend the salt in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature, and the product, this compound, will crystallize out.

  • Collect the crystals by filtration, wash with cold ethanol and then diethyl ether, and dry under vacuum.

Cost-Benefit Analysis

To provide a practical comparison, the following table summarizes the estimated costs and key performance indicators for each synthetic route on a laboratory scale (assuming a 10g final product scale). Prices are indicative and can vary based on supplier and purity.

ParameterRoute 1: α-OximationRoute 2: α-Halogenation/Amination (Delépine)Analysis
Starting Material 3-Acetylpyridine3-AcetylpyridineCommon starting material for both routes.
Key Reagents Isoamyl nitrite, HCl, Pd/C, H₂N-Bromosuccinimide (NBS), Benzoyl peroxide, Hexamethylenetetramine, HClRoute 1 requires a specialized nitrosating agent and a precious metal catalyst with high-pressure hydrogenation equipment. Route 2 utilizes more common and less hazardous reagents.
Solvents Ethanol, Diethyl EtherChloroform, Ethanol, Diethyl EtherBoth routes use common laboratory solvents. The use of chloroform in Route 2 requires careful handling due to its toxicity.
Estimated Reagent Cost/10g Product ~$50 - $80~$30 - $50Route 2 appears to be more cost-effective in terms of raw materials.
Overall Yield (Estimated) 60-75%70-85%The Delépine reaction route generally offers higher overall yields.
Reaction Time 18-24 hours28-32 hoursThe α-oximation route is slightly faster.
Safety Considerations Use of a potentially explosive nitrosating agent and high-pressure hydrogenation.Use of a lachrymatory α-bromo ketone intermediate and toxic chloroform.Both routes have safety considerations that require appropriate handling and personal protective equipment. The hazards in Route 1 (explosion and high pressure) are arguably more severe for inexperienced personnel.
Scalability High-pressure hydrogenation can be a bottleneck for scaling up without specialized equipment.The Delépine reaction is generally considered scalable.Route 2 is likely more amenable to scale-up in a standard laboratory or pilot plant setting.
Purification Recrystallization of the oxime and precipitation of the final salt.Filtration of the intermediate salt and crystallization of the final product.Both routes involve straightforward purification steps.

Conclusion and Recommendation

Both the α-oximation and the α-halogenation/amination (Delépine) routes provide viable pathways for the synthesis of this compound from 3-acetylpyridine.

The α-Oximation Route is a well-established method that can provide good yields. However, it involves the use of a potentially hazardous nitrosating agent and requires access to high-pressure hydrogenation equipment, which may not be readily available in all laboratory settings. The cost of the palladium catalyst also contributes to the overall expense.

The α-Halogenation/Amination (Delépine) Route presents a more cost-effective and operationally simpler alternative. It avoids the need for high-pressure equipment and utilizes readily available and less expensive reagents. While it involves the handling of a lachrymatory intermediate and a toxic solvent, these are manageable with standard laboratory safety protocols. The higher overall yield and easier scalability make this route particularly attractive for larger-scale preparations.

Recommendation: For most laboratory and pilot-scale syntheses, the α-Halogenation/Amination (Delépine) Route is recommended due to its lower cost, higher yield, and greater operational simplicity. However, the choice of synthesis will ultimately depend on the specific resources, expertise, and safety infrastructure available to the research team.

References

  • Organic Syntheses, Coll. Vol. 4, p.5 (1963); Vol. 34, p.1 (1954).
  • M. Delépine, Bull. Soc. Chim. Fr. 1895, 13, 352-361.
  • Organic Chemistry Portal. Delépine Reaction. [Link][1]

Sources

A Comparative Spectroscopic Guide to 2-Amino-1-(pyridin-3-yl)ethanone Hydrochloride and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide offers an in-depth spectroscopic comparison of 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride, a pivotal building block in pharmaceutical synthesis, and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive analysis of the key spectroscopic features that define this class of compounds, supported by experimental data from closely related molecules and established spectroscopic principles.

Introduction

This compound is a bifunctional molecule incorporating a pyridine ring, a ketone, and a primary amine. This unique combination of functional groups makes it a versatile precursor in the synthesis of a wide array of biologically active compounds. Understanding its structural and electronic properties through spectroscopic analysis is paramount for its effective utilization in research and development. This guide will delve into the characteristic signals and patterns observed in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) of the title compound and its analogs. By examining the influence of substituent positioning and functional group modifications, we aim to provide a robust framework for the spectroscopic identification and characterization of this important class of molecules.

Molecular Structures for Comparison

For this guide, we will focus on the spectroscopic characteristics of our target compound, This compound (1) , and compare it with its key structural analogs: 3-Acetylpyridine (2) and 2-Amino-5-chloropyridine (3) . This selection allows for a systematic evaluation of the spectroscopic contributions of the aminomethyl ketone group, the position of the acetyl group on the pyridine ring, and the influence of an additional substituent on the pyridine ring.


}

Figure 1: Molecular structures of the target compound and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum of This compound (1) is expected to be complex due to the presence of the pyridine ring protons and the aminomethyl protons. The hydrochloride form will influence the chemical shifts, particularly of the protons on the pyridine ring and the amino group, due to protonation of the pyridine nitrogen and the amino group.

In a deuterated solvent like DMSO-d₆, the following signals are anticipated for compound 1 :

  • Pyridine Protons: Four distinct signals in the aromatic region (typically δ 7.5-9.0 ppm). The proton at the 2-position of the pyridine ring is expected to be the most downfield due to its proximity to the protonated nitrogen and the electron-withdrawing acetyl group. The other three protons at the 4, 5, and 6-positions will exhibit characteristic splitting patterns (doublet, triplet, or doublet of doublets) based on their coupling with adjacent protons.

  • Methylene Protons (-CH₂-): A singlet in the region of δ 4.0-4.5 ppm. The deshielding effect of the adjacent carbonyl group and the protonated amino group will cause this downfield shift.

  • Amino Protons (-NH₃⁺): A broad singlet in the region of δ 8.0-9.0 ppm, which is exchangeable with D₂O. The broadness is due to quadrupolar relaxation and exchange with the solvent.

For comparison, the ¹H NMR spectrum of 3-Acetylpyridine (2) would show similar signals for the pyridine protons, but the methyl protons of the acetyl group would appear as a sharp singlet around δ 2.6 ppm. The absence of the aminomethyl group simplifies the spectrum significantly.

Compound Pyridine H-2 Pyridine H-4, H-5, H-6 -CH₂- -NH₃⁺ -CH₃
1 (Expected) ~ δ 9.0 ppmδ 7.5-8.8 ppm~ δ 4.2 ppm~ δ 8.5 ppm (broad)-
2 (Experimental) δ 9.01 ppmδ 8.80, 8.25, 7.50 ppm--δ 2.63 ppm

Table 1: Comparative ¹H NMR Chemical Shifts (ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule.

For This compound (1) , the following signals are expected:

  • Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 190-200 ppm.

  • Pyridine Carbons: Five distinct signals in the aromatic region (δ 120-155 ppm). The carbons directly attached to the nitrogen and the acetyl group will be the most deshielded.

  • Methylene Carbon (-CH₂-): A signal around δ 45-55 ppm, shifted downfield by the adjacent carbonyl and amino groups.

In 3-Acetylpyridine (2) , the carbonyl carbon appears at approximately δ 196.9 ppm, and the methyl carbon is observed around δ 26.7 ppm. The pyridine carbon signals will be in a similar range to those expected for compound 1 .

Compound C=O Pyridine Carbons -CH₂- -CH₃
1 (Expected) ~ δ 195 ppmδ 125-155 ppm~ δ 50 ppm-
2 (Experimental) δ 196.9 ppmδ 153.8, 149.5, 135.5, 133.2, 123.7 ppm-δ 26.7 ppm

Table 2: Comparative ¹³C NMR Chemical Shifts (ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The spectrum of This compound (1) will be characterized by the vibrational modes of the aminium ion, the carbonyl group, and the pyridine ring.


}

Figure 2: Generalized workflow for FT-IR analysis.

Key expected vibrational bands for compound 1 include:

  • N-H Stretching (Aminium): A broad band in the region of 3000-2500 cm⁻¹, characteristic of a primary amine salt. This is due to the asymmetric and symmetric stretching vibrations of the -NH₃⁺ group.

  • C=O Stretching: A strong, sharp absorption band around 1680-1700 cm⁻¹. The conjugation with the pyridine ring may slightly lower this frequency compared to a simple aliphatic ketone.

  • N-H Bending (Aminium): A medium to strong band around 1600-1500 cm⁻¹.

  • C=C and C=N Stretching (Pyridine): Several bands in the 1600-1400 cm⁻¹ region.

  • C-H Stretching (Aromatic): Weak to medium bands above 3000 cm⁻¹.

For comparison, the FT-IR spectrum of 3-Acetylpyridine (2) would show a strong C=O stretch around 1690 cm⁻¹ and the characteristic pyridine ring vibrations. The broad N-H stretching of the aminium salt would be absent. The spectrum of 2-Amino-5-chloropyridine (3) would exhibit the characteristic N-H stretching of a primary amine (two sharp peaks around 3400-3200 cm⁻¹) and pyridine ring vibrations. A detailed study on 2-amino-5-chloropyridine has reported N-H stretching bands at 3425 and 3318 cm⁻¹ and pyridine ring stretching at 1608 cm⁻¹.

Functional Group Compound 1 (Expected, cm⁻¹) Compound 2 (Experimental, cm⁻¹)[1] Compound 3 (Experimental, cm⁻¹)
N-H Stretch 3000-2500 (broad)-3425, 3318
C-H Stretch (Aromatic) > 3000> 30003062
C=O Stretch 1680-17001690-
Pyridine Ring Stretch 1600-14001580, 1470, 14201608, 1478, 1436
N-H Bend 1600-1500-1626

Table 3: Comparative FT-IR Vibrational Frequencies (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring is the primary chromophore in these compounds. Pyridine itself exhibits two main absorption bands: a strong π → π* transition around 200-220 nm and a weaker n → π* transition around 250-270 nm[2].

For This compound (1) , the presence of the acetyl group and the amino group, along with the protonation of the pyridine nitrogen, will influence the position and intensity of these absorption bands. The acetyl group, being a conjugating substituent, is expected to cause a bathochromic (red) shift of the π → π* transition. The protonation of the pyridine nitrogen generally causes a hypsochromic (blue) shift of the n → π* transition, as the non-bonding electrons on the nitrogen are no longer available for excitation.

The UV-Vis spectrum of 3-Acetylpyridine (2) in an acidic medium would be expected to be very similar to that of compound 1 , as the primary chromophore is the protonated 3-acetylpyridinium moiety. A study on various pyridine derivatives has shown that the absorption maxima are sensitive to substitution patterns[3].

Compound λ_max (π → π) (Expected)λ_max (n → π) (Expected)
1 (in acidic media) ~210-230 nm~260-280 nm
2 (in acidic media) ~210-230 nm~260-280 nm

Table 4: Expected UV-Vis Absorption Maxima (nm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its structural identification. For This compound (1) , the mass spectrum would be obtained for the free base, 2-Amino-1-(pyridin-3-yl)ethanone (Molecular Weight: 136.15 g/mol ).

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 136. Key fragmentation pathways would involve:

  • Alpha-cleavage: Cleavage of the bond between the carbonyl group and the pyridine ring, leading to a pyridinoyl cation (m/z = 106) or an aminomethyl radical.

  • Alpha-cleavage: Cleavage of the bond between the carbonyl group and the aminomethyl group, leading to a CH₂NH₂⁺ fragment (m/z = 30) and a pyridinoyl radical.

  • Loss of CO: Fragmentation of the pyridinoyl cation (m/z = 106) by loss of carbon monoxide to give a pyridyl cation (m/z = 78).

The mass spectrum of 3-Acetylpyridine (2) (Molecular Weight: 121.14 g/mol ) shows a strong molecular ion peak at m/z = 121. The base peak is at m/z = 106, corresponding to the loss of a methyl radical. Another significant peak is observed at m/z = 78, resulting from the loss of CO from the [M-CH₃]⁺ fragment[1].


}

Figure 3: Postulated key fragmentation pathways in EI-MS.

Compound Molecular Ion (M⁺) Key Fragments (m/z)
1 (Free Base) 136106, 78, 30
2 121106, 78

Table 5: Key Ions in Mass Spectrometry.

Experimental Protocols

Detailed, step-by-step methodologies for acquiring the spectroscopic data are crucial for reproducibility and data integrity.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data with an appropriate line broadening factor (e.g., 0.3 Hz).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • Use a sufficient number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Process the data with a line broadening factor of 1-2 Hz.

FT-IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, prepare a Nujol mull.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the KBr pellet/Nujol.

    • Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 32) to improve the signal-to-noise ratio.

    • Process the data to obtain a transmittance or absorbance spectrum.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable UV-transparent solvent (e.g., ethanol, water, or 0.1 M HCl). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Record a baseline spectrum with the solvent-filled cuvettes.

    • Record the sample spectrum over the desired wavelength range (e.g., 200-400 nm).

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 10-200).

Conclusion

The spectroscopic characterization of this compound and its analogs reveals a rich interplay of electronic and structural effects. Each spectroscopic technique provides a unique piece of the structural puzzle. NMR spectroscopy elucidates the precise connectivity and chemical environment of the atoms, FT-IR confirms the presence of key functional groups, UV-Vis spectroscopy probes the electronic structure of the conjugated system, and mass spectrometry provides the molecular weight and fragmentation patterns. By comparing the spectra of the target compound with those of its analogs, a deeper understanding of the structure-spectra relationship can be achieved, which is invaluable for the quality control, reaction monitoring, and structural confirmation in the synthesis and application of these important pharmaceutical intermediates.

References

  • SIELC Technologies. UV-Vis Spectrum of Pyridine.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Yamin, M., & Fuoss, R. M. (1949). Ultraviolet Absorption Spectra of Some Pyridine Derivatives. Journal of the American Chemical Society, 71(11), 3810–3811. [Link]

  • NIST. (n.d.). 3-Acetylpyridine. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Arjunan, V., Santhanam, R., & Mohan, S. (2010). Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amino-6-chloropyridine. Indian Journal of Pure & Applied Physics, 48, 235-243. [Link]

Sources

A Researcher's Guide to Sourcing 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride: A Comparative Quality Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the quality of starting materials is paramount. The integrity of your research, the validity of your results, and the success of your synthetic pathways are all directly linked to the purity and consistency of your chemical reagents. This guide provides a comprehensive framework for evaluating and comparing suppliers of 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride, a key building block in the synthesis of various pharmaceutical compounds.

As Senior Application Scientists, we understand that sourcing is not merely a procurement task; it is the first critical step of the experimental process. This guide is structured to empower you with the technical knowledge and practical steps to confidently select a supplier and validate the quality of this crucial reagent. We will move beyond simple catalog comparisons to an in-depth analysis of quality control, complete with supporting experimental protocols.

The Critical First Step: Supplier Vetting and Documentation Analysis

Before any in-house analysis begins, a thorough evaluation of the supplier's documentation is essential. This initial screening can save considerable time and resources by identifying reputable and transparent suppliers. A key document in this process is the Certificate of Analysis (CoA).

A CoA is a batch-specific document that verifies the product's identity and quality, ensuring it meets predetermined specifications.[1][2][3] It is a testament to the manufacturer's quality control procedures.

Key Information to Scrutinize on a Certificate of Analysis:

  • Product Identification: Ensures you are receiving the correct material. This includes the chemical name, CAS number (209978-65-4), and batch/lot number.

  • Physical Properties: Data such as melting point and appearance provide a preliminary check for gross impurities.

  • Purity Determination: The CoA must specify the analytical method used for purity assessment (e.g., HPLC, GC) and the resulting purity value.[1][3]

  • Identity Confirmation: Methods like ¹H NMR or Mass Spectrometry should be used to confirm the chemical structure.

  • Signature of Authorized Personnel: A signature from the quality assurance or quality control department lends authenticity to the document.[3][4][5]

The following diagram illustrates a recommended workflow for initial supplier evaluation:

A Identify Potential Suppliers B Request Batch-Specific Certificate of Analysis (CoA) A->B C Analyze CoA for Completeness and Clarity B->C D Does CoA include Purity (HPLC) and Identity (NMR/MS) data? C->D Evaluation E Shortlist Supplier for In-House QC D->E Yes F Reject Supplier or Request More Data D->F No A Prepare Sample Solution (0.1 mg/mL) B Set Up HPLC Method (C18 Column, Gradient Elution) A->B C Inject Sample B->C D Acquire Chromatogram (UV Detection) C->D E Integrate Peaks and Calculate Area % D->E F Assess Purity E->F

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride. As drug development professionals, our responsibility extends beyond discovery and synthesis to include the safe management and disposal of all chemical entities, ensuring the protection of our personnel and the environment. This guide is structured to provide not just a protocol, but a framework for understanding the critical reasoning behind each procedural step, grounded in regulatory standards and chemical safety principles.

Hazard Identification and Compound Profile

Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. This compound is an organic compound whose hazards necessitate careful management. While a specific, comprehensive toxicological profile may not be widely published, data from structurally similar aminopyridine and aminoketone compounds, along with supplier safety data sheets (SDS), allow for a robust hazard assessment.

The primary hazards are associated with irritation and potential toxicity.[1][2][3] The hydrochloride salt form suggests good water solubility, which increases its potential for mobility in aquatic environments if improperly discarded.[2]

Property Information Source(s)
Chemical Name This compoundN/A
Synonyms Ethanone, 2-aMino-1-(3-pyridinyl)-[4]
CAS Number 51941-15-2[4]
Molecular Formula C₇H₈N₂O · HCl[4]
Molecular Weight 172.61 g/mol (hydrochloride salt)[4]
Appearance Typically an off-white or crystalline powder[1]
GHS Hazard Class Irritant (Skin, Eye); Potential Acute Toxicity (Oral, Dermal, Inhalation); May cause respiratory irritation.[2][3][5][2][3][5]
Environmental Hazard Harmful to aquatic life with long-lasting effects.

The Regulatory Imperative: RCRA and Waste Characterization

The disposal of laboratory chemicals in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6] It is the legal responsibility of the waste generator—your institution—to determine if a chemical waste is hazardous.[7]

This compound is not typically found on the specific "P-list" or "U-list" of hazardous wastes (40 CFR §261.33).[8] Therefore, its classification as hazardous waste depends on whether it exhibits one of the four "characteristics":

  • Ignitability: Unlikely for this solid compound.

  • Corrosivity: Unlikely, though solutions could be mildly acidic.

  • Reactivity: The compound is generally stable under normal conditions.[5]

  • Toxicity: This is the most relevant characteristic. The compound's potential harm if released into the environment classifies it as toxic waste.

Core Disposal Directive: Prohibited and Recommended Practices

Absolutely Prohibited:

  • Do NOT dispose of down the drain. The compound's water solubility and aquatic toxicity mean it must not enter sanitary sewer systems or groundwater.[9][10]

  • Do NOT dispose of in standard solid waste trash. This can lead to environmental contamination and endanger sanitation workers.

Mandatory Disposal Pathway: The only acceptable method for the final disposal of this compound is through a licensed and accredited hazardous waste management contractor. The standard and most effective technology for this class of organic compound is high-temperature incineration in a facility equipped with appropriate scrubbers and afterburners.[5]

Standard Operating Procedure for Disposal

This protocol outlines the lifecycle of the waste from the point of generation to its final collection for disposal.

Step 1: Point-of-Generation Waste Segregation
  • Causality: Preventing accidental reactions and ensuring proper disposal pathways begins with immediate segregation. Do not mix this waste with other streams unless compatibility has been verified.

  • Protocol:

    • Designate a specific, labeled container for "Halogen-Free Nitrogenous Organic Waste" or a similar classification used by your institution's Environmental Health & Safety (EHS) department.

    • This container should be located in the laboratory's Satellite Accumulation Area (SAA).[11] The SAA must be at or near the point of generation and under the control of the laboratory personnel.[11]

Step 2: Containerization and Labeling
  • Causality: Proper containerization and labeling are mandated by the EPA to ensure safety, prevent mishaps, and provide critical information to all handlers.[11]

  • Protocol:

    • Container Selection: Use a chemically compatible container, preferably of polyethylene (HDPE) construction. Ensure it has a secure, vapor-tight screw cap.[8]

    • Labeling: The container label must, at a minimum, include the following information as soon as the first drop of waste is added:

      • The words "Hazardous Waste" .[11]

      • The full chemical name: "this compound" . Avoid abbreviations or formulas.

      • A clear indication of the hazards (e.g., "Irritant," "Toxic").[11]

Step 3: Accumulation in the Laboratory
  • Causality: EPA regulations for SAAs are designed to allow for the safe, temporary collection of waste in the lab without requiring a full storage facility permit.

  • Protocol:

    • Keep the hazardous waste container sealed at all times, except when actively adding waste.[8]

    • Store the container in a secondary containment bin to mitigate potential leaks or spills.

    • Do not accumulate more than 55 gallons of a single hazardous waste stream within the SAA.[11]

    • Once the container is full, or if the waste will no longer be generated, arrange for its removal by your institution's EHS department.

Step 4: Institutional Collection and Final Disposal
  • Causality: The final stage of your responsibility is the safe handoff of the properly accumulated and labeled waste to trained EHS professionals, who will manage its ultimate destruction.

  • Protocol:

    • Contact your EHS department to schedule a pickup of the full waste container.

    • Ensure all paperwork, such as waste tags or inventory sheets required by your institution, is completed accurately.

    • EHS will then transport the waste to a central accumulation area before it is manifested and shipped off-site for incineration by a licensed contractor.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing this chemical waste.

G cluster_0 Start: Waste Generation cluster_1 Hazard Assessment & Characterization cluster_2 Prohibited Actions cluster_3 Compliant Disposal Protocol start 2-Amino-1-(pyridin-3-yl)ethanone HCl is identified for disposal char Is the waste hazardous? (Consult SDS & RCRA Criteria) start->char char_yes Yes, it is toxic and an environmental hazard. char->char_yes Consult SDS drain Drain Disposal char_yes->drain PROHIBITED trash Solid Trash Disposal char_yes->trash PROHIBITED segregate Step 1: Segregate Waste (Halogen-Free Nitrogenous Organics) char_yes->segregate Proceed with Hazardous Waste Protocol container Step 2: Use Labeled, Compatible Container in SAA segregate->container accumulate Step 3: Accumulate Safely (Keep Closed, Use Secondary Containment) container->accumulate pickup Step 4: Arrange for EHS Pickup accumulate->pickup end Final Disposal: Off-site Incineration by Licensed Vendor pickup->end

Caption: Decision workflow for compliant disposal.

Emergency Procedures

Spill Response

For a small laboratory spill of solid this compound:

  • Alert Personnel: Immediately notify others in the area.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and nitrile gloves.

  • Containment: Gently cover the spill with a dry, inert absorbent material like vermiculite, sand, or universal spill absorbent pads. Do not use combustible materials like paper towels.

  • Cleanup: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid creating dust.[3]

  • Decontamination: Wipe the spill area with a damp cloth. The cloth and any contaminated PPE must also be disposed of as hazardous waste.

  • Reporting: Report the spill to your EHS department.

Exposure First Aid
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][12]

  • Skin Contact: Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[1][12]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][12]

By adhering to this comprehensive guide, researchers and laboratory personnel can ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with environmental regulations, thereby building a culture of safety that extends from the benchtop to the broader community.

References

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  • Organic Chemistry Portal. (n.d.). Synthesis of β-amino ketones, aldehydes and derivatives. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). RCRA Online, Letter to GeNO, LLC. Retrieved from [Link]

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  • ALS Global. (2023). Waste Characterization Regulations: A Guide to Compliance with the RCRA. Retrieved from [Link]

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Sources

Navigating the Uncharted: A Safety-First Guide to Handling 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Profile: An Informed Assessment

In the absence of specific toxicological data for 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride, we must infer its potential hazards from structurally similar compounds, such as other aminopyridine derivatives and amine hydrochlorides.[1][2][3][4][5][6] This approach, rooted in the principle of "prudent practices," dictates that we treat substances of unknown toxicity as potentially hazardous.[7]

Likely Hazards Include:

  • Skin and Eye Irritation: Amine hydrochlorides are frequently cited as causing skin irritation and serious eye irritation.[2][3][5] Direct contact with the powder or solutions can lead to redness, itching, and in the case of eye contact, potential chemical conjunctivitis.[3]

  • Respiratory Tract Irritation: Inhalation of the dust can irritate the respiratory system, leading to coughing and shortness of breath.[2][3][5]

  • Harmful if Swallowed: Oral ingestion of similar compounds is associated with acute toxicity.[2][4][5] It is crucial to prevent any accidental ingestion.

  • Hygroscopic Nature: Some hydrochloride salts are hygroscopic, meaning they can absorb moisture from the air.[5] This can affect the physical properties and handling of the compound.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable when handling chemicals with unknown or inferred hazards. The following table outlines the minimum required PPE, with justifications rooted in the potential hazards of this compound.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles or safety glasses with side shields. A face shield is recommended when handling larger quantities.[2][8][9][10]Protects against accidental splashes of solutions or contact with airborne powder, which can cause serious eye irritation.[2][3][5]
Hand Protection Chemically compatible gloves (e.g., Nitrile rubber).[1][8][9][10]Prevents skin contact, which can lead to irritation.[2][3][5] Ensure gloves are inspected before use and changed regularly or if contaminated.
Body Protection A fully fastened lab coat.[8][9]Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if working outside of a fume hood or if dust is generated.[1][2][8]Minimizes the risk of inhaling airborne particles, which can cause respiratory tract irritation.[2][3][5]
Footwear Closed-toe shoes.[2][9]Protects feet from spills and falling objects.

Safe Handling and Operational Workflow

A systematic approach to handling this compound will minimize exposure and ensure a safe laboratory environment.

Preparation and Weighing:
  • Designated Area: Conduct all handling of the solid compound in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control airborne particles.[11]

  • Surface Protection: Before you begin, cover the work surface with absorbent bench paper to contain any potential spills.[11]

  • Container Handling: Keep the container tightly closed when not in use.[11] Avoid pouring the powder directly from the bottle, as this can cause dust to become airborne.[11]

  • Weighing Technique: Use a weigh boat to prevent spills on the balance.[11] Transfer the powder in small, manageable scoops.[11]

Dissolution and Use:
  • Solvent Addition: When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Clear Labeling: Ensure all containers, including secondary ones, are clearly labeled with the chemical name and any known hazards.[12]

  • Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[2][3] Keep the container tightly sealed.[12]

The following diagram illustrates the recommended workflow for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage Prep Don Appropriate PPE DesignateArea Work in Fume Hood/Ventilated Enclosure Prep->DesignateArea ProtectSurface Cover Work Surface DesignateArea->ProtectSurface Weigh Weigh Compound Using a Weigh Boat ProtectSurface->Weigh Dissolve Prepare Solution Weigh->Dissolve Use Use in Experiment Dissolve->Use Clean Clean Work Area Use->Clean Dispose Dispose of Waste Properly Clean->Dispose Store Store in a Cool, Dry, Ventilated Area Dispose->Store

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.